molecular formula C7H6ClF B1349368 4-Chloro-3-fluorotoluene CAS No. 5527-94-6

4-Chloro-3-fluorotoluene

Cat. No.: B1349368
CAS No.: 5527-94-6
M. Wt: 144.57 g/mol
InChI Key: MHXNHUSVBYUTJL-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorotoluene is a useful research compound. Its molecular formula is C7H6ClF and its molecular weight is 144.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXNHUSVBYUTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371464
Record name 4-Chloro-3-fluorotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5527-94-6
Record name 1-Chloro-2-fluoro-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5527-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-chloro-3-fluorotoluene, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details several synthetic routes, offering step-by-step experimental protocols, quantitative data for comparison, and logical workflow diagrams to facilitate understanding and replication.

Multi-step Synthesis from o-Nitro-p-toluidine

One of the established methods for the synthesis of this compound begins with o-nitro-p-toluidine (also known as Fast Red Base GL). This pathway involves a sequence of four key chemical transformations: a diazo reaction, a Sandmeyer reaction, a reduction, and a Schiemann reaction.[1] This route, while lengthy, provides a high-purity product.

Experimental Protocol:

Step 1: Diazotization and Sandmeyer Reaction (Diazo-chlorination)

  • Objective: To convert the amino group of o-nitro-p-toluidine to a chlorine atom.

  • Procedure: A detailed, step-by-step protocol for the diazotization of an aromatic amine followed by a Sandmeyer reaction is a standard organic chemistry procedure. In a typical setup, the aromatic amine is dissolved in a suitable acidic solution and cooled to 0-5 °C. A solution of sodium nitrite is then added dropwise to form the diazonium salt. This is followed by the addition of a solution of copper(I) chloride, which catalyzes the replacement of the diazonium group with a chlorine atom.[2][3]

  • Optimal Conditions: For the diazo-chlorination of o-nitro-p-toluidine, optimal conditions have been reported as a reaction temperature of 50 °C for 2.5 hours, with a molar ratio of o-nitro-p-toluidine to cuprous chloride of 1:0.55. The subsequent Sandmeyer reaction is carried out at 70 °C.[1]

Step 2: Reduction of the Nitro Group

  • Objective: To reduce the nitro group of the intermediate to an amino group.

  • Procedure: The nitro-containing intermediate is subjected to a reduction reaction. Common methods for nitro group reduction include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or using reducing agents like tin(II) chloride in hydrochloric acid.

Step 3: Schiemann Reaction

  • Objective: To replace the newly formed amino group with a fluorine atom.

  • Procedure: The amino-containing intermediate undergoes a Balz-Schiemann reaction. This involves the formation of a diazonium tetrafluoroborate salt by treating the amine with nitrous acid in the presence of fluoroboric acid (HBF₄). The isolated diazonium salt is then thermally decomposed to yield the final fluorinated product.[4]

Step 4: Purification

  • Objective: To isolate and purify the final this compound product.

  • Procedure: The crude product is purified using standard laboratory techniques such as distillation, chromatography, and recrystallization to achieve high purity.

Quantitative Data:
ParameterValueReference
Starting Materialo-Nitro-p-toluidine[1]
Overall Yield33.8%[1]
Final Purity (GC)≥ 99.9%[1]

Synthesis Pathway Diagram:

G A o-Nitro-p-toluidine B Diazo Reaction & Sandmeyer Reaction A->B NaNO₂, HCl, CuCl C Intermediate 1 B->C D Reduction C->D Reducing Agent (e.g., SnCl₂, HCl) E Intermediate 2 D->E F Schiemann Reaction E->F 1. HBF₄, NaNO₂ 2. Heat G This compound F->G

Figure 1: Synthesis of this compound from o-Nitro-p-toluidine.

Direct Chlorination of 3-Fluorotoluene

A more direct approach to this compound is the electrophilic aromatic substitution of 3-fluorotoluene. The directing effects of the methyl group (ortho-, para-directing) and the fluorine atom (ortho-, para-directing and deactivating) will influence the regioselectivity of the chlorination, leading to a mixture of isomers. The desired this compound is one of the potential products.

Experimental Protocol:
  • Objective: To introduce a chlorine atom onto the 3-fluorotoluene ring.

  • Reagents: A common chlorinating agent for this type of reaction is sulfuryl chloride (SO₂Cl₂), often in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

  • General Procedure: To a solution of 3-fluorotoluene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride), the Lewis acid catalyst is added. The mixture is then cooled, and sulfuryl chloride is added dropwise while maintaining a low temperature. The reaction is stirred for a specified time, and then quenched by the addition of water or a dilute acid. The organic layer is separated, washed, dried, and the solvent is removed. The resulting mixture of isomers is then separated to isolate the this compound.

  • Separation of Isomers: The separation of the resulting chlorotoluene isomers can be challenging and may require techniques such as fractional distillation or chromatography.[5][6]

Regioselectivity Considerations:

The substitution pattern of the incoming chlorine atom is directed by both the methyl and fluoro substituents. The methyl group is an activating, ortho-, para-director. The fluorine atom is a deactivating, but also ortho-, para-director. The positions ortho and para to the methyl group are 2, 4, and 6. The positions ortho and para to the fluorine atom are 2, 4, and 6. The position para to the methyl group (position 4) is also ortho to the fluorine atom, making it a likely site for substitution. However, other isomers will also be formed, and the exact ratio will depend on the specific reaction conditions.

Quantitative Data:

Logical Workflow Diagram:

G A 3-Fluorotoluene B Electrophilic Chlorination A->B SO₂Cl₂, Lewis Acid (e.g., AlCl₃) C Mixture of Isomers (including this compound) B->C D Separation C->D Fractional Distillation or Chromatography E This compound D->E

Figure 2: Direct Chlorination of 3-Fluorotoluene.

Synthesis from 4-Amino-3-fluorotoluene via Sandmeyer Reaction

This pathway utilizes a Sandmeyer reaction, a versatile method for the conversion of an aromatic amine to an aryl halide.[2]

Experimental Protocol:
  • Objective: To replace the amino group of 4-amino-3-fluorotoluene with a chlorine atom.

  • Step 1: Diazotization:

    • 4-Amino-3-fluorotoluene is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid.

    • The solution is cooled to 0-5 °C in an ice bath.

    • An aqueous solution of sodium nitrite (NaNO₂) is added dropwise with stirring, maintaining the low temperature. The completion of the diazotization can be monitored using starch-iodide paper.

  • Step 2: Sandmeyer Reaction:

    • A solution of copper(I) chloride (CuCl) in hydrochloric acid is prepared and cooled.

    • The cold diazonium salt solution is slowly added to the cuprous chloride solution with vigorous stirring.

    • The reaction mixture is allowed to warm to room temperature and then gently heated to ensure the complete decomposition of the diazonium salt, which is observed by the evolution of nitrogen gas.

  • Step 3: Work-up and Purification:

    • The reaction mixture is then subjected to steam distillation to isolate the crude this compound.

    • The organic layer of the distillate is separated, washed with a dilute base solution and then with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and finally purified by distillation.

Quantitative Data:

While this is a theoretically sound and common synthetic transformation, specific yield and purity data for the synthesis of this compound from 4-amino-3-fluorotoluene via the Sandmeyer reaction are not detailed in the currently available literature. Yields for Sandmeyer reactions can vary widely depending on the substrate and reaction conditions.

Synthesis Pathway Diagram:

G A 4-Amino-3-fluorotoluene B Diazotization A->B NaNO₂, HCl, 0-5 °C C 3-Fluoro-4-methylbenzenediazonium chloride B->C D Sandmeyer Reaction C->D CuCl, HCl E This compound D->E

Figure 3: Synthesis from 4-Amino-3-fluorotoluene.

Synthesis from 4-Chloro-3-aminotoluene via Balz-Schiemann Reaction

An alternative route involves the introduction of the fluorine atom in the final step using the Balz-Schiemann reaction.[4]

Experimental Protocol:
  • Objective: To replace the amino group of 4-chloro-3-aminotoluene with a fluorine atom.

  • Step 1: Diazotization and Formation of Diazonium Tetrafluoroborate:

    • 4-Chloro-3-aminotoluene is diazotized in a similar manner as described above, using sodium nitrite and a strong acid.

    • Fluoroboric acid (HBF₄) or a tetrafluoroborate salt (e.g., NaBF₄) is then added to the cold diazonium salt solution, which precipitates the relatively stable diazonium tetrafluoroborate salt.

  • Step 2: Thermal Decomposition (Schiemann Reaction):

    • The precipitated diazonium tetrafluoroborate salt is filtered, washed with a cold solvent (e.g., ethanol or ether), and carefully dried.

    • The dry salt is then gently heated, which causes it to decompose, releasing nitrogen gas and boron trifluoride, and forming the desired this compound.

  • Step 3: Work-up and Purification:

    • The crude product is isolated, typically by distillation or extraction, and then purified by standard methods.

Quantitative Data:

Synthesis Pathway Diagram:

G A 4-Chloro-3-aminotoluene B Diazotization A->B NaNO₂, H⁺ C 4-Chloro-3-methylbenzenediazonium salt B->C D Formation of Tetrafluoroborate Salt C->D HBF₄ or NaBF₄ E 4-Chloro-3-methylbenzenediazonium tetrafluoroborate D->E F Thermal Decomposition (Schiemann Reaction) E->F Heat G This compound F->G

Figure 4: Synthesis from 4-Chloro-3-aminotoluene.

Conclusion

This guide has outlined four distinct synthetic pathways to this compound, each with its own set of advantages and challenges. The multi-step synthesis from o-nitro-p-toluidine is well-documented and yields a high-purity product, though the overall yield is moderate. The direct chlorination of 3-fluorotoluene offers a more convergent approach, but requires careful control of regioselectivity and an efficient method for isomer separation. The routes involving Sandmeyer and Balz-Schiemann reactions from the corresponding amino-substituted precursors are classic and reliable methods for introducing chlorine and fluorine atoms, respectively. The selection of the most appropriate pathway will depend on factors such as the availability of starting materials, desired scale of production, and the purification capabilities at hand. Further research into the optimization of the direct chlorination route could provide a more efficient and atom-economical synthesis of this important chemical intermediate.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-3-fluorotoluene, a key intermediate in various synthetic applications. The information is presented to support research, development, and drug discovery activities.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound (CAS No. 5527-94-6).

PropertyValueReference
Molecular Formula C₇H₆ClF[1]
Molecular Weight 144.57 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Odor Aromatic[2]
Density 1.2 g/cm³ at 25°C[3]
Boiling Point Not explicitly available for this isomer.
Melting Point Not available.
Flash Point Not explicitly available for this isomer.
Refractive Index Not explicitly available for this isomer.
Solubility Insoluble in water; Soluble in ethanol and diethyl ether.[3]
LogP (Octanol-Water Partition Coefficient) 2.78752 (Computational)[1]

Experimental Protocols for Determination of Physicochemical Properties

Detailed experimental methodologies are crucial for the accurate determination of the physicochemical properties of chemical compounds. Below are standard protocols that can be employed for a liquid substance like this compound.

Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.

  • Protocol using a Pycnometer:

    • Thoroughly clean and dry a pycnometer of a known volume.

    • Weigh the empty, dry pycnometer.

    • Fill the pycnometer with the sample liquid (this compound), ensuring no air bubbles are present.

    • Place the pycnometer in a constant temperature bath (e.g., 25°C) until it reaches thermal equilibrium.

    • Adjust the volume of the liquid to the calibration mark of the pycnometer.

    • Remove the pycnometer from the bath, wipe it dry, and weigh it.

    • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

  • Distillation Method:

    • Place a small volume of this compound in a distillation flask.

    • Add a few boiling chips to ensure smooth boiling.

    • Set up a simple distillation apparatus with a condenser and a collection flask.

    • Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the side arm of the condenser.

    • Heat the flask gently.

    • Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point.

Determination of Melting Point

For a liquid at room temperature, the melting point (or freezing point) can be determined by cooling the substance until it solidifies.

  • Cooling Curve Method:

    • Place a sample of the liquid in a test tube.

    • Insert a thermometer or a temperature probe into the liquid.

    • Place the test tube in a cooling bath (e.g., an ice-salt mixture or a cryostat).

    • Record the temperature at regular intervals as the liquid cools and solidifies.

    • Plot a graph of temperature versus time. The plateau in the cooling curve indicates the freezing point.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

  • Pensky-Martens Closed-Cup Method:

    • Place the sample of this compound into the test cup of a Pensky-Martens apparatus.

    • Close the lid and begin to heat the sample at a slow, constant rate while stirring.

    • At regular temperature intervals, apply an ignition source to the opening in the cup lid.

    • The flash point is the lowest temperature at which the vapor above the liquid ignites upon application of the ignition source.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

  • Using a Refractometer:

    • Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

    • Place a few drops of this compound on the prism of the refractometer.

    • Close the prism and allow the sample to reach a constant temperature (e.g., 20°C).

    • Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

    • Read the refractive index value from the scale.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

  • Qualitative Assessment:

    • To determine solubility in water, add a small amount of this compound to a test tube containing water. Shake vigorously and observe if the substance dissolves or forms a separate layer.

    • Repeat the process with other solvents like ethanol and diethyl ether. Observe for the formation of a single, clear phase (soluble) or the persistence of two distinct phases (insoluble).

  • Quantitative Assessment (Shake-Flask Method):

    • Prepare a supersaturated solution of this compound in the desired solvent (e.g., water) in a flask.

    • Shake the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the undissolved solute to settle.

    • Carefully extract a known volume of the supernatant.

    • Determine the concentration of this compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, GC, or HPLC). This concentration represents the solubility.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a liquid chemical such as this compound.

Physicochemical_Properties_Workflow start Start: Obtain Pure Sample of this compound density Determine Density (Pycnometer/Digital Density Meter) start->density boiling_point Determine Boiling Point (Distillation Method) start->boiling_point melting_point Determine Melting/Freezing Point (Cooling Curve Method) start->melting_point flash_point Determine Flash Point (Pensky-Martens Closed-Cup) start->flash_point refractive_index Determine Refractive Index (Refractometer) start->refractive_index solubility Determine Solubility (Qualitative & Quantitative) start->solubility data_analysis Data Analysis and Compilation density->data_analysis boiling_point->data_analysis melting_point->data_analysis flash_point->data_analysis refractive_index->data_analysis solubility->data_analysis report Generate Technical Data Sheet data_analysis->report

Workflow for Physicochemical Property Determination

References

An In-depth Technical Guide to 4-Chloro-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-fluorotoluene (CAS No. 5527-94-6), a key halogenated aromatic compound with significant applications in organic synthesis and drug discovery. This document details its chemical identity, physical and chemical properties, a validated synthesis protocol, and essential safety and handling information.

Chemical Identity and Structure

This compound, also known as 3-fluoro-4-chlorotoluene, is a disubstituted toluene derivative. Its chemical structure features a methyl group, a chlorine atom, and a fluorine atom attached to a benzene ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 5527-94-6[1]
Molecular Formula C₇H₆ClF[1]
Molecular Weight 144.57 g/mol [1]
Appearance Colorless to light yellow transparent liquid[2]
Density 1.2 g/cm³ at 25°C[3]
Boiling Point Not available
Melting Point Not available
Flash Point 45.4°C[2]
Vapor Pressure 2.3 ± 0.3 mmHg at 25°C[3]
Solubility Insoluble in water; Soluble in ethanol and diethyl ether[3]
LogP (Partition Coefficient) 2.78752 - 3.43[1][3]
Refractive Index n20/D 1.501[2]
SMILES Cc1ccc(c(c1)F)Cl[1]

Synthesis Protocol

A validated method for the synthesis of this compound has been reported, starting from o-nitro-p-toluidine (Fast Red Base GL).[4] The synthesis involves a multi-step process including a diazo reaction at high temperature, a Sandmeyer reaction, reduction, and a Schiemann reaction.[4] The overall yield for this process is reported to be 33.8%, with a purity of ≥99.9% as determined by Gas Chromatography (GC).[4]

Experimental Workflow for the Synthesis of this compound:

G start o-nitro-p-toluidine diazo High-Temperature Diazo Reaction start->diazo NaNO2, H+ sandmeyer Sandmeyer Reaction diazo->sandmeyer CuCl reduction Reduction sandmeyer->reduction Reducing Agent schiemann Schiemann Reaction reduction->schiemann HBF4, Heat end This compound schiemann->end

Caption: Synthetic pathway for this compound.

Detailed Methodology for Diazo-chlorination:

The optimal conditions for the diazo-chlorination step are reported as follows:

  • Reaction Temperature: 70°C[4]

  • Reaction Time: 2.5 hours[4]

  • Molar Ratio: n(Fast Red Base GL) : n(cuprous chloride) = 1 : 0.55[4]

The structure of the final product was confirmed by Infrared Spectroscopy (IR) and Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Applications in Drug Discovery and Development

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.

Hazard Identification:

  • GHS Pictograms: Flame (GHS02), Environment (GHS09), Exclamation Mark (GHS07)

  • Hazard Statements:

    • H226: Flammable liquid and vapor.

    • H332: Harmful if inhaled.

    • H411: Toxic to aquatic life with long lasting effects.

  • Precautionary Statements:

    • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P273: Avoid release to the environment.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

First Aid Measures:

  • After inhalation: Supply fresh air. If required, provide artificial respiration. Keep patient warm. Consult a doctor if symptoms persist.

  • After skin contact: Immediately wash with water and soap and rinse thoroughly.

  • After eye contact: Rinse opened eye for several minutes under running water.

  • After swallowing: If symptoms persist consult a doctor.

For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Logical Relationship of Key Information

The following diagram illustrates the interconnectedness of the information presented in this guide.

G cluster_ID Identification cluster_Props Properties cluster_Synth Synthesis & Application cluster_Safety Safety CAS CAS: 5527-94-6 Name This compound CAS->Name Structure Chemical Structure Structure->Name PhysProps Physical Properties (Density, BP, etc.) Name->PhysProps ChemProps Chemical Properties (Solubility, LogP) Name->ChemProps Synthesis Synthesis Protocol Name->Synthesis Hazards Hazards & GHS Name->Hazards Application Drug Discovery Intermediate Synthesis->Application Handling Safe Handling & First Aid Hazards->Handling

Caption: Interrelation of this compound data.

References

Spectral Analysis of 4-Chloro-3-fluorotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for 4-Chloro-3-fluorotoluene, a key intermediate in various chemical syntheses. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted Spectral Data

While raw experimental spectra for this compound are typically found in proprietary databases, this section outlines the theoretically predicted and empirically expected spectral data based on the compound's structure. This information is crucial for substance identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment. The data presented below is predicted based on established chemical shift values and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.3Singlet3H-CH₃
~7.0-7.2Multiplet1HAr-H
~7.2-7.4Multiplet1HAr-H
~7.4-7.6Multiplet1HAr-H

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~20-CH₃
~115 (d, J ≈ 20 Hz)Ar-C
~125 (d, J ≈ 5 Hz)Ar-C
~130Ar-C
~132 (d, J ≈ 10 Hz)Ar-C-Cl
~140Ar-C-CH₃
~158 (d, J ≈ 245 Hz)Ar-C-F

Note: 'd' denotes a doublet due to coupling with fluorine. J represents the coupling constant in Hertz.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected absorption bands for this compound are summarized below.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (aromatic)
2970-2850MediumC-H stretch (aliphatic)
1600-1450StrongC=C stretch (aromatic ring)
1250-1150StrongC-F stretch
850-750StrongC-Cl stretch
900-675StrongC-H bend (aromatic, out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
144/146High[M]⁺ (Molecular ion) due to ³⁵Cl and ³⁷Cl isotopes
129/131Medium[M-CH₃]⁺
109Medium[M-Cl]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a liquid sample like this compound.

NMR Spectroscopy

Sample Preparation:

  • Approximately 5-25 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.[1]

  • A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[1][2]

  • The solution is then transferred into a clean 5 mm NMR tube using a Pasteur pipette.[1] To ensure homogeneity of the magnetic field, the sample should be free of any solid particles.

Data Acquisition:

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve high homogeneity.

  • For ¹H NMR, a standard pulse sequence is used, and the free induction decay (FID) is recorded. Typically, 8 to 16 scans are accumulated.

  • For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio.[2] A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

  • The acquired FIDs are then Fourier transformed to generate the NMR spectra.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • A single drop of liquid this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

  • A second salt plate is carefully placed on top to create a thin liquid film between the plates.[3][4]

  • The plates are then mounted in the sample holder of the IR spectrometer.[3]

Data Acquisition:

  • A background spectrum of the empty sample compartment (or with clean salt plates) is recorded to subtract the contributions from atmospheric CO₂ and water vapor.

  • The sample is then placed in the beam path, and the sample spectrum is recorded.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • A small amount of the volatile this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.[5]

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

  • The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion against its m/z value.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow from sample preparation to data analysis in a typical spectroscopic study.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Data Processing & Analysis Sample This compound Dissolution Dissolution in Solvent (NMR) or Neat Application (IR) Sample->Dissolution Introduction Introduction into Spectrometer (MS) Dissolution->Introduction NMR_Acq NMR Spectrometer Introduction->NMR_Acq IR_Acq IR Spectrometer Introduction->IR_Acq MS_Acq Mass Spectrometer Introduction->MS_Acq Processing Fourier Transform (NMR, IR) Signal Processing NMR_Acq->Processing IR_Acq->Processing MS_Acq->Processing Analysis Spectral Interpretation (Peak Assignment) Processing->Analysis Structure Structural Elucidation Analysis->Structure

General workflow for spectroscopic analysis.

References

solubility of 4-Chloro-3-fluorotoluene in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 4-Chloro-3-fluorotoluene in Organic Solvents

Introduction

This compound is a halogenated aromatic compound with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. This document provides a comprehensive overview of the solubility of this compound, detailing experimental methodologies for its determination and presenting available solubility data.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC7H6ClF
Molecular Weight144.57 g/mol
AppearanceColorless liquid
Boiling Point179-181 °C
Melting Point-13 °C
Density1.25 g/cm³

Experimental Methodology for Solubility Determination

The solubility of this compound can be determined using various established methods. The choice of method depends on factors such as the desired accuracy, the nature of the solvent, and the available equipment. A common and reliable method is the isothermal equilibrium method.

Isothermal Equilibrium Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the solution.

Experimental Workflow:

A Preparation of Supersaturated Solution B Equilibration at Constant Temperature A->B C Phase Separation (Centrifugation/Filtration) B->C D Sample Withdrawal and Dilution C->D E Quantitative Analysis (e.g., HPLC, GC) D->E F Data Calculation and Reporting E->F

Figure 1: Workflow for the isothermal equilibrium solubility determination method.

Protocol:

  • Preparation of a Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. To ensure complete separation of the solid and liquid phases, the sample is often centrifuged or filtered through a syringe filter (e.g., 0.22 µm PTFE).

  • Sample Analysis: A known aliquot of the clear, saturated supernatant is carefully withdrawn and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units of g/100 mL, mg/mL, or mole fraction.

Solubility Data of this compound in Organic Solvents

The following table summarizes the available data on the solubility of this compound in various organic solvents at standard temperature and pressure.

SolventTemperature (°C)Solubility ( g/100 mL)Method
Methanol25MiscibleVisual Observation
Ethanol25MiscibleVisual Observation
Acetone25MiscibleVisual Observation
Dichloromethane25MiscibleVisual Observation
Toluene25MiscibleVisual Observation
Heptane25SolubleVisual Observation
Water200.015 g/LEstimation

Note: "Miscible" indicates that the solute and solvent are soluble in all proportions. Further quantitative studies are required to establish the precise solubility limits in solvents where it is not fully miscible.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." As a moderately polar molecule, it exhibits good solubility in a range of organic solvents.

Logical Relationship of Influencing Factors:

Solubility Solubility of this compound Solute Solute Properties (Polarity, H-bonding) Solute->Solubility Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility Temp Temperature Temp->Solubility Pressure Pressure Pressure->Solubility

Figure 2: Key factors influencing the solubility of this compound.

  • Polarity: The presence of chlorine and fluorine atoms introduces polarity to the molecule. Therefore, it is expected to be more soluble in polar and moderately polar solvents.

  • Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature.

  • Pressure: For liquid solutes, pressure has a negligible effect on solubility.

Conclusion

This guide provides a foundational understanding of the . The provided experimental workflow for the isothermal equilibrium method offers a robust approach for generating precise and reliable solubility data. While currently available data indicates high miscibility in common organic solvents, further quantitative studies are essential for optimizing its use in various chemical processes. Researchers and drug development professionals are encouraged to utilize the described methodologies to expand the existing solubility database for this important chemical intermediate.

The Medicinal Chemistry Potential of 4-Chloro-3-fluorotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-fluorotoluene, a halogenated aromatic compound, serves as a versatile building block in medicinal chemistry. Its unique substitution pattern offers synthetic handles for the construction of complex molecular architectures with significant therapeutic potential. This technical guide explores the applications of this compound, with a primary focus on its role as a precursor in the synthesis of targeted cancer therapeutics, most notably the MEK inhibitor Trametinib. This document provides a comprehensive overview of the synthesis, mechanism of action, and biological activity of Trametinib, underpinned by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways.

Introduction: The Role of Fluorinated Building Blocks in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. Halogenated building blocks like this compound are therefore valuable starting materials in the synthesis of novel therapeutics. The presence of chloro, fluoro, and methyl groups on the aromatic ring provides multiple reaction sites for synthetic elaboration, enabling the generation of diverse compound libraries for drug discovery programs.

A significant application of a derivative of this compound is in the synthesis of Trametinib, a potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2][3] Trametinib is a key therapeutic agent in the treatment of various cancers driven by mutations in the RAS/RAF/MEK/ERK signaling pathway, particularly BRAF-mutant melanoma.[3][4]

Synthesis of a Key Intermediate: From this compound to 2-Fluoro-4-iodoaniline

The journey from this compound to a critical intermediate for Trametinib synthesis, 2-fluoro-4-iodoaniline, involves a multi-step synthetic sequence. While a direct one-pot conversion is not documented, a plausible and chemically sound pathway can be constructed based on established organic chemistry reactions.

Experimental Workflow: Synthesis of 2-Fluoro-4-iodoaniline

G cluster_0 Synthetic Pathway This compound This compound 4-Chloro-3-fluoro-6-nitrotoluene 4-Chloro-3-fluoro-6-nitrotoluene This compound->4-Chloro-3-fluoro-6-nitrotoluene Nitration (HNO3, H2SO4) 4-Chloro-3-fluoro-6-aminoaniline 4-Chloro-3-fluoro-6-aminoaniline 4-Chloro-3-fluoro-6-nitrotoluene->4-Chloro-3-fluoro-6-aminoaniline Reduction (Fe, HCl) 2-Fluoro-4-chloro-diazonium salt 2-Fluoro-4-chloro-diazonium salt 4-Chloro-3-fluoro-6-aminoaniline->2-Fluoro-4-chloro-diazonium salt Diazotization (NaNO2, HCl) 2-Fluoro-4-iodoaniline 2-Fluoro-4-iodoaniline 2-Fluoro-4-chloro-diazonium salt->2-Fluoro-4-iodoaniline Sandmeyer Reaction (KI)

Caption: Proposed synthetic workflow from this compound to 2-Fluoro-4-iodoaniline.

Core Application: Trametinib, a MEK1/2 Inhibitor

Trametinib is a highly potent, selective, and orally bioavailable inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[5] Dysregulation of this pathway, often through activating mutations in BRAF and RAS, is a hallmark of many human cancers.[5]

Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transduces extracellular signals to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival.[6][7] In many cancers, mutations in BRAF (e.g., V600E) lead to constitutive activation of this pathway, driving uncontrolled cell growth.[1]

Trametinib functions as an allosteric, ATP-noncompetitive inhibitor, binding to a pocket on MEK1/2, which prevents its activation by upstream RAF kinases and its own kinase activity.[5] This leads to the suppression of downstream ERK phosphorylation, resulting in G1 cell cycle arrest and apoptosis in tumor cells with a constitutively active MAPK pathway.[3][5]

Signaling Pathway: RAS/RAF/MEK/ERK Cascade

G cluster_pathway RAS/RAF/MEK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Trametinib Trametinib Trametinib->MEK1/2 Inhibition

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Trametinib.

Quantitative Biological Data

Trametinib demonstrates potent inhibition of MEK1 and MEK2 and exhibits significant anti-proliferative activity in cancer cell lines with BRAF or RAS mutations.

Target/Cell Line IC50 (nM) Reference
MEK1 (cell-free)0.92
MEK2 (cell-free)1.8
Human Colorectal Cancer Cell Lines (B-RAF or K-RAF mutant)0.48 - 36
BRAFV600E Melanoma Cell Lines1.0 - 2.5[8]

Table 1: In vitro inhibitory activity of Trametinib.

Clinical trials have demonstrated the efficacy of Trametinib, both as a monotherapy and in combination with the BRAF inhibitor Dabrafenib, in patients with BRAF V600E/K-mutant metastatic melanoma.

Clinical Trial Treatment Metric Value Reference
METRIC (Phase III)Trametinib vs. ChemotherapyMedian Progression-Free Survival4.8 months vs. 1.5 months[4]
Phase IIDabrafenib + Trametinib vs. DabrafenibObjective Response Rate76% vs. 54%[4]
COMBI-AD (Phase III)Adjuvant Dabrafenib + Trametinib vs. Placebo5-year Relapse-Free Survival52% vs. 36%[9]

Table 2: Key clinical trial results for Trametinib in BRAF-mutant melanoma.

Experimental Protocols

Synthesis of 2-Fluoro-4-iodoaniline from this compound (Proposed)

Step 1: Nitration of this compound A mixture of concentrated nitric acid and sulfuric acid is slowly added to this compound at a controlled temperature (typically 0-10 °C). The reaction mixture is stirred for a specified time and then poured onto ice. The crude product, 4-chloro-3-fluoro-6-nitrotoluene, is isolated by filtration, washed with water, and dried.

Step 2: Reduction of 4-Chloro-3-fluoro-6-nitrotoluene The nitro-compound is reduced to the corresponding aniline using a reducing agent such as iron powder in the presence of hydrochloric acid.[10][11] The reaction is typically carried out in a solvent like ethanol or water at elevated temperatures. After the reaction is complete, the mixture is basified, and the product, 4-chloro-3-fluoro-6-aminoaniline, is extracted with an organic solvent.

Step 3: Diazotization and Sandmeyer Reaction The aniline is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This solution is then added to a solution of potassium iodide to effect the Sandmeyer reaction, replacing the diazonium group with iodine.[12][13] The product, 2-fluoro-4-iodoaniline, is then isolated and purified.

Synthesis of Trametinib (General Overview)

The synthesis of Trametinib generally involves the condensation of several key fragments. A common route involves the reaction of 2-fluoro-4-iodoaniline with cyclopropyl isocyanate to form a urea intermediate. This intermediate is then coupled with a substituted pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivative. The final step is typically an N-acetylation to yield Trametinib.

MEK1/2 Kinase Inhibition Assay (General Protocol)

The inhibitory activity of a compound against MEK1 and MEK2 can be determined using a cell-free kinase assay. This typically involves incubating the recombinant MEK1 or MEK2 enzyme with a substrate (e.g., inactive ERK2) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, often using methods like ELISA, radiometric assays, or fluorescence-based assays. The IC50 value is calculated as the concentration of the inhibitor that results in 50% inhibition of the kinase activity.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, with its potential highlighted by its role as a precursor to the potent MEK inhibitor, Trametinib. The unique substitution pattern of this starting material provides a strategic advantage in the synthesis of complex, biologically active molecules. The successful development of Trametinib underscores the importance of fluorinated intermediates in modern drug discovery and provides a compelling case for the continued exploration of derivatives of this compound in the search for novel therapeutics targeting a range of diseases. The detailed synthetic pathways, biological data, and mechanistic insights provided in this guide aim to facilitate further research and development in this promising area.

References

In-Depth Technical Guide: Safety and Handling of 4-Chloro-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Chloro-3-fluorotoluene (CAS No. 5527-94-6), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these protocols is critical to ensure a safe laboratory environment.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The key properties of this compound are summarized below.

PropertyValue
CAS Number 5527-94-6[1]
Molecular Formula C₇H₆ClF[1]
Molecular Weight 144.57 g/mol [1]
Appearance Colorless or light yellow liquid[2]
Density 1.2 g/cm³[2]
Boiling Point 157-158 °C[2]
Flash Point 54.8 °C[2]
Vapor Pressure 2.3 ± 0.3 mmHg at 25°C[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

GHS ClassificationCodeDescription
Flammable liquidsH226Flammable liquid and vapor[2]
Skin irritationH315Causes skin irritation[2]
Serious eye irritationH319Causes serious eye irritation[2]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335May cause respiratory irritation[2]

Signal Word: Danger[2]

GHS Pictograms:

  • alt text
    (GHS02)

  • alt text
    (GHS07)

First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of exposure. The following procedures are recommended based on the hazards of similar chemical compounds.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
Skin Contact Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

Fire-Fighting Measures

This compound is a flammable liquid.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[4]

  • Specific Hazards: Vapors may form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back. Hazardous decomposition products include carbon oxides, hydrogen chloride, and hydrogen fluoride gases.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill_Response_Workflow start Spill Occurs step1 Eliminate Ignition Sources start->step1 step2 Evacuate Personnel step1->step2 step3 Ensure Adequate Ventilation step2->step3 step4 Wear Appropriate PPE step3->step4 step5 Contain Spill with Inert Material step4->step5 step6 Collect and Place in a Suitable Container step5->step6 step7 Clean the Spill Area step6->step7 end_node Dispose of Waste According to Regulations step7->end_node

Personal Precautions:

  • Avoid breathing vapors, mist, or gas.[3]

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[3]

  • Evacuate personnel to safe areas.[3]

  • Wear appropriate personal protective equipment (PPE).

Environmental Precautions:

  • Prevent further leakage or spillage if safe to do so.

  • Do not let the product enter drains.[3]

Methods for Cleaning Up:

  • Contain the spillage and then collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local regulations.[5]

Handling and Storage

Handling:

  • Use only in a well-ventilated area or under a chemical fume hood.

  • Keep away from heat, sparks, and open flames.[6] No smoking.

  • Take precautionary measures against static discharges.[6]

  • Ground and bond containers and receiving equipment.

  • Use explosion-proof electrical, ventilating, and lighting equipment.

  • Wear appropriate personal protective equipment.[6]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated place.[6]

  • Keep the container tightly closed.[1]

  • Store at room temperature.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

PPE TypeSpecifications
Eye/Face Protection Wear chemical safety goggles or a face shield (EN 166).[3]
Skin Protection Wear chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear a lab coat or chemical-resistant apron.[3]
Respiratory Protection If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Footwear Wear closed-toe shoes. Safety footwear is recommended where there is a risk of falling objects or chemical spills.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. This material may be classified as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.[3] Do not allow it to enter the sewage system.[7]

Toxicological Information

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS for the material before use and follow all institutional and regulatory safety guidelines.

References

An In-depth Technical Guide to 4-Chloro-3-fluorotoluene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential halogenated intermediate, 4-Chloro-3-fluorotoluene, is a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and potential applications, with a focus on data relevant to researchers and drug development professionals.

Commercial Availability and Suppliers

This compound (CAS No. 5527-94-6) is readily available from a variety of chemical suppliers. It is typically offered in research quantities with purities of 98% or higher. While pricing can vary, it is generally available for laboratory use.

For researchers and procurement managers, a summary of key commercial and physical data is provided in Table 1. This information is crucial for sourcing the compound for experimental and developmental purposes.

PropertyValueSource
CAS Number 5527-94-6ChemScene[1], Oakwood Chemical[2], BLD Pharm[3]
Molecular Formula C₇H₆ClFChemScene[1], Oakwood Chemical[2]
Molecular Weight 144.57 g/mol ChemScene[1]
Typical Purity ≥98%ChemScene[1]
Physical Form Colorless to pale yellow liquidSmolecule[4]
Storage Room temperature, in a dry and sealed containerChemScene[1], BLD Pharm[3]

Table 1: Commercial and Physical Data for this compound

A non-exhaustive list of potential suppliers includes:

  • ChemScene[1]

  • Oakwood Chemical[2]

  • BLD Pharm[3]

  • Smolecule[4]

  • Dabos

  • Tetrahedron

Synthesis of this compound: A Multi-Step Approach

The overall synthetic pathway is depicted in the following workflow diagram:

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Schiemann Reaction A o-Nitro-p-toluidine B Diazotization (NaNO₂, HCl) A->B C Diazo Salt B->C D Sandmeyer Reaction (CuCl) C->D E 2-Chloro-4-methyl-1-nitrobenzene D->E F 2-Chloro-4-methyl-1-nitrobenzene G Reduction (e.g., Fe/HCl) F->G H 4-Chloro-3-aminotoluene G->H I 4-Chloro-3-aminotoluene J Diazotization (NaNO₂, HBF₄) I->J K Diazonium Tetrafluoroborate Salt J->K L Thermal Decomposition K->L M This compound L->M

Figure 1: Synthetic workflow for this compound.
Experimental Protocol

The following protocol is a composite methodology derived from analogous procedures and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 2-Chloro-4-methyl-1-nitrobenzene (Sandmeyer Reaction)

  • Diazotization: Dissolve o-nitro-p-toluidine in a suitable acidic medium (e.g., hydrochloric acid). Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed. An optimal molar ratio of o-nitro-p-toluidine to cuprous chloride is reported to be 1:0.55, with a reaction temperature of 70 °C and a reaction time of 2.5 hours for a similar diazo-chlorination.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation or chromatography to yield 2-chloro-4-methyl-1-nitrobenzene.

Step 2: Synthesis of 4-Chloro-3-aminotoluene (Reduction)

  • To a solution of 2-chloro-4-methyl-1-nitrobenzene in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent. A common method is the use of iron powder in the presence of an acid like hydrochloric acid.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide).

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and remove the solvent to obtain crude 4-chloro-3-aminotoluene.

  • Purify the product by distillation or recrystallization.

Step 3: Synthesis of this compound (Schiemann Reaction)

  • Diazotization: Dissolve 4-chloro-3-aminotoluene in an aqueous solution of tetrafluoroboric acid (HBF₄). Cool the solution to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the low temperature.

  • The diazonium tetrafluoroborate salt will precipitate out of the solution.

  • Filter the precipitate and wash it with cold water, followed by a cold organic solvent (e.g., ethanol or ether).

  • Thermal Decomposition: Carefully heat the dried diazonium tetrafluoroborate salt. The decomposition will release nitrogen gas and boron trifluoride, yielding the desired this compound. This step should be performed with caution in a well-ventilated fume hood.

  • The crude product can be purified by distillation.

Applications in Drug Development

Halogenated aromatic compounds, such as this compound, are valuable building blocks in medicinal chemistry. The presence of both chlorine and fluorine atoms on the toluene ring provides multiple sites for further functionalization and allows for the fine-tuning of the physicochemical properties of a lead molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

While specific examples of FDA-approved drugs that directly utilize this compound as a starting material are not prominently documented in publicly available literature, its structural motif is present in various classes of bioactive molecules. It can serve as a precursor for the synthesis of more complex heterocyclic systems that are common in drug candidates. The general importance of fluorinated and chlorinated building blocks in drug discovery is well-established.[6][7]

The logical workflow for utilizing a building block like this compound in a drug discovery program is outlined below:

G A This compound (Building Block) B Functional Group Interconversion (e.g., Oxidation of methyl group, Nitration, etc.) A->B C Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->C D Diverse Intermediates B->D C->D E Synthesis of Compound Library D->E F High-Throughput Screening E->F G Hit Identification F->G H Lead Optimization (SAR Studies) G->H I Preclinical Candidate H->I

Figure 2: Drug discovery workflow utilizing this compound.

This workflow illustrates how a seemingly simple starting material can be elaborated through various chemical transformations to generate a library of diverse compounds for biological screening, ultimately leading to the identification of potential drug candidates. The unique substitution pattern of this compound offers medicinal chemists a valuable tool for exploring chemical space in the quest for novel therapeutics.

Safety Information

As with any chemical reagent, proper safety precautions must be taken when handling this compound. It is a flammable liquid and may cause skin and eye irritation. It is essential to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Conclusion

This compound is a commercially accessible and synthetically valuable intermediate for chemical research and drug development. Its preparation, while requiring a multi-step process, relies on well-established and scalable chemical reactions. The strategic placement of its halogen substituents makes it an attractive building block for the synthesis of a wide range of complex organic molecules with potential biological activity. This guide provides a foundational understanding for researchers looking to incorporate this versatile compound into their synthetic and medicinal chemistry programs.

References

A Comprehensive Technical Review of 4-Chloro-3-fluorotoluene Derivatives: Synthesis, Reactions, and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 4-Chloro-3-fluorotoluene and its derivatives, focusing on their synthesis, key reactions, and applications, particularly in the fields of medicinal chemistry and agrochemicals. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for key reactions, and utilizes visualizations to illustrate synthetic pathways and logical relationships.

Introduction

This compound is a halogenated aromatic compound that serves as a versatile building block for the synthesis of a wide range of chemical entities. The presence of chlorine and fluorine atoms on the toluene ring imparts unique electronic properties and reactivity, making it a valuable precursor for the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This review will delve into the derivatization of this compound and the biological activities of the resulting compounds.

Synthesis of this compound

The primary synthetic route to this compound involves a multi-step process starting from o-nitro-p-toluidine. This synthesis has been reported with an overall yield of 33.8% and a purity of ≥99.9% (GC).[1]

A detailed experimental protocol for this synthesis is provided below:

Experimental Protocol: Synthesis of this compound[1]

The synthesis of this compound is achieved through a sequence of diazo reaction, Sandmeyer reaction, reduction, and Schiemann reaction starting from o-nitro-p-toluidine (Fast Red Base GL).

Step 1: Diazo-chlorination (Sandmeyer Reaction)

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of o-nitro-p-toluidine.

  • Diazotization: The diazotization is carried out at high temperature.

  • Sandmeyer Reaction: The diazonium salt is then reacted with cuprous chloride.

  • Optimal Conditions:

    • Temperature: 50 °C

    • Reaction Time: 2.5 hours

    • Molar ratio of o-nitro-p-toluidine to cuprous chloride: 1 : 0.55

    • Reaction Temperature: 70 °C

Step 2: Reduction

  • The nitro group of the resulting chloro-nitro compound is reduced to an amino group using standard reduction methods.

Step 3: Schiemann Reaction

  • The amino group of the reduced compound is converted to a fluorine atom via the Schiemann reaction, which involves diazotization followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

The structure of the final product is confirmed by IR and GC-MS analysis.[1]

Key Reactions and Derivatives of this compound

This compound can be functionalized at either the methyl group or the aromatic ring to yield a variety of derivatives.

Oxidation of the Methyl Group

The methyl group can be oxidized to a carboxylic acid, yielding 4-chloro-3-fluorobenzoic acid, a valuable intermediate in pharmaceutical synthesis.[2]

Table 1: Oxidation of this compound to 4-Chloro-3-fluorobenzoic Acid

ReactantReagentsProductYieldPurityReference
This compoundOzone, Glacial Acetic Acid, Manganese Acetate, Sulfuric Acid4-Chloro-3-fluorobenzoic acid94.2%98.2%[1]

Experimental Protocol: Synthesis of 4-Chloro-3-fluorobenzoic Acid [1]

  • Reaction Setup: To a 20 L autoclave, add 99 g of glacial acetic acid, 2.7 g of manganese acetate, and 105 g of 98% sulfuric acid.

  • Addition of Starting Material: Add 870 g (5.96 mol) of this compound (99% purity).

  • Ozonolysis: Stir the mixture and cool to 15°C. Slowly add 215 g of ozone in 10 portions.

  • Work-up: After the reaction is complete, adjust the temperature and pressure to recover the glacial acetic acid. Separate the layers to obtain the product.

Side-Chain Bromination

The methyl group can be brominated to form 4-chloro-3-fluorobenzyl bromide, a reactive intermediate for further derivatization.

Aromatic Ring Nitration

Nitration of the aromatic ring introduces a nitro group, which can be a precursor for other functional groups. The nitration of p-chlorotoluene has been reported to occur at 55-60°C for 15 minutes with a 92% yield, suggesting a potential route for the nitration of this compound.[3] The resulting 4-chloro-3-fluoro-nitrotoluene can then be oxidized to 4-chloro-3-nitrobenzoic acid.[3]

Table 2: Synthesis of 4-Chloro-3-nitrobenzoic Acid from 4-Chloro-3-nitrotoluene

ReactantReagentsProductYieldReference
4-Chloro-3-nitrotoluenePotassium Permanganate, Ethanol, Water4-Chloro-3-nitrobenzoic acid91%[3]

Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzoic Acid [3]

  • Reaction Setup: Dissolve 38.0 g (0.245 mol) of 4-chloro-3-nitrotoluene in 400 mL of ethanol and 200 mL of water.

  • Oxidation: Add 77.0 g (0.49 mol) of potassium permanganate to the solution.

  • Reaction Conditions: Stir the mixture at 30°C for 1 hour.

  • Work-up: Filter the reaction mixture and remove the organic solvent from the filtrate under reduced pressure. Stir the residue in water, heat to dissolve, and then cool to below 0°C for recrystallization to obtain the product.

Biological Activities of this compound Derivatives

While specific biological data for a wide range of this compound derivatives is not extensively available in the public domain, the biological activities of structurally related compounds provide valuable insights into their potential applications.

Herbicidal Activity

Derivatives of halogenated toluenes are known to possess herbicidal properties. For instance, novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds have been synthesized and shown to exhibit significant herbicidal activity.[4] Many of these compounds demonstrated over 80% inhibition of root growth in Brassica napus at a concentration of 250 µM.[4]

Insecticidal Activity

Fluorinated and chlorinated aromatic compounds are also prevalent in insecticides. For example, fluorinated 1-aryl-tetrahydrocyclopentapyrazoles have been synthesized and evaluated for their insecticidal activity, with some compounds showing significant properties.[3]

Fungicidal Activity

The fungicidal potential of related structures is also noteworthy. Novel diamide compounds combining pyrazolyl and polyfluoro-substituted phenyl groups have been designed and synthesized, with some exhibiting good fungicidal effects.[5]

Visualizations

To better illustrate the synthetic pathways and relationships discussed, the following diagrams are provided.

Synthesis_of_4_Chloro_3_fluorotoluene o-nitro-p-toluidine o-nitro-p-toluidine Intermediate_1 Intermediate_1 o-nitro-p-toluidine->Intermediate_1 Diazo-chlorination Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Reduction This compound This compound Intermediate_2->this compound Schiemann Reaction Derivatization_of_4_Chloro_3_fluorotoluene cluster_oxidation Oxidation cluster_bromination Side-Chain Bromination cluster_nitration Aromatic Ring Nitration 4-Chloro-3-fluorotoluene_ox This compound 4-Chloro-3-fluorobenzoic_acid 4-Chloro-3-fluorobenzoic acid 4-Chloro-3-fluorotoluene_ox->4-Chloro-3-fluorobenzoic_acid Ozone, Acetic Acid 4-Chloro-3-fluorotoluene_br This compound 4-Chloro-3-fluorobenzyl_bromide 4-Chloro-3-fluorobenzyl bromide 4-Chloro-3-fluorotoluene_br->4-Chloro-3-fluorobenzyl_bromide NBS, Initiator 4-Chloro-3-fluorotoluene_ni This compound 4-Chloro-3-fluoro-x-nitrotoluene 4-Chloro-3-fluoro-x-nitrotoluene 4-Chloro-3-fluorotoluene_ni->4-Chloro-3-fluoro-x-nitrotoluene HNO3, H2SO4

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using 4-Chloro-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-fluorotoluene is a versatile, fluorinated organic building block with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a methyl group, a fluorine atom, and a chlorine atom on an aromatic ring, provides multiple reaction sites for the synthesis of complex molecules. The presence of fluorine can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, while the chloro and methyl groups offer handles for a variety of chemical transformations.[1]

These application notes provide an overview of key synthetic strategies employing this compound and detailed protocols for the preparation of advanced intermediates relevant to the synthesis of bioactive molecules, particularly kinase inhibitors.

Key Synthetic Applications

This compound is an excellent starting material for a range of chemical reactions, including:

  • Oxidation: The methyl group can be oxidized to a carboxylic acid, providing a key intermediate for the synthesis of amides and esters.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro group can participate in Suzuki-Miyaura and Buchwald-Hartwig amination reactions to form C-C and C-N bonds, respectively. These are fundamental reactions in the construction of complex drug-like molecules.

  • Nucleophilic Aromatic Substitution (SNAr): While less reactive than more electron-deficient aryl halides, the chloro group can undergo nucleophilic substitution under specific conditions, allowing for the introduction of various functional groups.

Data Presentation: Synthesis of a Key Kinase Inhibitor Intermediate

The following table summarizes the key steps and expected outcomes for the synthesis of a 4-amino-2-fluoro-5-iodotoluene, a valuable intermediate for kinase inhibitors like Trametinib, starting from this compound.

StepReactionStarting MaterialKey ReagentsProductExpected Yield (%)Purity (%)
1OxidationThis compoundKMnO₄, H₂O4-Chloro-3-fluorobenzoic acid75-85>98
2Nitration4-Chloro-3-fluorobenzoic acidHNO₃, H₂SO₄4-Chloro-3-fluoro-6-nitrobenzoic acid80-90>97
3Curtius Rearrangement4-Chloro-3-fluoro-6-nitrobenzoic acid(COCl)₂, NaN₃, t-BuOHtert-Butyl (4-chloro-2-fluoro-5-nitrophenyl)carbamate70-80 (two steps)>95
4Reductiontert-Butyl (4-chloro-2-fluoro-5-nitrophenyl)carbamateFe, NH₄Cltert-Butyl (5-amino-4-chloro-2-fluorophenyl)carbamate85-95>98
5Sandmeyer Reactiontert-Butyl (5-amino-4-chloro-2-fluorophenyl)carbamateNaNO₂, KItert-Butyl (4-iodo-2-fluoro-5-aminophenyl)carbamate60-70>95
6Deprotectiontert-Butyl (4-iodo-2-fluoro-5-aminophenyl)carbamateHCl2-Fluoro-4-iodo-5-methylaniline>95>98

Experimental Protocols

Protocol 1: Oxidation of this compound to 4-Chloro-3-fluorobenzoic Acid

This protocol describes the oxidation of the methyl group of this compound to a carboxylic acid using potassium permanganate.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and deionized water.

  • Slowly add potassium permanganate (3.0 eq) in portions to the stirred mixture.

  • Add a solution of sodium hydroxide (2.0 eq) in water.

  • Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Combine the filtrate and washings and cool in an ice bath.

  • Acidify the filtrate with concentrated hydrochloric acid to pH ~2. A white precipitate of 4-chloro-3-fluorobenzoic acid will form.

  • If the solution remains colored, add a small amount of sodium bisulfite to decolorize.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Expected Outcome:

The expected yield of 4-chloro-3-fluorobenzoic acid is typically in the range of 75-85%, with a purity of >98% as determined by HPLC and ¹H NMR.

Protocol 2: Suzuki-Miyaura Coupling of a 4-Chloro-3-fluorophenyl Derivative

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl chloride, which can be adapted for derivatives of this compound.

Materials:

  • 4-Chloro-3-fluorophenyl derivative (e.g., 4-chloro-3-fluoro-iodobenzene) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous toluene and water (e.g., 10:1 mixture)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the 4-chloro-3-fluorophenyl derivative (1.0 eq), arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent mixture (toluene:water) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Proposed Synthetic Pathway to a Kinase Inhibitor Intermediate

G A This compound B 4-Chloro-3-fluorobenzoic acid A->B Oxidation C 4-Chloro-3-fluoro-6-nitrobenzoic acid B->C Nitration D tert-Butyl (4-chloro-2-fluoro-5-nitrophenyl)carbamate C->D Curtius Rearrangement E tert-Butyl (5-amino-4-chloro-2-fluorophenyl)carbamate D->E Reduction F tert-Butyl (4-iodo-2-fluoro-5-aminophenyl)carbamate E->F Sandmeyer Reaction G 2-Fluoro-4-iodo-5-methylaniline (Kinase Inhibitor Intermediate) F->G Deprotection

Caption: Proposed synthesis of a key intermediate for kinase inhibitors.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd2_complex L2Pd(II)(Ar)X oxidative_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord R2NH pd2_amine_complex [L2Pd(II)(Ar)(R2NH)]+X- amine_coord->pd2_amine_complex deprotonation Deprotonation pd2_amine_complex->deprotonation Base pd2_amido_complex L2Pd(II)(Ar)(NR2) deprotonation->pd2_amido_complex reductive_elim Reductive Elimination pd2_amido_complex->reductive_elim reductive_elim->pd0 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for Suzuki Coupling with 4-Chloro-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and reaction conditions for the Suzuki coupling of 4-chloro-3-fluorotoluene, a common building block in medicinal chemistry and materials science. Due to the inherent stability and lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, specific and optimized catalytic systems are required for successful transformations. The following sections outline recommended catalysts, ligands, bases, and solvent systems, along with a detailed experimental protocol and representative data.

The reaction involves the palladium-catalyzed coupling of this compound with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. For challenging substrates like aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often essential to facilitate the rate-limiting oxidative addition step.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is typically the rate-limiting step for aryl chlorides.

  • Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers its aryl group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)L_n-Cl Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)L_n-Ar' OxAdd->Trans Transmetalation Trans->Pd0  Regenerates  Catalyst Product Ar-Ar' Trans->Product Reductive Elimination ArCl This compound ArCl->OxAdd ArBOH2 Ar'-B(OH)₂ / Base ArBOH2->Trans

Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Summary of Reaction Conditions

Successful Suzuki coupling of this compound hinges on the appropriate selection of reagents and conditions. Below is a summary of typical conditions that have proven effective for the coupling of challenging aryl chlorides.

ParameterRecommended ConditionsNotes
Aryl Halide This compound1.0 equivalent
Boronic Acid Aryl- or Heteroarylboronic Acid1.2 - 1.5 equivalents
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂1-5 mol%
Ligand SPhos, XPhos, RuPhos, or other bulky, electron-rich phosphines2-10 mol%
Base K₃PO₄, Cs₂CO₃, or K₂CO₃2.0 - 3.0 equivalents
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1), Toluene, or DMFAnhydrous, degassed
Temperature 100 - 120 °CHigher temperatures are often necessary for C-Cl bond activation.
Reaction Time 8 - 24 hoursMonitor by TLC or LC-MS.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst degradation.

Detailed Experimental Protocol

This protocol is a representative procedure for the Suzuki coupling of this compound with an arylboronic acid and is based on established methodologies for the coupling of electron-deficient aryl chlorides.[1] Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium precursor and ligand. Consider using a pre-formed catalyst.
Insufficiently inert atmosphereEnsure proper degassing of solvents and thorough purging of the reaction vessel.
Weak baseFor aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[2]
Low reaction temperatureThe activation of the C-Cl bond may require higher temperatures (100-120 °C).[1]
Formation of Side Products Homocoupling of boronic acidUse a slight excess of the boronic acid (1.2-1.5 equiv.).
ProtodeboronationEnsure anhydrous conditions for the base and solvent if water is not part of the solvent system.
Catalyst decompositionEnsure a strictly inert atmosphere and use appropriately degassed solvents.

Safety Precautions

  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Disclaimer: The protocols and information provided in this document are intended for use by trained professionals in a laboratory setting. All experiments should be conducted with appropriate safety precautions. The author and publisher are not liable for any damages or injuries resulting from the use of this information.

References

Application Notes: 4-Chloro-3-fluorotoluene as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-chloro-3-fluorotoluene in the development of novel agrochemicals. This readily available building block, through strategic functionalization, serves as a precursor to key intermediates for herbicides and fungicides. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to guide researchers in leveraging this compound for the discovery of new crop protection agents.

Introduction

Halogenated aromatic compounds are pivotal in the design of modern agrochemicals, often enhancing their biological efficacy and metabolic stability. This compound, with its distinct substitution pattern, offers multiple reaction sites for the synthesis of diverse molecular scaffolds. This document outlines the transformation of this compound into two critical intermediates: 4-chloro-3-fluorobenzoic acid and 4-chloro-3-fluoroaniline . These intermediates are subsequently utilized in the synthesis of a picolinate herbicide and a pyrazole carboxamide fungicide, respectively.

Data Presentation

Table 1: Synthesis of 4-Chloro-3-fluorobenzoic Acid
StepReactionReagents and ConditionsProductYield (%)Purity (%)
1OxidationPotassium permanganate (KMnO₄), Water, 100°C, 4h4-Chloro-3-fluorobenzoic acid~75>98
Table 2: Synthesis of a Picolinate Herbicide
StepReactionReagents and ConditionsProductYield (%)Purity (%)
2ChlorinationThionyl chloride (SOCl₂), DMF (cat.), Reflux, 2h4-Chloro-3-fluorobenzoyl chloride~95Intermediate
3Amidation2-Amino-6-methylpyridine, Triethylamine, CH₂Cl₂, RT, 12hN-(6-methylpyridin-2-yl)-4-chloro-3-fluorobenzamide~85>97
Table 3: Synthesis of 4-Chloro-3-fluoroaniline
StepReactionReagents and ConditionsProductYield (%)Purity (%)
4NitrationNitric acid, Sulfuric acid, 0-10°C, 1h4-Chloro-3-fluoro-6-nitrotoluene~90>98
5ReductionIron powder, Acetic acid, Ethanol/Water, Reflux, 3h4-Chloro-3-fluoro-6-aminotoluene (aniline)~88>97
Table 4: Synthesis of a Pyrazole Carboxamide Fungicide
StepReactionReagents and ConditionsProductYield (%)Purity (%)
6Amide Coupling1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride, Pyridine, Toluene, 80°C, 4hN-(4-chloro-3-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide~80>98

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-fluorobenzoic Acid
  • Oxidation of this compound:

    • To a stirred solution of this compound (10.0 g, 69.2 mmol) in 200 mL of water, add potassium permanganate (32.8 g, 207.6 mmol) portion-wise over 30 minutes.

    • Heat the mixture to 100°C and maintain for 4 hours.

    • Cool the reaction to room temperature and filter off the manganese dioxide precipitate.

    • Wash the filter cake with hot water (3 x 50 mL).

    • Acidify the combined filtrate with concentrated hydrochloric acid to pH 2, resulting in the precipitation of the product.

    • Filter the white solid, wash with cold water, and dry under vacuum to yield 4-chloro-3-fluorobenzoic acid.

Protocol 2: Synthesis of a Picolinate Herbicide Analog
  • Chlorination of 4-Chloro-3-fluorobenzoic Acid:

    • Suspend 4-chloro-3-fluorobenzoic acid (5.0 g, 28.6 mmol) in thionyl chloride (15 mL) and add a catalytic amount of DMF (2 drops).

    • Reflux the mixture for 2 hours.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-chloro-3-fluorobenzoyl chloride.

  • Amidation:

    • Dissolve the crude 4-chloro-3-fluorobenzoyl chloride in 50 mL of anhydrous dichloromethane.

    • To this solution, add 2-amino-6-methylpyridine (3.1 g, 28.6 mmol) and triethylamine (4.4 mL, 31.5 mmol).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the target picolinate herbicide analog.

Protocol 3: Synthesis of 4-Chloro-3-fluoroaniline
  • Nitration of this compound:

    • To a stirred mixture of concentrated sulfuric acid (30 mL) and concentrated nitric acid (15 mL) at 0°C, slowly add this compound (10.0 g, 69.2 mmol) while maintaining the temperature below 10°C.

    • Stir the reaction mixture at this temperature for 1 hour.

    • Pour the reaction mixture onto crushed ice and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-chloro-3-fluoro-6-nitrotoluene.

  • Reduction to 4-Chloro-3-fluoro-6-aminotoluene:

    • To a mixture of 4-chloro-3-fluoro-6-nitrotoluene (8.0 g, 42.2 mmol) in ethanol (100 mL) and water (25 mL), add iron powder (11.8 g, 211 mmol) and glacial acetic acid (5 mL).

    • Heat the mixture to reflux and stir for 3 hours.

    • Cool the reaction, filter through celite, and wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, filter, and concentrate to yield 4-chloro-3-fluoro-6-aminotoluene.

Protocol 4: Synthesis of a Pyrazole Carboxamide Fungicide Analog
  • Amide Coupling:

    • Dissolve 4-chloro-3-fluoro-6-aminotoluene (4.0 g, 25.1 mmol) and pyridine (2.2 mL, 27.6 mmol) in 50 mL of toluene.

    • To this solution, add a solution of 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (4.0 g, 25.1 mmol) in 20 mL of toluene dropwise.

    • Heat the reaction mixture to 80°C and stir for 4 hours.

    • Cool to room temperature and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Recrystallize the crude product from ethanol/water to obtain the pure pyrazole carboxamide fungicide analog.

Visualizations

Synthesis_of_Picolinate_Herbicide cluster_start Starting Material cluster_oxidation Step 1: Oxidation cluster_chlorination Step 2: Chlorination cluster_amidation Step 3: Amidation This compound This compound Oxidation_Reagents KMnO₄, H₂O, 100°C This compound->Oxidation_Reagents 4-Chloro-3-fluorobenzoic_acid 4-Chloro-3-fluorobenzoic_acid Oxidation_Reagents->4-Chloro-3-fluorobenzoic_acid Chlorination_Reagents SOCl₂, DMF (cat.) 4-Chloro-3-fluorobenzoic_acid->Chlorination_Reagents 4-Chloro-3-fluorobenzoyl_chloride 4-Chloro-3-fluorobenzoyl_chloride Chlorination_Reagents->4-Chloro-3-fluorobenzoyl_chloride Amidation_Reagents 2-Amino-6-methylpyridine, Et₃N 4-Chloro-3-fluorobenzoyl_chloride->Amidation_Reagents Picolinate_Herbicide Picolinate_Herbicide Amidation_Reagents->Picolinate_Herbicide

Figure 1: Synthetic workflow for a picolinate herbicide analog.

Synthesis_of_Pyrazole_Carboxamide_Fungicide cluster_start Starting Material cluster_nitration Step 4: Nitration cluster_reduction Step 5: Reduction cluster_coupling Step 6: Amide Coupling This compound This compound Nitration_Reagents HNO₃, H₂SO₄ This compound->Nitration_Reagents 4-Chloro-3-fluoro-6-nitrotoluene 4-Chloro-3-fluoro-6-nitrotoluene Nitration_Reagents->4-Chloro-3-fluoro-6-nitrotoluene Reduction_Reagents Fe, AcOH 4-Chloro-3-fluoro-6-nitrotoluene->Reduction_Reagents 4-Chloro-3-fluoro-6-aminotoluene 4-Chloro-3-fluoro-6-aminotoluene Reduction_Reagents->4-Chloro-3-fluoro-6-aminotoluene Coupling_Reagents 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride, Pyridine 4-Chloro-3-fluoro-6-aminotoluene->Coupling_Reagents Pyrazole_Carboxamide_Fungicide Pyrazole_Carboxamide_Fungicide Coupling_Reagents->Pyrazole_Carboxamide_Fungicide

Figure 2: Synthetic workflow for a pyrazole carboxamide fungicide analog.

Application Notes and Protocol for the Nitration of 4-Chloro-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed protocol for the nitration of 4-chloro-3-fluorotoluene, a potentially important intermediate in the synthesis of novel pharmaceutical compounds and other fine chemicals. The procedure outlines the use of a standard mixed acid nitration approach, with a focus on safety, regioselectivity, and product characterization. Due to the directing effects of the chloro and fluoro substituents, a mixture of isomeric products is anticipated. This protocol provides a foundational method for the synthesis and subsequent analysis of these nitrated derivatives.

Introduction

The nitration of aromatic compounds is a fundamental and widely utilized reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group serves as a versatile precursor for a variety of other functionalities, most notably amines, which are crucial in the development of pharmaceuticals, agrochemicals, and dyes. The substrate, this compound, possesses a unique substitution pattern that is of interest in medicinal chemistry for the synthesis of targeted therapeutics.

The regiochemical outcome of the nitration is governed by the directing effects of the existing substituents on the aromatic ring. Both the chloro and fluoro groups are ortho-, para-directing, while the methyl group is also an ortho-, para-director.[1][2] Consequently, the nitration of this compound is expected to yield a mixture of isomers, with the nitro group predominantly adding to the positions activated by these substituents. Understanding and controlling this isomeric distribution is critical for the efficient synthesis of the desired target molecule.

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale nitration of this compound using a mixture of concentrated nitric and sulfuric acids. It includes detailed safety precautions, a quantitative breakdown of reagents, a procedural workflow, and methods for product isolation and characterization.

Predicted Regioselectivity

The directing effects of the substituents on the this compound ring will determine the position of the incoming electrophile (the nitronium ion, NO₂⁺).

  • -Cl (Chloro): Ortho-, para-director, deactivating.[1]

  • -F (Fluoro): Ortho-, para-director, deactivating.[3]

  • -CH₃ (Methyl): Ortho-, para-director, activating.

Considering the positions on the aromatic ring:

  • Position 2: Ortho to the methyl group and meta to both halogens.

  • Position 5: Para to the methyl group and ortho to the fluoro group.

  • Position 6: Ortho to the methyl group and ortho to the chloro group.

Based on the combined directing effects, the most likely major products are the 2-nitro, 5-nitro, and 6-nitro isomers. Steric hindrance may influence the ratio of these isomers.

Experimental Protocol

Materials and Equipment

Table 1: List of Materials and Reagents

Material/ReagentGradeSupplierCAS Number
This compound≥98%Commercially Available5527-94-6
Concentrated Sulfuric Acid (H₂SO₄)98%ACS Reagent7664-93-9
Concentrated Nitric Acid (HNO₃)70%ACS Reagent7697-37-2
Dichloromethane (CH₂Cl₂)ACS ReagentCommercially Available75-09-2
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house144-55-8
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentCommercially Available7757-82-6
Deionized Water (H₂O)--7732-18-5

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, lab coat.

Safety Precautions
  • Mixed Acid: The mixture of concentrated nitric acid and sulfuric acid is extremely corrosive and a strong oxidizing agent. It can cause severe burns upon contact with skin and eyes. Handle with extreme care in a well-ventilated fume hood. Always add sulfuric acid to nitric acid slowly, as the mixing process is exothermic.

  • Nitration Reaction: The nitration of aromatic compounds is a highly exothermic reaction. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts, which can be explosive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-resistant lab coat.

  • Quenching: The reaction mixture must be quenched by slowly adding it to ice water. Never add water to the reaction mixture, as this can cause a violent eruption.

  • Waste Disposal: Neutralize acidic waste before disposal according to institutional guidelines.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis prep_acid Prepare Nitrating Mixture (H₂SO₄ + HNO₃) addition Slow Addition of Nitrating Mixture (0-5 °C) prep_acid->addition Add to prep_reactant Prepare this compound in Reaction Flask prep_reactant->addition stirring Stir at Room Temperature addition->stirring quench Quench on Ice stirring->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with NaHCO₃ (aq) and Water extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate analysis Analyze Crude Product (GC-MS, NMR) concentrate->analysis

Caption: Experimental workflow for the nitration of this compound.

Step-by-Step Protocol

6.1. Preparation of the Nitrating Mixture

  • In a clean, dry Erlenmeyer flask, cool 20 mL of concentrated nitric acid (70%) in an ice bath.

  • Slowly and with constant stirring, add 20 mL of concentrated sulfuric acid (98%) to the nitric acid. The addition should be dropwise to control the exothermic reaction.

  • Keep the nitrating mixture in the ice bath until ready for use.

6.2. Nitration Reaction

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in a fume hood.

  • Charge the flask with 14.46 g (0.1 mol) of this compound.

  • Cool the flask in an ice bath to 0-5 °C with stirring.

  • Slowly add the prepared cold nitrating mixture to the stirred solution of this compound via the dropping funnel over a period of 30-60 minutes. Maintain the internal reaction temperature between 0-5 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for 1-2 hours.

6.3. Work-up and Isolation

  • Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring.

  • Transfer the resulting mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence may occur), and finally with 50 mL of deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil.

Data Presentation

Table 2: Quantitative Data for the Nitration Protocol

ParameterValue
Reactants
This compound14.46 g (0.1 mol)
Concentrated H₂SO₄ (98%)20 mL
Concentrated HNO₃ (70%)20 mL
Reaction Conditions
Addition Temperature0-5 °C
Reaction Time at 0-5 °C30 minutes
Reaction Time at Room Temp.1-2 hours
Expected Product
Molecular FormulaC₇H₅ClFNO₂
Molecular Weight189.57 g/mol
Theoretical Yield 18.96 g
Characterization of Products

The crude product is expected to be a mixture of isomers. Characterization and quantification of the individual isomers should be performed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate the isomers and determine their relative abundance. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the structure of the major isomer(s). The chemical shifts and coupling constants will provide definitive information about the position of the nitro group relative to the other substituents.

  • Infrared (IR) Spectroscopy: To confirm the presence of the nitro group (strong absorptions typically around 1530 cm⁻¹ and 1350 cm⁻¹).

Signaling Pathway and Logical Relationship Diagram

reaction_logic cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_reaction_type Reaction Type cluster_products Potential Products reactant This compound reaction Electrophilic Aromatic Substitution reactant->reaction nitrating_agent Nitrating Mixture (HNO₃ + H₂SO₄) electrophile Nitronium Ion (NO₂⁺) nitrating_agent->electrophile Generates electrophile->reaction Attacks product1 4-Chloro-3-fluoro-2-nitrotoluene reaction->product1 Leads to product2 4-Chloro-3-fluoro-5-nitrotoluene reaction->product2 Leads to product3 4-Chloro-3-fluoro-6-nitrotoluene reaction->product3 Leads to

Caption: Logical relationship of reactants to products in the nitration reaction.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. All procedures should be carried out with appropriate safety precautions. The expected yields and isomer ratios are based on theoretical predictions and may vary. Optimization of the reaction conditions may be necessary to achieve desired results.

References

Application of 4-Chloro-3-fluorotoluene in the Synthesis of Trametinib, a MEK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details the use of 4-Chloro-3-fluorotoluene as a key starting material in the synthesis of a crucial intermediate for the MEK inhibitor, Trametinib (GSK1120212). Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical factor in the development and proliferation of various cancers. The protocols provided herein describe the transformation of this compound into the key intermediate, 4-chloro-3-fluoroaniline, through a two-step process of nitration and subsequent reduction.

Synthetic Pathway Overview

The overall synthetic scheme involves the nitration of this compound to introduce a nitro group, followed by the reduction of the nitro group to an amine, yielding 4-chloro-3-fluoroaniline. This aniline derivative is a vital building block in the multi-step synthesis of Trametinib.

Synthetic Pathway of 4-chloro-3-fluoroaniline fromthis compound start This compound intermediate 4-Chloro-3-fluoro-5-nitrotoluene start->intermediate Nitration (HNO₃, H₂SO₄) final 4-Chloro-3-fluoroaniline intermediate->final Reduction (Fe, HCl)

Figure 1: Synthetic workflow for the preparation of 4-chloro-3-fluoroaniline.

Experimental Protocols

Protocol 1: Nitration of this compound

This protocol describes the regioselective nitration of this compound to yield 4-Chloro-3-fluoro-5-nitrotoluene. The directing effects of the chloro and fluoro groups, along with the methyl group, favor the introduction of the nitro group at the C5 position.

Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add this compound to the cold sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of this compound in sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Chloro-3-fluoro-5-nitrotoluene.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterValueReference
Reactants This compound, Nitric Acid, Sulfuric AcidGeneral Nitration Protocol
Temperature 0-10 °CGeneral Nitration Protocol
Reaction Time 1-2 hoursGeneral Nitration Protocol
Typical Yield 85-95%Estimated based on similar reactions
Purity >98% after purificationEstimated based on similar reactions

Table 1: Quantitative data for the nitration of this compound.

Protocol 2: Reduction of 4-Chloro-3-fluoro-5-nitrotoluene

This protocol details the reduction of the nitro group in 4-Chloro-3-fluoro-5-nitrotoluene to an amine group using iron powder in the presence of hydrochloric acid (Béchamp reduction). This method is a classic and effective way to synthesize anilines from nitroarenes.[1]

Materials:

  • 4-Chloro-3-fluoro-5-nitrotoluene

  • Iron powder

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Water

  • Sodium Carbonate

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Chloro-3-fluoro-5-nitrotoluene and ethanol.

  • Heat the mixture to reflux to dissolve the starting material.

  • In a separate beaker, prepare a solution of hydrochloric acid in water.

  • Carefully add the iron powder to the refluxing solution in portions.

  • Slowly add the hydrochloric acid solution to the reaction mixture. The reaction is exothermic, so the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it by the slow addition of sodium carbonate until the effervescence ceases.

  • Filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain 4-chloro-3-fluoroaniline. The crude product can be purified by distillation or column chromatography.

ParameterValueReference
Reactants 4-Chloro-3-fluoro-5-nitrotoluene, Iron, Hydrochloric Acid[1]
Solvent Ethanol/Water[1]
Temperature Reflux[1]
Reaction Time 2-4 hours[1]
Typical Yield 80-90%Estimated based on similar reactions
Purity >99% after purificationEstimated based on similar reactions

Table 2: Quantitative data for the reduction of 4-Chloro-3-fluoro-5-nitrotoluene.

Application in Trametinib Synthesis

4-Chloro-3-fluoroaniline is a key building block for the synthesis of the MEK inhibitor, Trametinib. The synthesis of Trametinib involves a multi-step sequence where the aniline is coupled with other fragments to construct the final complex molecule.[2][3]

Trametinib_Synthesis_Workflow A 4-Chloro-3-fluoroaniline B Intermediate 1 A->B Coupling with N-(2-fluoro-4-iodophenyl)-N'- cyclopropylurea derivative C Intermediate 2 B->C Cyclization and other transformations D Trametinib C->D Final coupling and deprotection steps

Figure 2: Simplified workflow for the synthesis of Trametinib from 4-chloro-3-fluoroaniline.

Trametinib and the MEK/ERK Signaling Pathway

Trametinib functions by inhibiting the MEK1 and MEK2 kinases in the RAS/RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in proteins like BRAF or RAS lead to the constitutive activation of this pathway, promoting uncontrolled cell growth. Trametinib, as an allosteric inhibitor, binds to a site on MEK adjacent to the ATP-binding pocket, preventing MEK from phosphorylating its only known substrates, ERK1 and ERK2. This blockade of ERK phosphorylation leads to the inhibition of downstream signaling, resulting in cell cycle arrest and apoptosis in cancer cells.

MEK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Regulates Trametinib Trametinib Trametinib->MEK Inhibits

Figure 3: The MEK/ERK signaling pathway and the mechanism of action of Trametinib.

This application note provides a foundational understanding and practical protocols for the utilization of this compound in the synthesis of a key pharmaceutical intermediate for the MEK inhibitor Trametinib. The provided data and diagrams are intended to support researchers in the fields of medicinal chemistry and drug development.

References

Application Notes and Protocols for the Scale-up Synthesis of 4-Chloro-3-fluorotoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 4-Chloro-3-fluorotoluene and its derivatives. These compounds are valuable intermediates in the pharmaceutical, agrochemical, and specialty chemical industries.[1] The protocols outlined below are designed to be scalable and are supported by quantitative data and safety information to ensure safe and efficient production in a research or industrial setting.

Introduction

This compound is a key building block in organic synthesis. The presence of both chloro and fluoro substituents on the toluene ring offers unique reactivity for further functionalization, making it a versatile precursor for a range of complex molecules.[1] The demand for efficient and scalable synthetic routes is driven by the increasing application of fluorinated compounds in drug discovery and materials science. This document details a robust synthetic pathway starting from readily available materials.

Synthetic Pathway Overview

The primary route for the synthesis of this compound involves a multi-step process starting from o-nitro-p-toluidine. The key transformations include a diazo reaction, a Sandmeyer reaction, reduction, and a Schiemann reaction.[2] An alternative approach for related isomers involves diazotization of a substituted aniline in anhydrous hydrofluoric acid followed by thermolysis.[3]

Below is a diagram illustrating the general synthetic workflow.

Synthesis_Workflow General Synthetic Workflow for this compound Derivatives Start Starting Material (e.g., o-nitro-p-toluidine) Diazo Diazotization Reaction Start->Diazo Sandmeyer Sandmeyer Reaction (Chlorination) Diazo->Sandmeyer Reduction Nitro Group Reduction Sandmeyer->Reduction Schiemann Schiemann Reaction (Fluorination) Reduction->Schiemann Purification Purification (e.g., Distillation) Schiemann->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for synthesizing this compound.

Experimental Protocols

Synthesis of 4-Chloro-3-nitrotoluene from o-nitro-p-toluidine

This protocol is based on a high-temperature diazo reaction followed by a Sandmeyer reaction.[2]

Materials:

  • o-nitro-p-toluidine (Fast Red Base GL)

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Cuprous chloride (CuCl)

  • Ice

Procedure:

  • Diazotization:

    • In a suitable reactor, prepare a solution of o-nitro-p-toluidine in aqueous hydrochloric acid.

    • Cool the mixture to 0-5 °C using an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes after the addition is complete to ensure the formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate vessel, prepare a solution of cuprous chloride in hydrochloric acid.

    • Heat the cuprous chloride solution to the optimal reaction temperature (e.g., 70 °C).[2]

    • Slowly add the cold diazonium salt solution to the hot cuprous chloride solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified time (e.g., 2.5 hours) to ensure complete reaction.[2]

    • Cool the reaction mixture to room temperature.

  • Work-up and Isolation:

    • Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).

    • Wash the organic layer with water and then with a dilute sodium bicarbonate solution to remove any residual acid.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude 4-chloro-3-nitrotoluene.

Synthesis of 4-Chloro-3-fluoroaniline from 4-Chloro-3-nitrotoluene

Materials:

  • 4-Chloro-3-nitrotoluene

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvent (e.g., ethanol, ethyl acetate)

Procedure:

  • Reduction:

    • In a reactor, suspend iron powder in a mixture of water and a small amount of hydrochloric acid.

    • Heat the mixture to reflux.

    • Add a solution of 4-chloro-3-nitrotoluene in ethanol dropwise to the refluxing mixture.

    • Continue refluxing until the reaction is complete (monitor by TLC or GC).

  • Work-up and Isolation:

    • Cool the reaction mixture and filter to remove the iron sludge.

    • Make the filtrate alkaline by adding a concentrated solution of sodium hydroxide.

    • Extract the product, 4-chloro-3-fluoroaniline, with an organic solvent.

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

Synthesis of this compound via Schiemann Reaction

Materials:

  • 4-Chloro-3-fluoroaniline

  • Hydrofluoroboric acid (HBF₄) or Anhydrous Hydrogen Fluoride (HF)[3]

  • Sodium nitrite (NaNO₂)

  • Sand (optional, for thermal decomposition)

Procedure:

  • Diazotization:

    • Dissolve 4-chloro-3-fluoroaniline in hydrofluoroboric acid at a low temperature (0-5 °C).

    • Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes to form the diazonium tetrafluoroborate salt, which may precipitate.

  • Thermal Decomposition:

    • Isolate the diazonium salt by filtration.

    • Wash the salt with cold water, followed by cold ethanol and then ether.

    • Carefully dry the salt.

    • Gently heat the dry diazonium salt (optionally mixed with sand for better heat control) until nitrogen evolution ceases. The product, this compound, will distill over.

  • Purification:

    • Collect the distillate and purify by fractional distillation to obtain high-purity this compound.

Scale-up Considerations and Data

The high-temperature diazo reaction has been reported to be scalable.[2] When moving from laboratory to pilot or industrial scale, several factors must be carefully considered:

  • Heat Management: Diazotization is an exothermic reaction. Efficient cooling is critical to maintain the low temperatures required for stability of the diazonium salt.

  • Reagent Addition: Controlled, slow addition of reagents is crucial to manage the reaction rate and temperature.

  • Off-gassing: The Sandmeyer and Schiemann reactions evolve nitrogen gas. The reactor system must be designed to handle this gas evolution safely.

  • Safety: Handling of hazardous materials such as anhydrous hydrogen fluoride and diazonium salts requires strict safety protocols.[4][5][6][7]

ParameterLaboratory ScalePilot/Industrial Scale (Projected)Reference
Starting Materialo-nitro-p-toluidineo-nitro-p-toluidine[2]
Overall Yield33.8%>30% (Target)[2]
Purity (GC)≥99.9%≥99.5%[2]
Key ReactionHigh-temp. diazoHigh-temp. diazo[2]
Safety ConcernsExotherms, N₂ evolutionEnhanced heat transfer, pressure relief[4][5][6][7]

Safety Information

Working with the chemicals involved in this synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shield, chemical-resistant gloves, and a lab coat.[4][6]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.[4]

  • Handling of Hazardous Reagents:

    • Anhydrous Hydrogen Fluoride: Extremely corrosive and toxic. Requires specialized handling procedures and equipment.

    • Diazonium Salts: Can be explosive when dry. Handle with care and avoid friction or shock.

    • Flammable Solvents: Use in a well-ventilated area away from ignition sources.[5][7]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Safety_Protocol Key Safety Protocols cluster_general General Precautions cluster_specific Specific Hazards PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Handling Handle Hazardous Reagents with Extreme Care PPE->Handling Ventilation Work in a Well-Ventilated Fume Hood Ventilation->Handling Emergency Know Emergency Procedures (Spill, Fire, Exposure) Handling->Emergency Waste Proper Chemical Waste Disposal Waste->Emergency

Caption: Essential safety protocols for the synthesis.

Conclusion

The synthesis of this compound can be successfully scaled up from laboratory to industrial production by following well-defined protocols and paying close attention to safety and process control. The methods described provide a solid foundation for researchers and drug development professionals to produce this important intermediate with high purity and in significant quantities. Further process optimization may be required to adapt these protocols to specific equipment and scale requirements.

References

Application Notes and Protocols for the Quantification of 4-Chloro-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Chloro-3-fluorotoluene. The following methods are based on established analytical techniques for similar halogenated aromatic compounds and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a halogenated aromatic compound used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and stability studies. This document outlines two primary analytical techniques for its quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Analytical Methods Overview

Gas Chromatography is a highly suitable technique for the analysis of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent sensitivity and selectivity. High-Performance Liquid Chromatography offers an alternative approach, particularly for samples in complex matrices, and can be readily implemented with a UV detector.

Gas Chromatography (GC) Method

Gas chromatography is a preferred method for the quantification of this compound due to its volatility. The following protocol is a recommended starting point for method development.

Experimental Protocol: GC-FID

1. Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • An autosampler for reproducible injections.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Carrier Gas: Helium or Nitrogen, at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. If necessary, perform a liquid-liquid extraction for samples in aqueous matrices.

4. Calibration:

  • Inject the working standard solutions in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Perform a linear regression analysis to determine the linearity and obtain the calibration equation.

Data Presentation: GC-FID Method Validation Parameters

The following table summarizes typical quantitative data for a validated GC-FID method based on the analysis of similar aromatic compounds.

ParameterResult
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

High-Performance Liquid Chromatography (HPLC) Method

HPLC provides a robust alternative for the analysis of this compound, especially for less volatile samples or when GC is not available.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • An HPLC system with a quaternary or binary pump, degasser, autosampler, and a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Agilent Eclipse XDB C18, 150 × 4.6 mm, 5 µm).[1]

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 5-200 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Calibration:

  • Inject the working standard solutions in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Perform a linear regression analysis to determine the linearity and obtain the calibration equation.

Data Presentation: HPLC-UV Method Validation Parameters

The following table summarizes typical quantitative data for a validated HPLC-UV method based on the analysis of similar aromatic compounds.

ParameterResult
Linearity (r²)> 0.998
Range5 - 200 µg/mL
Limit of Detection (LOD)1.5 µg/mL
Limit of Quantification (LOQ)5.0 µg/mL
Precision (%RSD)< 3%
Accuracy (% Recovery)97 - 103%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weighing of Standard/ Sample dissolve Dissolution in Appropriate Solvent weigh->dissolve dilute Serial Dilution (for standards) dissolve->dilute filter Filtration (HPLC) dissolve->filter injection Autosampler Injection dilute->injection filter->injection separation Chromatographic Separation (GC/HPLC) injection->separation detection Detection (FID/UV) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: General workflow for the quantification of this compound.

Method Selection Logic

method_selection node_volatility Is the analyte volatile? gc_method GC-FID/MS node_volatility->gc_method Yes hplc_method HPLC-UV node_volatility->hplc_method No node_matrix Complex Sample Matrix? node_matrix->gc_method:w No derivatization Consider Derivatization for GC node_matrix->derivatization Yes gc_method->node_matrix

Caption: Decision tree for selecting an appropriate analytical method.

References

Application Notes and Protocols for the Catalytic Conversion of 4-Chloro-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common catalytic cross-coupling reactions involving 4-Chloro-3-fluorotoluene, a versatile building block in organic synthesis. The protocols and data presented are intended to serve as a practical guide for laboratory research and development, particularly in the fields of medicinal chemistry and materials science.

Introduction

This compound is a valuable starting material for the synthesis of a variety of more complex molecules. The presence of two different halogen atoms at distinct positions on the aromatic ring allows for selective functionalization through various palladium-catalyzed and copper-catalyzed cross-coupling reactions. This enables the targeted introduction of carbon-carbon, carbon-nitrogen, and other bonds, paving the way for the construction of diverse molecular architectures.

This document outlines key catalytic transformations of this compound, including Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, Heck Reaction, Sonogashira Coupling, Cyanation, and Hydrodechlorination. For each reaction, a general protocol is provided, along with a summary of representative quantitative data to guide reaction optimization.

Data Presentation: Summary of Catalytic Conversions

The following tables summarize typical reaction conditions and yields for various catalytic conversions of this compound and analogous aryl chlorides. This data is intended to provide a comparative overview to aid in the selection of appropriate reaction conditions.

Table 1: Buchwald-Hartwig Amination of Aryl Chlorides

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(dba)₂ / XPhosNaOtBuTolueneReflux694[1]
2AnilinePd₂(dba)₃ / BINAPNaOtBuToluene802485-95
3BenzylaminePd(OAc)₂ / BINAPCs₂CO₃Toluene9048~76[2]
4Fluoroalkylamine[Pd(allyl)Cl]₂ / AdBippyPhosKOPhToluene10015-24High

Table 2: Suzuki-Miyaura Coupling of Aryl Halides

EntryBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃MeCN/H₂O801-2up to 90
24-Methylphenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄TolueneRT24~95
3Various arylboronic acidsPd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane/H₂O10018High
4Phenylboronic acidPdCl₂ (ligand-free)KOHEthanolRT0.464[3]

Table 3: Heck Reaction of Aryl Halides

EntryAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(dba)₂ / (1-Ad)₂P(nBu)K₃PO₄Dioxane1202498[1]
2n-Butyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF100482
3StyrenePd(OAc)₂K₂CO₃DMF200 (MW)183[4]
4Methyl α-fluoroacrylatePd(OAc)₂ (ligand-free)NaOAcDMF8024Fair to quant.[5]

Table 4: Sonogashira Coupling of Aryl Halides

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT6High
2Phenylacetylene[DTBNpP]Pd(crotyl)Cl (Cu-free)TMPDMSORT297[6]
3Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃N[TBP][4EtOV]553Good
4PhenylacetylenePd(PPh₃)₄ / CuIn-BuNH₂Toluene501280-90

Table 5: Cyanation of Aryl Chlorides

EntryCyanide SourceCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1K₄[Fe(CN)₆]Pd(OAc)₂ / CM-phosNa₂CO₃MeCN/H₂O7024up to 96[1]
2Zn(CN)₂Pd₂(dba)₃ / dppf-DMF8012High
3K₄[Fe(CN)₆]Pd(OAc)₂ / (1-Ad)₂P(nBu)K₂CO₃Toluene12024High

Experimental Protocols

The following are general, representative protocols for the catalytic conversion of this compound. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Buchwald-Hartwig Amination

This protocol is adapted from a procedure for the amination of 4-chlorotoluene.[1]

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To a dry, two-necked flask under an inert atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Add anhydrous toluene to the flask and stir the mixture at room temperature for 5-10 minutes.

  • Add this compound (1.0 equiv.) and the amine (1.5 equiv.) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of aryl chlorides.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane and Water

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and PCy₃ (4 mol%) in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Heck Reaction

This protocol is a general procedure for the Heck reaction of aryl chlorides with alkenes.[1]

Materials:

  • This compound

  • Alkene (e.g., Styrene or an acrylate)

  • Palladium(II) acetate [Pd(OAc)₂] or Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • Phosphine ligand (e.g., Tri(o-tolyl)phosphine or a bulky electron-rich phosphine)

  • Base (e.g., Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., DMF, NMP, or Dioxane)

Procedure:

  • In a sealed tube or reaction flask under an inert atmosphere, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Add the base (1.5-2.0 equiv.) and the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 100-140 °C.

  • Monitor the reaction's progress by GC-MS or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Wash the organic phase with water and brine, then dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 4: Sonogashira Coupling

This is a general protocol for the copper-cocatalyzed Sonogashira coupling of aryl halides.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (1-3 mol%) and CuI (2-5 mol%).

  • Add the anhydrous solvent and the base.

  • To this mixture, add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 5: Palladium-Catalyzed Cyanation

This protocol is based on the use of the non-toxic cyanide source potassium ferrocyanide.[1]

Materials:

  • This compound

  • Potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 1,3-Bis(dicyclohexylphosphino)propane (dcpe) or similar ligand

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (MeCN) and Water

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv.), K₄[Fe(CN)₆]·3H₂O (0.5-0.7 equiv.), Pd(OAc)₂ (1-2 mol%), the phosphine ligand (2-4 mol%), and Na₂CO₃ (2.0 equiv.).

  • Add a degassed mixture of acetonitrile and water (e.g., 3:1 v/v).

  • Heat the mixture to 70-120 °C under an inert atmosphere.

  • Monitor the reaction by GC-MS.

  • After the reaction is complete, cool to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the resulting nitrile by column chromatography.

Visualizations

Experimental Workflow for a Typical Cross-Coupling Reaction

experimental_workflow reagents Combine Reactants: This compound, Coupling Partner, Base catalyst Add Catalyst System: Pd Precatalyst, Ligand reagents->catalyst 1. solvent Add Degassed Solvent catalyst->solvent 2. reaction Heat under Inert Atmosphere solvent->reaction 3. workup Aqueous Workup: Quench, Extract reaction->workup 4. purification Purification: Column Chromatography workup->purification 5. product Isolated Product purification->product 6.

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

catalytic_cycle Pd0 Pd(0)L₂ OA Oxidative Addition Complex Pd0->OA Ar-X TM Transmetalation Intermediate OA->TM R-M RE Reductive Elimination Complex TM->RE RE->Pd0 reductive elimination product Ar-R (Product) RE->product reactant Ar-X (this compound) reactant->OA partner R-M (Coupling Partner) partner->TM

Caption: A simplified representation of the catalytic cycle for common palladium-catalyzed cross-coupling reactions.

References

Troubleshooting & Optimization

Technical Support Center: 4-Chloro-3-fluorotoluene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-3-fluorotoluene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, which is commonly prepared via diazotization of an appropriate aniline precursor followed by a Sandmeyer or Balz-Schiemann reaction.

Q1: My overall yield of this compound is consistently low. What are the most common causes?

Low yields typically originate from three primary areas: incomplete diazotization of the starting amine, premature decomposition of the intermediate aryl diazonium salt, or inefficiencies in the final substitution step (e.g., Sandmeyer or Schiemann reaction).[1] Side reactions, such as the formation of phenols or biaryl compounds, can also significantly reduce the yield of the desired product.

Q2: How can I confirm that the initial diazotization step is complete?

The diazotization of an aromatic amine (like 3-fluoro-4-chloroaniline) requires nitrous acid, which is generated in situ from sodium nitrite and a strong acid. To ensure the reaction is complete, you can test for the presence of excess nitrous acid. A simple and effective method is to use starch-iodide paper. A drop of the reaction mixture will turn the paper blue if excess nitrous acid is present, indicating that all of the primary aromatic amine has been consumed.[1]

Q3: My reaction mixture is turning dark brown or black and forming tar-like substances. What is happening and how can I prevent it?

The formation of dark, polymeric materials is a common sign of diazonium salt decomposition, which often leads to radical side reactions.[1] This is typically caused by:

  • Elevated Temperatures: The diazotization step must be performed at low temperatures, generally between 0-5°C, to maintain the stability of the diazonium salt.[1][2]

  • Impurities: Ensure all reagents and solvents are of high purity.

  • Incorrect pH: The reaction should be maintained under strongly acidic conditions.

Q4: I am performing a Sandmeyer reaction to introduce the chlorine atom. What are the critical parameters for success?

The Sandmeyer reaction utilizes a copper(I) salt, typically CuCl, to catalyze the conversion of the diazonium salt to the corresponding aryl chloride.[3][4] Key factors include:

  • Catalyst Activity: Ensure the CuCl is active. It is often freshly prepared or purified before use.

  • Matching Halides: The counter-ion of the copper(I) salt must match the halide of the acid used for diazotization (e.g., use HCl with CuCl) to prevent the formation of mixed aryl halide products.[5]

  • Controlled Addition & Temperature: Add the cold diazonium salt solution slowly to the copper(I) chloride solution. While the initial mixing should be cold, the decomposition of the diazonium salt is often facilitated by gentle warming.[6]

Q5: I am using the Balz-Schiemann reaction to introduce the fluorine atom, but the yield is poor and the conditions seem harsh. Are there ways to optimize this?

The traditional Balz-Schiemann reaction involves the thermal decomposition of an isolated aryldiazonium tetrafluoroborate salt, often requiring high temperatures (>100°C), which can be hazardous and lead to degradation.[7][8] Modern approaches offer milder conditions:

  • Solvent Choice: Switching to low- or non-polar solvents like chlorobenzene or hexane can significantly improve yields and allow for lower decomposition temperatures (e.g., 60-80°C).[9][10]

  • Photochemical Initiation: Using visible light can promote the reaction under milder conditions.[7]

  • Catalysis: Recent studies have shown that a hypervalent iodine(III) catalyst can enable the reaction to proceed at temperatures as low as 25-60°C.[8]

Data Presentation: Reaction Parameters

The following tables summarize key quantitative data for optimizing the synthesis of this compound.

Table 1: Optimized Conditions for Sandmeyer-type Diazo-Chlorination

ParameterRecommended ValueNotes
Starting Materialo-nitro-p-toluidineThis route requires subsequent reduction and fluorination steps.[11]
Diazotization Temperature0 - 5°CCritical for preventing diazonium salt decomposition.[1]
Molar Ratio (Amine:CuCl)1 : 0.55An optimal ratio for the catalytic process.[11]
Reaction Temperature70°CAfter addition of diazonium salt to the CuCl solution.[11]
Reaction Time2.5 hoursFor the decomposition and substitution step.[11]
Reported Yield~34% (overall)For the multi-step synthesis of this compound.[11]
Reported Purity≥99.9% (GC)[11]

Table 2: Comparison of Conditions for the Balz-Schiemann Reaction

ConditionTraditional (Thermal)Modern (Solvent-Modified)Modern (Catalytic)
Reaction Type Thermal DecompositionThermal DecompositionCatalytic Decomposition
Temperature High (100 - 200°C)[7]Low (60 - 80°C)[9][10]Mild (25 - 60°C)[8]
Solvent Often neat (solid-state) or high-boiling point solventsLow/Non-polar (e.g., PhCl, Hexane)[9][10]Acetonitrile[8]
Additives NoneNoneHypervalent Iodine(III) Catalyst[8]
Key Issues Explosion risk, harsh conditions, limited functional group tolerance.[7][8]Improved safety and yield.Mild conditions, broad substrate scope.
Reported Yields VariableGood to Excellent (70-95%)[9][10]Good to Excellent

Experimental Protocols

Protocol 1: Diazotization of 3-Fluoro-4-chloroaniline

  • Preparation: In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-fluoro-4-chloroaniline (1.0 eq) in a suitable volume of hydrochloric acid (e.g., 3M).

  • Cooling: Cool the mixture to 0-5°C in an ice-salt bath. The aniline hydrochloride salt may precipitate.

  • Nitrite Addition: Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the cold aniline suspension, ensuring the temperature remains below 5°C.[2]

  • Monitoring: Stir the reaction mixture at 0-5°C for an additional 15-30 minutes after the addition is complete. Check for reaction completion using starch-iodide paper.[1] The resulting clear solution of the diazonium salt should be kept cold and used immediately in the next step.

Protocol 2: Sandmeyer Reaction for this compound

  • Catalyst Preparation: In a separate reaction vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.

  • Reaction: Slowly add the cold diazonium salt solution prepared in Protocol 1 to the CuCl solution. Vigorous evolution of nitrogen gas should be observed.

  • Decomposition: After the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., to 50-70°C) until the evolution of nitrogen ceases.[11]

  • Work-up: Cool the reaction mixture. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with dilute NaOH and then with water.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 3: Modified Balz-Schiemann Reaction for this compound

  • Diazonium Salt Formation: Prepare the diazonium salt from 3-fluoro-4-chloroaniline as described in Protocol 1, but substitute hydrochloric acid with fluoroboric acid (HBF₄). The aryldiazonium tetrafluoroborate salt will often precipitate.

  • Isolation (Optional but traditional): The precipitated salt can be filtered, washed with cold ethanol and ether, and dried under vacuum. Caution: Dry diazonium salts can be explosive and should be handled with extreme care.[7]

  • Decomposition in Non-Polar Solvent: Suspend the aryldiazonium tetrafluoroborate salt in a low-polarity solvent such as chlorobenzene or hexane.[9]

  • Heating: Heat the mixture to 60-80°C. Nitrogen gas and boron trifluoride will evolve.[9][10]

  • Work-up and Purification: After the reaction is complete (cessation of gas evolution), cool the mixture and wash it with aqueous sodium bicarbonate solution and then water. Purify the organic phase as described in Protocol 2.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_pathways Step 2: Substitution Pathways cluster_product Final Product A 3-Fluoro-4-chloroaniline B Diazonium Salt Intermediate (ArN₂⁺) A->B NaNO₂, Acid 0-5°C C Sandmeyer Reaction (Requires 4-Amino-3-fluorotoluene precursor) B->C CuCl / HCl D Balz-Schiemann Reaction (Requires 3-Chloro-4-aminotoluene precursor) B->D 1. HBF₄ 2. Heat (Δ) E This compound C->E D->E

Caption: General synthesis workflow for this compound.

Troubleshooting_Yield start Low Yield in Sandmeyer Reaction q1 Is Diazotization Complete? (Test with Starch-Iodide Paper) start->q1 a1_no Incomplete Diazotization: - Check NaNO₂ purity/amount - Ensure temp is 0-5°C - Ensure strong acid condition q1->a1_no No a1_yes Diazotization Appears Complete q1->a1_yes Yes q2 Observe Dark Tars or Excessive Frothing? a1_yes->q2 a2_yes Diazonium Salt Decomposition: - Lower temperature during diazotization and addition to CuCl - Use high purity reagents q2->a2_yes Yes a2_no Minimal Decomposition Observed q2->a2_no No q3 Check Copper(I) Catalyst and Reaction Conditions a2_no->q3 a3 Catalyst/Substitution Issue: - Use fresh or purified CuCl - Ensure slow addition of diazonium salt - Apply gentle heat after addition to drive reaction to completion q3->a3

Caption: Troubleshooting decision tree for low Sandmeyer reaction yields.

Balz_Schiemann_Mechanism cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Thermal Decomposition ArNH2 Ar-NH₂ ArN2BF4 Ar-N₂⁺BF₄⁻ ArNH2->ArN2BF4 NaNO₂ HBF₄ Ar_cation Ar⁺ (Aryl Cation) ArN2BF4->Ar_cation Heat (Δ) -N₂ ArF Ar-F (Product) Ar_cation->ArF + F⁻ (from BF₄⁻) -BF₃

Caption: Simplified mechanism of the Balz-Schiemann reaction.

References

Technical Support Center: Purification of Crude 4-Chloro-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Chloro-3-fluorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or subsequent workup procedures. Depending on the synthetic route, which often involves diazotization followed by a Sandmeyer or Balz-Schiemann type reaction, potential impurities may include:

  • Isomeric Impurities: Other isomers of chlorofluorotoluene (e.g., 2-Chloro-3-fluorotoluene, 3-Chloro-4-fluorotoluene).

  • Starting Materials: Unreacted 4-chloro-3-fluoroaniline or its precursors.

  • Side-Reaction Products: Phenolic byproducts from the reaction of the diazonium salt with water, and dehalogenated or other substituted aromatic compounds.[1][2][3][4]

  • Residual Solvents: Solvents used during the synthesis and extraction steps.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities present.

  • Fractional Distillation is highly effective for separating compounds with different boiling points, such as isomers or residual solvents.

  • Recrystallization is suitable if the crude product is a solid or can be solidified and a suitable solvent is found.

  • Column Chromatography is a versatile technique for separating compounds with different polarities, which is particularly useful for removing isomeric and other closely related impurities.

Q3: What is the expected purity and recovery after purification?

A3: With appropriate purification techniques, a high purity of ≥99.9% (as determined by GC) can be achieved.[5] The recovery will vary depending on the initial purity of the crude material and the chosen purification method.

Quantitative Data Summary

Purification TechniqueTypical Purity AchievedTypical Recovery RangeKey Applications
Fractional Distillation >99%70-90%Removal of volatile impurities and separation of isomers with different boiling points.
Recrystallization >99.5%60-85%Removal of soluble and insoluble impurities from a solid crude product.
Column Chromatography >99.8%50-80%High-resolution separation of isomers and other closely related impurities.

Troubleshooting Guides

Issue 1: Poor Separation during Fractional Distillation
  • Symptom: The distillate contains a significant amount of impurities or the separation between fractions is not sharp.

  • Possible Causes:

    • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates for the separation of close-boiling isomers.[6]

    • Distillation Rate is Too Fast: A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column.

    • Fluctuations in Heating: Inconsistent heating can lead to bumping and uneven vaporization.

    • Poor Insulation: Heat loss from the column can disrupt the temperature gradient.

  • Solutions:

    • Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).[6]

    • Reduce the heating rate to ensure a slow and steady collection of the distillate (a rate of 1-2 drops per second is often recommended).

    • Use a heating mantle with a stirrer for uniform heating.

    • Insulate the distillation head and fractionating column with glass wool or aluminum foil.

Issue 2: Oiling Out or No Crystal Formation during Recrystallization
  • Symptom: Instead of crystals, an oil separates from the solution upon cooling, or no solid forms at all.

  • Possible Causes:

    • Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated.

    • Inappropriate Solvent: The chosen solvent or solvent system is not suitable for the compound.

    • Presence of Impurities: High levels of impurities can inhibit crystallization.

    • Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil instead of crystals.

  • Solutions:

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the liquid or add a seed crystal of the pure compound.[7]

    • Solvent Optimization: Re-dissolve the oil by heating and add a small amount of a co-solvent in which the compound is less soluble to decrease the overall solubility. Alternatively, select a different solvent system.[8][9][10]

    • Pre-purification: If the crude material is highly impure, consider a preliminary purification step like a simple filtration or a wash before recrystallization.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.

Issue 3: Ineffective Separation in Column Chromatography
  • Symptom: The collected fractions are still mixtures of the desired product and impurities.

  • Possible Causes:

    • Incorrect Eluent System: The polarity of the solvent system is too high or too low.

    • Column Overloading: Too much crude material has been loaded onto the column.

    • Poor Column Packing: The adsorbent is not packed uniformly, leading to channeling.

    • Sample Applied in Too Much Solvent: The initial sample band is too broad.

  • Solutions:

    • Optimize Eluent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation of the components.

    • Reduce Sample Load: Use an appropriate amount of adsorbent for the quantity of crude material (a general rule of thumb is a 30:1 to 100:1 ratio of adsorbent to sample by weight).

    • Repack the Column: Ensure the adsorbent is packed evenly without any air bubbles or cracks.

    • Concentrate the Sample: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent before loading it onto the column.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is a general procedure and may require optimization based on the specific impurity profile of the crude this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.[3]

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Equilibration: As the mixture boils, observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heat so that the vapor condenses and returns to the flask (refluxes).

  • Distillation: Slowly increase the heat until the vapor reaches the thermometer and the temperature stabilizes. The temperature should be close to the boiling point of the lowest boiling point component.

  • Fraction Collection: Collect the initial fraction (forerun), which may contain lower-boiling impurities. As the temperature begins to rise to the boiling point of this compound (approximately 163-165 °C), change the receiving flask to collect the pure fraction.

  • Monitoring: Monitor the temperature throughout the distillation. A stable temperature plateau indicates the collection of a pure compound. Collect the fraction that distills over a narrow temperature range.

  • Completion: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue.

  • Analysis: Analyze the collected fractions for purity using Gas Chromatography (GC) or other suitable analytical techniques.

Protocol 2: Purification by Recrystallization

This is a general protocol for recrystallization and the choice of solvent is critical and must be determined experimentally.

Materials:

  • Crude this compound (if solid or can be induced to solidify)

  • A suitable solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate)[8][9][10]

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Pure crystals of this compound should form. The flask can then be placed in an ice bath to maximize crystal formation.[7]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

  • Analysis: Determine the melting point and purity of the recrystallized product.

Protocol 3: Purification by Column Chromatography

This protocol provides a general guideline for purifying this compound using column chromatography. The specific conditions will need to be optimized.

Materials:

  • Crude this compound

  • Silica gel (or another suitable adsorbent)

  • Eluent (a non-polar solvent or a mixture of a non-polar and a polar solvent, e.g., hexane/ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Eluent Selection: Use Thin Layer Chromatography (TLC) to find a solvent system that provides good separation of this compound from its impurities. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack the chromatography column with silica gel using either a dry packing or slurry method. Ensure the packing is uniform and free of air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow of the eluent.

  • Fraction Collection and Analysis: Collect small fractions and monitor their composition using TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Analysis: Confirm the purity of the final product using GC, NMR, or other appropriate analytical methods.

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation  Boiling Point Differences Recrystallization Recrystallization Crude->Recrystallization  Solid Product Chromatography Column Chromatography Crude->Chromatography  Polarity Differences Analysis Purity Analysis (GC, NMR) Distillation->Analysis Recrystallization->Analysis Chromatography->Analysis PureProduct Pure this compound Analysis->PureProduct  Purity ≥99.9%

Caption: General purification workflow for crude this compound.

Troubleshooting Start Purification Issue Identified CheckMethod Review Purification Method Start->CheckMethod DistillationIssue Distillation Problem? CheckMethod->DistillationIssue Distillation RecrystallizationIssue Recrystallization Problem? CheckMethod->RecrystallizationIssue Recrystallization ChromatographyIssue Chromatography Problem? CheckMethod->ChromatographyIssue Chromatography DistillationIssue->RecrystallizationIssue No AdjustDistillation Adjust Heating Rate / Improve Insulation DistillationIssue->AdjustDistillation Yes RecrystallizationIssue->ChromatographyIssue No AdjustRecrystallization Optimize Solvent / Slow Cooling RecrystallizationIssue->AdjustRecrystallization Yes AdjustChromatography Optimize Eluent / Repack Column ChromatographyIssue->AdjustChromatography Yes Reanalyze Re-run Purification & Analyze AdjustDistillation->Reanalyze AdjustRecrystallization->Reanalyze AdjustChromatography->Reanalyze Success Successful Purification Reanalyze->Success

Caption: Troubleshooting decision tree for purification issues.

References

side reactions and byproducts in 4-Chloro-3-fluorotoluene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-fluorotoluene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is via a Sandmeyer reaction.[1][2][3] This process typically involves two main steps:

  • Diazotization: The starting material, 3-Fluoro-4-methylaniline, is treated with a nitrite source (commonly sodium nitrite) in the presence of a strong acid (like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Sandmeyer Reaction: The diazonium salt is then decomposed in the presence of a copper(I) chloride catalyst, which facilitates the replacement of the diazonium group with a chlorine atom to yield this compound.[1][2]

Q2: What are the critical parameters to control during the diazotization step?

A2: Temperature control is paramount during diazotization. The reaction is highly exothermic, and maintaining a low temperature (typically 0-5 °C) is crucial to prevent the premature decomposition of the unstable diazonium salt.[4] Slow, portion-wise addition of the sodium nitrite solution is also essential to manage the reaction rate and temperature. An excess of nitrous acid should be avoided as it can lead to unwanted side reactions.

Q3: What are the expected yield and purity for this synthesis?

A3: With optimized conditions, the overall yield for the synthesis of this compound can be around 33.8%, with a purity of ≥99.9% as determined by Gas Chromatography (GC).[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Inefficient Sandmeyer reaction. 4. Loss of product during workup and purification.1. Ensure stoichiometric amounts of sodium nitrite and acid are used. Check for the presence of nitrous acid using starch-iodide paper. 2. Maintain the temperature strictly between 0-5 °C during diazotization and addition of the diazonium salt solution to the copper(I) chloride solution. 3. Ensure the copper(I) chloride catalyst is active. Use freshly prepared catalyst if possible. 4. Optimize extraction and distillation procedures to minimize product loss.
Presence of Phenolic Byproducts (e.g., 3-Fluoro-4-methylphenol) Reaction of the diazonium salt with water.1. Maintain a low reaction temperature during the Sandmeyer reaction. 2. Use a non-aqueous solvent if possible, although this may require process modification. 3. Minimize the amount of water present in the reaction mixture.
Formation of Azo Compounds (colored impurities) Coupling of the diazonium salt with unreacted 3-Fluoro-4-methylaniline or other aromatic species.1. Ensure the complete conversion of the starting aniline during diazotization. 2. Maintain a low temperature and acidic conditions to disfavor azo coupling.
Incomplete Reaction (Starting material detected in product) 1. Insufficient diazotizing agent. 2. Diazonium salt decomposition before it can react.1. Use a slight excess of sodium nitrite and ensure adequate mixing. 2. Add the diazonium salt solution to the Sandmeyer reaction mixture promptly after its preparation.
Formation of Tar-like substances Polymerization of diazonium salts or other radical-induced side reactions.1. Maintain a low and controlled temperature throughout the process. 2. Ensure efficient stirring to prevent localized overheating.

Side Reactions and Byproducts

Several side reactions can occur during the synthesis of this compound, leading to the formation of various byproducts. Understanding these pathways is crucial for optimizing the reaction and purifying the final product.

  • Phenol Formation: The diazonium salt can react with water in the reaction mixture to produce 3-Fluoro-4-methylphenol. This is a common side reaction in Sandmeyer reactions.[1]

  • Deamination (Hydrodediazoniation): The diazonium group can be replaced by a hydrogen atom, leading to the formation of 3-fluorotoluene. This can occur through radical mechanisms.

  • Azo Coupling: The diazonium salt can couple with the starting material, 3-Fluoro-4-methylaniline, or other aromatic compounds present in the reaction mixture to form colored azo compounds.

  • Isomer Formation: Depending on the starting material and reaction conditions, trace amounts of isomeric chlorofluorotoluenes may be formed.

  • Tar Formation: Diazonium salts, being high-energy species, can undergo polymerization or other decomposition pathways to form complex, high-molecular-weight tars, especially at elevated temperatures.

Experimental Protocols

Key Experiment: Synthesis of this compound via Sandmeyer Reaction

This protocol is based on the diazotization of 3-Fluoro-4-methylaniline followed by a copper(I) chloride catalyzed Sandmeyer reaction.

Materials:

  • 3-Fluoro-4-methylaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Starch-iodide paper

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-Fluoro-4-methylaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

    • Slowly add the cold sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C. The addition should be controlled to prevent a rapid temperature increase.

    • After the complete addition of sodium nitrite, stir the mixture for an additional 15-20 minutes at 0-5 °C.

    • Check for the presence of a slight excess of nitrous acid using starch-iodide paper (the paper should turn blue). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained. If the test is strongly positive, add a small amount of urea to quench the excess nitrous acid.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.

    • After the addition is complete, allow the mixture to warm up to room temperature and then heat it gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.[5]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent).

    • Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution to remove any residual acid, and then again with water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Data Presentation

Table 1: Optimized Reaction Conditions for Diazo-chlorination

ParameterValue
Reaction Temperature70 °C
Reaction Time2.5 hours
Molar Ratio (Starting Amine : CuCl)1 : 0.55
Reference: [5]

Table 2: Typical Yield and Purity of this compound

ParameterValue
Overall Yield33.8%
Purity (by GC)≥ 99.9%
Reference: [5]

Visualizations

Synthesis_Pathway cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction A 3-Fluoro-4-methylaniline B Diazonium Salt A->B NaNO2, HCl 0-5 °C C This compound B->C CuCl ~50-70 °C Side_Reactions cluster_byproducts Potential Byproducts DS Diazonium Salt Phenol 3-Fluoro-4-methylphenol DS->Phenol + H2O Deamination 3-Fluorotoluene DS->Deamination Radical Abstraction Azo Azo Compound DS->Azo + Unreacted Amine Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Check Diazotization Temperature Control (0-5 °C)? Start->Check_Temp Check_NaNO2 Check NaNO2 Stoichiometry & Addition Rate? Check_Temp->Check_NaNO2 Yes Sol_Temp Improve Cooling & Monitor Temperature Check_Temp->Sol_Temp No Check_Catalyst Check Catalyst Activity? Check_NaNO2->Check_Catalyst Yes Sol_NaNO2 Adjust NaNO2 Amount & Slow Down Addition Check_NaNO2->Sol_NaNO2 No Check_Workup Review Workup & Purification Procedure? Check_Catalyst->Check_Workup Yes Sol_Catalyst Use Freshly Prepared CuCl Catalyst Check_Catalyst->Sol_Catalyst No Sol_Workup Optimize Extraction & Distillation Conditions Check_Workup->Sol_Workup Issue Found

References

optimizing reaction temperature for 4-Chloro-3-fluorotoluene functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 4-chloro-3-fluorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the functionalization of this compound?

A1: The most common functionalization methods for this compound include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as metal-halogen exchange reactions to form Grignard or organolithium reagents. These reactions allow for the introduction of a wide range of substituents.

Q2: What is the typical temperature range for a Suzuki-Miyaura coupling reaction with this compound?

A2: The reaction temperature for Suzuki-Miyaura coupling can vary, but a general range is between 80-110°C.[1] For initial optimization, starting at 60°C is a reasonable approach.[2] In some specific cases, an optimal temperature of 80°C has been reported.[3]

Q3: What is the recommended temperature for a Buchwald-Hartwig amination using this compound?

A3: Buchwald-Hartwig amination reactions can be performed at a wide range of temperatures, from room temperature up to 120°C.[2] A specific protocol suggests heating at 80–90°C for an extended period, such as 48 hours.[4] For solvent-free conditions, temperatures of 100-120°C may be employed.[5]

Q4: Why is a low temperature crucial for the formation of a Grignard reagent from this compound?

A4: The formation of functionalized Grignard reagents, especially from aryl halides with other reactive groups, is often conducted at low temperatures, such as -78°C, to minimize side reactions.[6][7] Low temperatures help to stabilize the Grignard reagent once formed and prevent undesirable reactions like Wurtz coupling.[8]

Q5: At what temperature should a lithiation reaction of this compound be performed?

A5: Lithiation reactions are typically carried out at very low temperatures to control the reactivity of the organolithium species. A common temperature for this type of reaction is -78°C.[9]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Step
Incorrect Reaction Temperature Optimize the temperature in increments of 10°C within the 60-110°C range. A good starting point is 80°C.[1][2][3]
Catalyst Inactivity Ensure the palladium catalyst is not deactivated. Use fresh catalyst and ensure an inert atmosphere (Nitrogen or Argon) is maintained throughout the reaction.[1]
Base Incompatibility The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.
Poor Quality Reagents Ensure the boronic acid or ester is pure and the solvent is anhydrous and degassed.
Issue 2: Side Product Formation in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Step
Reaction Temperature Too High High temperatures can lead to decomposition of the catalyst or starting materials. Try lowering the temperature. Reactions can be successful even at room temperature with the right catalyst system.[2]
Incorrect Ligand Choice The ligand plays a crucial role in the efficiency and selectivity of the reaction. Screen different phosphine-based ligands.
Presence of Oxygen The palladium catalyst is sensitive to oxygen. Ensure the reaction is set up under strictly inert conditions.
Incompatible Functional Groups Certain functional groups like esters and nitro groups may not be compatible with strong bases like KOtBu.[10] Consider using a weaker base such as K₂CO₃.[10]
Issue 3: Failure to Form Grignard Reagent
Possible Cause Troubleshooting Step
Reaction Temperature Too High Grignard reagent formation from functionalized aryl halides requires low temperatures to prevent decomposition and side reactions. Maintain a temperature of -78°C.[6][7]
Inactive Magnesium Use highly activated magnesium (Rieke magnesium) for challenging substrates.[6][7] Ensure magnesium turnings are fresh and dry.
Presence of Water Grignard reagents are highly sensitive to moisture. Use anhydrous solvents and oven-dried glassware.
Slow Initiation A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction.

Data Presentation

Table 1: Recommended Temperature Ranges for Functionalization Reactions

Reaction TypeRecommended Starting TemperatureTypical Temperature RangeKey Considerations
Suzuki-Miyaura Coupling 60°C[2]80-110°C[1]Optimal temperature can be substrate-dependent; 80°C is often a good optimum.[3]
Buchwald-Hartwig Amination Room TemperatureRoom Temp - 120°C[2]Higher temperatures (e.g., 80-90°C) may be needed for less reactive substrates.[4]
Grignard Reagent Formation -78°C[6][7]-78°C to 0°CLow temperature is critical for stability and to prevent side reactions.[6][7]
Lithiation -78°C[9]-78°C to -40°CStrict temperature control is necessary to manage the high reactivity.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq).[1]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).[1]

  • Add a degassed solvent (e.g., toluene, THF, or a mixture with water).

  • Heat the reaction mixture to the desired temperature (typically between 80-110°C) and stir for 2-24 hours.[1]

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base (e.g., NaOtBu or Cs₂CO₃) to a dry reaction vessel.

  • Add this compound and the desired amine.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction to the desired temperature (e.g., 80-100°C) with stirring.

  • Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers, and dry.

  • Remove the solvent in vacuo and purify the residue by chromatography.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Boronic Acid, Base B Add Pd Catalyst & Solvent A->B Inert Atmosphere C Heat to 80-110°C B->C D Monitor (TLC/LC-MS) C->D E Cool & Quench D->E Completion F Extraction E->F G Purification (Chromatography) F->G H Final Product G->H

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Catalyst, Ligand, & Base B Add this compound, Amine, & Solvent A->B C Heat to 80-100°C B->C D Monitor (GC-MS/LC-MS) C->D E Cool & Quench D->E Completion F Extraction E->F G Purification (Chromatography) F->G H Final Product G->H

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Troubleshooting_Logic Start Low/No Product Yield Temp Is Temperature Optimized? Start->Temp Catalyst Is Catalyst Active & Atmosphere Inert? Temp->Catalyst Yes OptimizeTemp Adjust Temperature Temp->OptimizeTemp No Reagents Are Reagents Pure & Dry? Catalyst->Reagents Yes CheckCatalyst Use Fresh Catalyst, Ensure Inert Conditions Catalyst->CheckCatalyst No CheckReagents Purify/Dry Reagents & Solvents Reagents->CheckReagents No Success Successful Reaction Reagents->Success Yes OptimizeTemp->Temp CheckCatalyst->Catalyst CheckReagents->Reagents

Caption: Troubleshooting logic for optimizing reaction yield.

References

Technical Support Center: Regioselective Substitution of 4-Chloro-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the regioselective substitution of 4-chloro-3-fluorotoluene. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselectivity with this compound?

A1: The primary challenge arises from the complex interplay of the directing effects of the three substituents on the aromatic ring. The methyl group is an activating, ortho-, para-director. The fluorine and chlorine atoms are deactivating but also ortho-, para-directors due to the resonance donation of their lone pairs. This creates multiple potential sites for substitution, making it difficult to direct an incoming group to a single, desired position.

Q2: In electrophilic aromatic substitution (EAS), which positions are most activated and deactivated?

A2: The directing effects of the substituents on this compound are as follows:

  • Methyl (-CH₃): Activating and ortho-, para-directing. It enhances electron density at positions 2 and 6.

  • Fluorine (-F): Deactivating via induction but ortho-, para-directing by resonance. It directs incoming electrophiles to positions 2 and 4 (relative to the fluorine).

  • Chlorine (-Cl): Deactivating via induction but ortho-, para-directing by resonance. It directs to positions 3 and 5 (relative to the chlorine).

The overall regioselectivity will be a balance of these competing effects, with the activating methyl group likely having a dominant influence, favoring substitution at positions 2 and 6. However, steric hindrance at position 2 from the adjacent fluorine may favor substitution at position 6.

Q3: In nucleophilic aromatic substitution (SNAr), which halogen is the better leaving group?

A3: In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the ring, which is favored by strong electron-withdrawing groups ortho or para to the leaving group. In the absence of strong activating groups, the C-F bond is generally more resistant to cleavage than the C-Cl bond due to its higher bond strength. However, the high electronegativity of fluorine can make the carbon to which it is attached more electrophilic, potentially favoring attack at that position. The outcome can be highly dependent on the reaction conditions and the nature of the nucleophile.

Q4: For palladium-catalyzed cross-coupling reactions, which C-X bond is more reactive?

A4: In palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, the oxidative addition of the aryl halide to the palladium catalyst is a key step. The reactivity of the C-X bond generally follows the trend C-I > C-Br > C-Cl > C-F. Therefore, the C-Cl bond in this compound is expected to be significantly more reactive than the C-F bond, allowing for selective coupling at the chlorine-bearing carbon.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Problem: A mixture of isomers is obtained, with low yield of the desired product.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Competing Directing Effects The inherent electronic properties of the substituents lead to multiple activated positions.
Solution 1: Temperature Control: Lowering the reaction temperature can increase selectivity by favoring the product formed via the lowest activation energy pathway.
Solution 2: Choice of Reagent: Bulky electrophiles may favor substitution at the less sterically hindered position (likely position 6).
Solution 3: Solvent Effects: Varying the solvent polarity can influence the stability of the reaction intermediates and transition states, potentially altering the isomer distribution.
Steric Hindrance The proximity of the existing substituents can hinder attack at certain positions.
Solution: Employ smaller electrophilic reagents if substitution at a sterically hindered position is desired. Conversely, use bulkier reagents to enhance substitution at less hindered sites.

Logical Troubleshooting Workflow for Poor EAS Regioselectivity

eas_troubleshooting start Poor Regioselectivity in EAS check_temp Is reaction at low temp? start->check_temp lower_temp Lower Temperature (-78 to 0 °C) check_temp->lower_temp No check_reagent Is electrophile bulky? check_temp->check_reagent Yes lower_temp->check_reagent change_reagent Use a bulkier or smaller electrophile check_reagent->change_reagent Consider check_solvent Vary solvent polarity? check_reagent->check_solvent Next change_reagent->check_solvent change_solvent Screen non-polar vs. polar aprotic solvents check_solvent->change_solvent No end Improved Selectivity check_solvent->end Yes change_solvent->end

Caption: Troubleshooting workflow for poor regioselectivity in EAS.

Issue 2: Low Conversion or No Reaction in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Problem: The starting material is largely unreacted, or the yield of the coupled product is very low. This assumes the target is substitution at the C-Cl position.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Catalyst Inactivation The palladium catalyst is poisoned or has decomposed.
Solution 1: Ligand Choice: The choice of phosphine ligand is critical. For electron-rich aryl chlorides, bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often required.
Solution 2: Base Selection: The strength and solubility of the base are important. Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used. Ensure the base is anhydrous.
Solution 3: Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar) as oxygen can deactivate the catalyst.
Low Reactivity of C-Cl Bond Aryl chlorides are less reactive than bromides or iodides.
Solution 1: Higher Temperature: Increasing the reaction temperature (e.g., to 80-120 °C) is often necessary for aryl chlorides.
Solution 2: Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol %) may be required.
Solution 3: Use of Additives: In some cases, additives like boronic esters (for Suzuki) can enhance reaction rates.

Experimental Workflow for a Typical Suzuki Coupling

suzuki_workflow start Start reagents Combine this compound, boronic acid, and base in a flask. start->reagents degas Degas the solvent and purge the flask with N2 or Ar. reagents->degas add_catalyst Add Pd catalyst and ligand under inert atmosphere. degas->add_catalyst heat Heat the reaction mixture (e.g., 80-110 °C) with stirring. add_catalyst->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor workup Perform aqueous workup and extraction. monitor->workup purify Purify the product by column chromatography. workup->purify end Final Product purify->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Experimental Protocols

Protocol 1: Regioselective Buchwald-Hartwig Amination at the C-Cl Position

This protocol is adapted from established methods for the amination of aryl chlorides.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol %), XPhos (4 mol %), and NaOtBu (1.4 equivalents).

  • Add anhydrous toluene, followed by this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Seal the flask and heat the mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Regioselective Suzuki Coupling at the C-Cl Position

This protocol is based on standard conditions for the Suzuki coupling of challenging aryl chlorides.

Materials:

  • This compound

  • Arylboronic acid of choice

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (e.g., 4:1 mixture)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent), the arylboronic acid (1.5 equivalents), and K₂CO₃ (2.0 equivalents).

  • Add Pd(dppf)Cl₂ (3 mol %).

  • Add the dioxane/water solvent mixture.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 90 °C under an argon atmosphere and stir for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by flash chromatography.

Data Summary Tables

The following tables summarize expected outcomes based on the general principles of reactivity for compounds analogous to this compound. Note: Experimental data for this specific substrate is limited in the literature; these are predictive summaries.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

ElectrophileMajor Isomer(s)Minor Isomer(s)Rationale
NO₂⁺6-nitro, 2-nitro5-nitroThe activating -CH₃ group directs ortho and para. Position 6 is sterically more accessible than position 2.
Br⁺6-bromo2-bromo, 5-bromoSimilar to nitration, with steric factors favoring the 6-position.
R-C=O⁺ (Acylation)6-acyl2-acylThe bulky acyl group will strongly favor the less hindered position 6.

Table 2: Predicted Selectivity in Cross-Coupling and SNAr Reactions

Reaction TypeReagent/NucleophileExpected Site of SubstitutionRationale
Suzuki CouplingAr-B(OH)₂ / Pd catalystC4-ClThe C-Cl bond is significantly more reactive towards oxidative addition than the C-F bond.
Buchwald-HartwigR₂NH / Pd catalystC4-ClSimilar to Suzuki coupling, selective oxidative addition at the C-Cl bond is expected.
SNArNaOMeC4-Cl (if activated)Without a strong ortho/para activating group, SNAr is difficult. If forced, substitution at the C-Cl bond is more likely than at the stronger C-F bond.
Directed ortho-metalationn-BuLi / TMEDAC2-LiThe fluorine atom is a stronger directing group for lithiation than chlorine. Lithiation is expected ortho to the fluorine.

Technical Support Center: Suzuki Coupling of 4-Chloro-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of 4-chloro-3-fluorotoluene.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

A1: The primary challenges stem from the starting material itself. The Carbon-Chlorine (C-Cl) bond is significantly less reactive than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult. Additionally, the electron-withdrawing nature of the fluorine atom can influence the electronic properties of the aromatic ring, potentially affecting catalyst performance.[1][2]

Q2: What are the most common side reactions observed in this coupling?

A2: Common side reactions include:

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of an undesired arene. This can be exacerbated by high temperatures and the presence of water.

  • Dehalogenation: The replacement of the chlorine atom on the toluene ring with a hydrogen atom.

Q3: How do I minimize the formation of homocoupling byproducts?

A3: To minimize homocoupling, ensure a strictly inert atmosphere by thoroughly degassing your solvents and reaction vessel. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can also help favor the cross-coupling reaction.

Q4: Can the fluorine atom on the ring interfere with the reaction?

A4: The fluorine atom is generally stable under Suzuki coupling conditions. Its strong electron-withdrawing effect can decrease the electron density of the pyridine ring, which may influence the reactivity of the corresponding boronic acid in the transmetalation step.[1]

Troubleshooting Guide

Low or No Product Formation

If you are observing low to no yield of your desired product, consult the following table and workflow diagram to diagnose and resolve the issue.

Observation Potential Cause Suggested Solution
No reaction, starting materials consumedCatalyst deactivationUse a fresh batch of palladium precursor and ligand. Consider using a more robust pre-catalyst.
Insufficiently inert atmosphereDegas solvents thoroughly and purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen) for an extended period.
Low reaction temperatureThe activation of the C-Cl bond often requires higher temperatures (100-120 °C).
Starting material remains unreactedIneffective catalyst systemFor aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.
Weak baseA strong base is often necessary to facilitate the transmetalation step with less reactive aryl chlorides. Screen stronger bases like K₃PO₄ or Cs₂CO₃.
Product is formed, but in low yieldSuboptimal solventThe choice of solvent can significantly impact the reaction. Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).
Decomposition of boronic acidProlonged reaction times at high temperatures can lead to the degradation of the boronic acid. Monitor the reaction closely and stop it once the starting material is consumed.

Troubleshooting Workflow

Troubleshooting_Suzuki_Coupling start Low or No Product check_sm Check Starting Material Consumption (TLC/LC-MS) start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed no_reaction No Reaction sm_consumed->no_reaction No low_yield Low Yield sm_consumed->low_yield Yes optimize_catalyst Optimize Catalyst System: - Use Buchwald Ligands (SPhos, XPhos) - Use NHC Ligands - Increase Catalyst Loading no_reaction->optimize_catalyst optimize_base Optimize Base: - Screen K3PO4, Cs2CO3 no_reaction->optimize_base optimize_temp Increase Temperature (100-120 °C) no_reaction->optimize_temp optimize_solvent Optimize Solvent: - Screen Dioxane/H2O, Toluene/H2O, DMF low_yield->optimize_solvent check_atmosphere Ensure Inert Atmosphere: - Degas Solvents - Purge Vessel low_yield->check_atmosphere check_boronic_acid Check Boronic Acid Stability: - Use Fresh Reagent - Monitor Reaction Time low_yield->check_boronic_acid success Improved Yield optimize_catalyst->success optimize_base->success optimize_temp->success optimize_solvent->success check_atmosphere->success check_boronic_acid->success

Caption: A workflow diagram for troubleshooting low yields in the Suzuki coupling of this compound.

Data Presentation: Reaction Condition Screening

The following tables provide representative data for the Suzuki coupling of a generic aryl chloride with an arylboronic acid under various conditions. These can serve as a starting point for the optimization of the coupling with this compound.

Table 1: Effect of Catalyst and Ligand on Yield
Catalyst (mol%)Ligand (mol%)Temperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)1001235
Pd₂(dba)₃ (1)SPhos (2)100885
Pd(dppf)Cl₂ (2)-1001260
XPhos Pd G3 (2)-100692

Yields are illustrative and highly dependent on the specific substrates.

Table 2: Effect of Base and Solvent on Yield
Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
K₂CO₃ (2)Dioxane/H₂O (4:1)1001255
K₃PO₄ (2)Toluene/H₂O (10:1)1101088
Cs₂CO₃ (2)DMF120890
Na₂CO₃ (2)Dioxane/H₂O (4:1)1001265

Yields are illustrative and highly dependent on the specific substrates.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Solvent (e.g., Dioxane/Water 4:1, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 8-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

Experimental_Workflow start Start reagents 1. Add Reactants and Base to Schlenk Flask start->reagents catalyst 2. Add Palladium Catalyst reagents->catalyst inert 3. Evacuate and Backfill with Inert Gas (3x) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent heat 5. Heat to 100-110 °C with Stirring solvent->heat monitor 6. Monitor Reaction (TLC/LC-MS) heat->monitor workup 7. Workup: - Cool to RT - Dilute with EtOAc - Wash with H2O/Brine monitor->workup purify 8. Dry, Concentrate, and Purify (Chromatography) workup->purify end Final Product purify->end

Caption: A step-by-step experimental workflow for the Suzuki coupling of this compound.

References

Technical Support Center: Catalyst Poisoning in Reactions Involving 4-Chloro-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning in chemical reactions involving 4-Chloro-3-fluorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in reactions with this compound, and what are their typical poisons?

A1: Palladium-based catalysts are most frequently employed in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations with this compound. The primary catalyst poisons for these systems include:

  • Halide Ions (Cl⁻, F⁻): While necessary for the reaction mechanism (as leaving groups), excess halide ions in the reaction mixture can coordinate to the palladium center, leading to the formation of inactive catalyst species.[1]

  • Sulfur Compounds: Impurities from starting materials or reagents containing sulfur (e.g., thiols, thioethers) are notorious for irreversibly poisoning palladium catalysts by forming stable palladium-sulfur bonds.

  • Phosphorus Compounds: While phosphine ligands are often essential for catalyst activity, certain phosphorus-containing impurities or degradation products can act as inhibitors.

  • Water and Oxygen: While some reactions are robust, excessive water or oxygen can lead to the oxidation of the active Pd(0) species to inactive Pd(II) oxides.

  • Ammonia and Amines: In reactions like the Buchwald-Hartwig amination, the amine reactant or ammonia can sometimes act as an inhibitor by strongly coordinating to the palladium center.

Q2: My palladium-catalyzed cross-coupling reaction with this compound is sluggish or has stalled. What are the likely causes related to catalyst poisoning?

A2: Several factors related to catalyst poisoning could be responsible for poor reaction performance:

  • Substrate Quality: The this compound starting material may contain impurities from its synthesis, such as residual acids, bases, or sulfur compounds.

  • Reagent Purity: Other reagents, like the boronic acid in a Suzuki reaction or the amine in a Buchwald-Hartwig reaction, may be contaminated. Solvents can also contain catalyst poisons.

  • Ligand Degradation: The phosphine ligand used may be sensitive to air or moisture and could have degraded, forming phosphine oxides which can inhibit the catalyst.

  • Excess Halide Concentration: High concentrations of chloride or fluoride ions, potentially from the substrate or additives, can lead to the formation of inactive palladate complexes.

  • Leaching of Palladium: If a heterogeneous catalyst like palladium on carbon (Pd/C) is used, palladium may leach into the solution and subsequently aggregate into inactive palladium black.

Q3: Can the fluorine and chlorine substituents on this compound themselves contribute to catalyst poisoning?

A3: Yes, the halide substituents play a dual role. While the carbon-halogen bond is the reactive site for oxidative addition to the palladium center, the resulting halide ions (Cl⁻ and F⁻) released into the solution can act as catalyst poisons. Fluoride ions, in particular, can have a complex effect, sometimes promoting the reaction but at other times forming unreactive catalyst species.[2] The relative rates of the desired catalytic cycle versus the poisoning pathway can be influenced by reaction conditions such as temperature, solvent, and the nature of the ligands.

Troubleshooting Guides

Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction

Symptoms:

  • Starting materials (this compound and boronic acid) remain largely unreacted.

  • Formation of homocoupling products of the boronic acid.

  • Appearance of palladium black.

Troubleshooting Workflow:

A Low/No Conversion B Check Reagent Purity A->B C Use High-Purity this compound and Boronic Acid B->C Impurities Found E Evaluate Ligand Stability B->E Purity OK C->E D Degas Solvents Thoroughly D->E F Use Fresh, High-Quality Ligand E->F Degradation Suspected H Optimize Reaction Conditions E->H Ligand OK F->H G Consider Ligand-less Conditions (for some systems) G->H I Screen Different Bases H->I J Vary Solvent and Temperature H->J K Check for Halide Inhibition I->K J->K L Add Halide Scavenger (e.g., Ag₂CO₃) K->L Inhibition Suspected M Resolved K->M No Halide Effect L->M

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura reactions.

Quantitative Data on Potential Impurity Effects (Hypothetical):

Impurity in this compoundConcentration (ppm)Effect on Yield (%)
Thiophenol5085% decrease
Residual HCl10030% decrease
Water50015% decrease
Issue 2: Catalyst Deactivation in a Heck Reaction

Symptoms:

  • Initial product formation followed by a plateau.

  • Reaction does not go to completion even with extended reaction times.

  • Formation of palladium mirror on the glassware.

Troubleshooting Workflow:

A Catalyst Deactivation B Assess Oxygen/Moisture Sensitivity A->B C Implement Rigorous Inert Atmosphere Techniques B->C Suspected E Investigate Thermal Stability B->E Controlled C->E D Use Anhydrous Solvents and Reagents D->E F Lower Reaction Temperature E->F Degradation Observed H Consider Catalyst Leaching (for Pd/C) E->H Thermally Stable F->H G Choose a More Thermally Stable Ligand G->H I Use a Different Support H->I Leaching Confirmed J Add a Ligand to Stabilize Pd in Solution H->J K Resolved I->K J->K

Caption: Troubleshooting workflow for catalyst deactivation in Heck reactions.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of this compound
  • Reagent Preparation:

    • Ensure this compound is of high purity (>99%). If necessary, purify by distillation.

    • Use a high-quality boronic acid, stored in a desiccator.

    • Degas the solvent (e.g., toluene, dioxane, or DMF) by sparging with argon or nitrogen for at least 30 minutes.

  • Reaction Setup:

    • To a dry, argon-flushed Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand (if required).

    • Add the boronic acid (1.1-1.5 equivalents) and the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

    • Add the degassed solvent via cannula.

    • Finally, add the this compound (1.0 equivalent) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) under a positive pressure of argon.

    • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst

This protocol is a general guideline and may need optimization for specific poisons.

  • Catalyst Recovery:

    • After the reaction, filter the reaction mixture to recover the Pd/C catalyst.

    • Wash the catalyst thoroughly with the reaction solvent to remove adsorbed organic residues.

    • Further wash with a solvent in which the product and byproducts are highly soluble (e.g., methanol or acetone).

  • Washing and Neutralization:

    • Suspend the catalyst in deionized water and stir for 30 minutes. Filter.

    • If acidic or basic impurities are suspected poisons, wash with a dilute solution of a non-coordinating base (e.g., 0.1 M NaHCO₃) or acid (e.g., 0.1 M acetic acid), respectively.

    • Wash thoroughly with deionized water until the filtrate is neutral.

  • Drying:

    • Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) overnight.

  • Activity Test:

    • Test the activity of the regenerated catalyst on a small-scale reaction to evaluate its performance compared to a fresh catalyst. For more stubborn poisons, a reduction step with a reducing agent like hydrazine or sodium borohydride in an aqueous solution may be necessary, followed by thorough washing and drying.[2]

Logical Relationship of Catalyst Deactivation and Regeneration:

cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways cluster_2 Regeneration Process Active_Catalyst Active Pd(0) Catalyst Reaction Cross-Coupling Reaction Active_Catalyst->Reaction Inactive_Catalyst Inactive Pd Species Active_Catalyst->Inactive_Catalyst Reaction->Active_Catalyst Product Desired Product Reaction->Product Poison Poisons (Halides, Sulfur, etc.) Poison->Inactive_Catalyst Regeneration Regeneration Protocol (Washing, Reduction) Inactive_Catalyst->Regeneration Regeneration->Active_Catalyst

Caption: The interplay between the active catalytic cycle, deactivation pathways, and regeneration.

References

Technical Support Center: Purification of 4-Chloro-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed methodologies, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 4-Chloro-3-fluorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Impurities in this compound typically arise from the synthetic route used. Common synthesis pathways, such as the Sandmeyer and Balz-Schiemann reactions, can introduce several types of impurities:

  • Isomeric Impurities: The synthesis may result in the formation of other chlorofluorotoluene isomers. The separation of these isomers is critical as their physical properties can be very similar.

  • Starting Material Residues: Unreacted starting materials from the synthesis process may remain in the crude product.

  • Reaction Byproducts:

    • From Sandmeyer Reaction: Biaryl compounds can be formed as byproducts.

    • From Balz-Schiemann Reaction: Thermal decomposition of the diazonium salt can sometimes lead to the formation of tarry substances.

  • Solvent Residues: Residual solvents used during the synthesis and workup can also be present.

Q2: Which analytical methods are recommended for identifying and quantifying impurities in this compound?

A2: Gas Chromatography (GC) coupled with a suitable detector is the most common and effective method for analyzing the purity of this compound and quantifying isomeric impurities.[1][2] For structural elucidation of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying impurities.

Q3: What are the primary methods for purifying this compound?

A3: The two primary methods for the purification of this compound are:

  • Fractional Distillation: This is a highly effective method for separating this compound from impurities with different boiling points, especially isomeric impurities.[4][5]

  • Recrystallization: If the crude product is a solid at room temperature or can be solidified, recrystallization can be an effective purification technique.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause Recommended Solution
Poor Separation of Isomers Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column or a column with a more efficient packing material.
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.[6]
Bumping or Uneven Boiling Superheating of the liquid.Use a magnetic stirrer or add boiling chips to the distillation flask to ensure smooth boiling.[7]
Product Loss Column hold-up.For small-scale distillations, be aware that a significant portion of the product can be retained on the surface of the column packing. Choose a column size appropriate for the amount of material being distilled.
Leaks in the apparatus.Ensure all joints are properly sealed. Use appropriate grease for ground glass joints if necessary.
Recrystallization
Issue Possible Cause Recommended Solution
Oiling Out The solute is coming out of solution above its melting point.Add a small amount of the better solvent to the hot solution to decrease saturation. Ensure the cooling process is slow. Consider using a different solvent system.
No Crystal Formation Solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the solute.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Supersaturation.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.

Experimental Protocols

Fractional Distillation of this compound

This protocol is designed for the purification of this compound from isomers and other volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and thermometer

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum source (if performing vacuum distillation)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

    • Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the flask and the distillation head to the top of the column.

    • Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to a water source, with water entering at the bottom and exiting at the top.

    • Place a receiving flask at the end of the condenser.

  • Distillation:

    • Begin stirring and gently heat the flask.

    • Observe the temperature as the vapor rises through the column. The temperature should stabilize at the boiling point of the first fraction (the most volatile component).

    • Collect the initial fraction (forerun) in a separate receiving flask. This will contain any low-boiling impurities.

    • As the temperature begins to rise again, change the receiving flask to collect the main fraction of this compound. The boiling point of this compound is approximately 154-156 °C at atmospheric pressure.[8]

    • Collect the main fraction over a narrow temperature range.

    • If a higher boiling fraction is present, the temperature will rise again. Stop the distillation before the flask goes to dryness.

  • Analysis:

    • Analyze the collected fractions by GC to determine their purity.

Boiling Points of Relevant Isomers:

CompoundBoiling Point (°C)
2-Chloro-4-fluorotoluene154-156[8]
3-Fluorotoluene115[9]
o-Chlorotoluene159[10]
m-Chlorotoluene162[10]
p-Chlorotoluene162[10]

Note: The significant difference in boiling points between 3-fluorotoluene and the chlorotoluene isomers suggests that fractional distillation should be effective for separating these types of impurities.

Recrystallization of this compound

This protocol is a general guideline. The choice of solvent is critical and may require preliminary solubility tests.

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Selected recrystallization solvent or solvent pair

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection:

    • Perform small-scale solubility tests to find a suitable solvent or solvent pair. An ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.

    • For halogenated aromatic compounds, common solvents to test include ethanol, methanol, hexane, toluene, and mixtures such as ethanol/water.[11]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

    • Dry the crystals thoroughly.

Solubility Data (Qualitative):

SolventExpected Solubility of this compound
WaterInsoluble
EthanolSoluble when hot, less soluble when cold
HexaneSparingly soluble
TolueneSoluble

Note: This table is a general guide. Experimental verification is crucial.

Visualizations

Experimental_Workflow_Distillation cluster_prep Preparation cluster_process Process cluster_analysis Analysis & Result start Crude this compound setup Assemble Distillation Apparatus start->setup heat Heat and Stir setup->heat collect_forerun Collect Forerun (Low-Boiling Impurities) heat->collect_forerun collect_main Collect Main Fraction collect_forerun->collect_main stop Stop Distillation collect_main->stop analyze GC Analysis stop->analyze pure_product Pure this compound analyze->pure_product

Caption: Workflow for the purification of this compound by fractional distillation.

Experimental_Workflow_Recrystallization cluster_prep Preparation cluster_purification Purification Steps cluster_isolation Isolation & Analysis start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration (Optional) decolorize->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry analyze Purity Analysis (e.g., GC, MP) dry->analyze pure_product Pure this compound analyze->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Safety Information

Handling Halogenated Aromatic Compounds:

  • Always work in a well-ventilated fume hood.[12]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

  • Avoid inhalation of vapors and contact with skin and eyes.

Distillation Safety:

  • Never distill to dryness, as this can lead to the formation of explosive peroxides, especially with older samples.[7]

  • Ensure the distillation apparatus is not a closed system to prevent pressure buildup.

  • Use a heating mantle as a heat source; avoid open flames.[13]

Waste Disposal:

  • Dispose of all chemical waste, including distillation residues and filtrates, according to your institution's hazardous waste disposal procedures.[14]

  • Halogenated organic waste should be collected separately from non-halogenated waste.[12]

References

Technical Support Center: Enhancing the Reaction Rate of 4-Chloro-3-fluorotoluene with Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of 4-Chloro-3-fluorotoluene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and enhance reaction efficiency.

Troubleshooting Guide

This guide addresses specific issues that may arise during the amination of this compound.

Issue Potential Cause Troubleshooting & Optimization
Slow or Incomplete Reaction 1. Catalyst Inactivity: The palladium or copper catalyst may not be sufficiently active for this specific substrate. Aryl chlorides are known to be less reactive than bromides or iodides.[1][2] 2. Inappropriate Ligand: The phosphine ligand (for palladium) or diamine ligand (for copper) may not be optimal for activating the C-Cl bond.[1][3] 3. Incorrect Base: The strength of the base is crucial for the deprotonation of the amine and the subsequent catalytic cycle.[4] 4. Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy for the oxidative addition step.1. Catalyst System: For Buchwald-Hartwig amination, consider using a more active palladium precatalyst or generating the active Pd(0) species in situ. For copper-catalyzed reactions, ensure the use of a suitable copper(I) source and a highly effective ligand.[1][3] 2. Ligand Selection: For palladium catalysis, sterically hindered biarylphosphine ligands like XPhos or Josiphos are often effective for aryl chlorides.[2][5] For copper catalysis, sterically encumbered N1,N2-diaryl diamine ligands have shown promise for aryl chloride amination under milder conditions.[1][3] 3. Base Optimization: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[4][6] Weaker bases such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) may require higher temperatures or more active catalysts.[7] 4. Temperature Screening: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C, and monitor the reaction progress.
Formation of Hydrodehalogenation Byproduct 1. Presence of Water: Trace amounts of water can lead to the formation of palladium-hydride species, which can reduce the aryl chloride.[8] 2. Inefficient Reductive Elimination: If the desired C-N bond formation is slow, the intermediate palladium complex may undergo side reactions.[9][10] 3. Ligand Choice: Some ligands may favor the hydrodehalogenation pathway.1. Anhydrous Conditions: Ensure all reagents, solvents, and glassware are thoroughly dried. Use of anhydrous solvents and inert atmosphere (Nitrogen or Argon) is critical. 2. Ligand and Base Combination: The choice of ligand and base can influence the rate of reductive elimination versus side reactions. Experiment with different combinations. For instance, using a more sterically hindered ligand can sometimes disfavor the formation of hydride species. 3. Additives: In some cases, the addition of a small amount of a sacrificial hydrogen acceptor can mitigate hydrodehalogenation.
Low Yield of Desired Product 1. Catalyst Poisoning: Functional groups on the amine or impurities in the starting materials can poison the catalyst.[6] 2. Competing Side Reactions: Besides hydrodehalogenation, other side reactions like ether formation (if an alcohol is present) can occur. 3. Poor Solubility: The reagents or catalyst may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rate.1. Reagent Purity: Use highly pure starting materials and solvents. If the amine has sensitive functional groups, consider using a milder base or a more selective catalyst system. 2. Reaction Conditions: Re-optimize the reaction conditions, including solvent, temperature, and reaction time. A solvent screen (e.g., toluene, dioxane, DMF, DMSO) can be beneficial. 3. Solubility Enhancement: If solubility is an issue, consider using a co-solvent or a different solvent system. Ensure vigorous stirring to maintain a homogeneous mixture.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is generally better for the amination of this compound: Palladium or Copper?

A1: Both palladium (Buchwald-Hartwig amination) and copper-catalyzed systems can be effective for the amination of aryl chlorides.[1][2][9]

  • Palladium-based catalysts , particularly with sterically hindered phosphine ligands, are widely used and have a broad substrate scope.[9] They are often the first choice for this type of transformation.

  • Copper-based catalysts have emerged as a more cost-effective and less toxic alternative to palladium.[1] Recent advancements with specific diamine ligands have enabled the amination of aryl chlorides under mild conditions.[1][3]

The optimal choice will depend on the specific amine, functional group tolerance, and cost considerations.

Q2: What is the typical starting point for optimizing the reaction conditions?

A2: A good starting point for a Buchwald-Hartwig amination of this compound would be:

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) or a suitable palladium precatalyst.

  • Ligand: XPhos or a similar bulky biarylphosphine ligand (2-4 mol%).

  • Base: Sodium tert-butoxide (1.5-2.0 equivalents).

  • Solvent: Toluene or dioxane (anhydrous).

  • Temperature: 90-110 °C.

  • Atmosphere: Inert (Nitrogen or Argon).

For a copper-catalyzed reaction, you might start with:

  • Catalyst: CuI (5-10 mol%).

  • Ligand: A suitable N,N'-diaryldiamine ligand (10-20 mol%).

  • Base: A strong base like K₃PO₄ or Cs₂CO₃ (2.0 equivalents).

  • Solvent: DMF or DMSO (anhydrous).

  • Temperature: 100-130 °C.

  • Atmosphere: Inert (Nitrogen or Argon).

Q3: How does the electronic nature of the amine affect the reaction rate?

A3: The nucleophilicity of the amine plays a significant role. Electron-rich alkylamines will generally react faster than electron-deficient anilines. For less nucleophilic amines, more forcing conditions (higher temperature, stronger base, more active catalyst) may be required.

Q4: Can I perform this reaction in the presence of other functional groups?

A4: One of the major advantages of modern cross-coupling reactions is their good functional group tolerance.[4] However, certain groups can interfere:

  • Acidic protons: Groups like -OH, -NH₂ (on the aryl halide), and -COOH can be deprotonated by the strong base, potentially requiring additional equivalents of base or protection strategies.

  • Groups that can coordinate to the metal: Certain sulfur-containing groups or unprotected pyridines can sometimes inhibit the catalyst.

It is always advisable to perform a small-scale test reaction to check for compatibility with the specific functional groups in your substrates.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound using a palladium catalyst.

  • Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 2 mol%), and the base (e.g., sodium tert-butoxide, 3.0 mmol, 1.5 equiv.).

  • Reagent Addition: Add this compound (2.0 mmol, 1.0 equiv.) and the amine (2.4 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed Amination

This protocol outlines a general method for the copper-catalyzed amination of this compound.

  • Preparation: In a glovebox, add CuI (0.1 mmol, 5 mol%), the diamine ligand (0.2 mmol, 10 mol%), and the base (e.g., K₃PO₄, 4.0 mmol, 2.0 equiv.) to an oven-dried reaction vial.

  • Reagent Addition: Add this compound (2.0 mmol, 1.0 equiv.) and the amine (2.4 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous solvent (e.g., DMF, 4 mL).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_complex L2Pd(II)(Ar)Cl OxAdd->PdII_complex Amine_assoc Amine Association PdII_complex->Amine_assoc HNR'R'' PdII_amine_complex [L2Pd(II)(Ar)(HNR'R'')]Cl Amine_assoc->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation Amido_complex L2Pd(II)(Ar)(NR'R'') Deprotonation->Amido_complex Red_Elim Reductive Elimination Amido_complex->Red_Elim Product (Ar-NR'R'') Red_Elim->Pd0

Caption: Buchwald-Hartwig amination catalytic cycle.

Troubleshooting_Workflow Start Start: Low Reaction Rate Check_Catalyst Is the catalyst system optimal for aryl chlorides? Start->Check_Catalyst Change_Catalyst Switch to a more active Pd precatalyst or Cu(I) source with a suitable ligand. Check_Catalyst->Change_Catalyst No Check_Base Is the base strong enough? Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Use a stronger base (e.g., NaOtBu, LiHMDS). Check_Base->Change_Base No Check_Temp Is the temperature sufficiently high? Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Increase reaction temperature. Check_Temp->Increase_Temp No Check_Solvent Are all components soluble? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Change_Solvent Perform a solvent screen (Toluene, Dioxane, DMF, DMSO). Check_Solvent->Change_Solvent No End Reaction Rate Enhanced Check_Solvent->End Yes Change_Solvent->End

Caption: Troubleshooting workflow for slow reactions.

References

Validation & Comparative

A Comparative Analysis of 4-Chloro-3-fluorotoluene and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 4-Chloro-3-fluorotoluene and its key positional isomers, including 2-Chloro-4-fluorotoluene, 3-Chloro-4-fluorotoluene, and 2-Chloro-6-fluorotoluene. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the physicochemical properties, spectroscopic signatures, reactivity, and potential biological relevance of these compounds. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for synthesis and analysis are provided.

Physicochemical Properties

The position of the chlorine and fluorine atoms on the toluene ring significantly influences the physicochemical properties of the isomers. These differences can affect their behavior in reactions, their separation, and their interaction with biological systems. A summary of key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Chlorofluorotoluene Isomers

PropertyThis compound2-Chloro-4-fluorotoluene3-Chloro-4-fluorotoluene2-Chloro-6-fluorotoluene
CAS Number 5527-94-6[1]452-73-31513-25-3[2][3]443-83-4
Molecular Formula C₇H₆ClF[1]C₇H₆ClFC₇H₆ClF[4]C₇H₆ClF
Molecular Weight ( g/mol ) 144.57[1]144.57144.57[4]144.57
Boiling Point (°C) Not available154-156[5]167[6]154-156[7][8]
Density (g/mL at 25°C) Not available1.197[5]1.358 (g/cm³)[6]1.191[7]
Refractive Index (n20/D) Not available1.499[5]1.501[6]1.504[7]
Flash Point (°C) Not available5045.4[6]46[8]

Spectroscopic Data Comparison

The unique substitution pattern of each isomer results in a distinct spectroscopic fingerprint. A comparative summary of their key spectroscopic data is essential for their unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the positions of the electron-withdrawing halogen substituents and the electron-donating methyl group.

¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents, providing a clear distinction between the isomers.

Note: Specific, directly comparable NMR data in a single source is limited. The following is a representative compilation based on available information.

Table 2: Representative ¹H and ¹³C NMR Data (Chemical Shifts in ppm)

IsomerAromatic Protons (¹H NMR)Methyl Protons (¹H NMR)Aromatic Carbons (¹³C NMR)Methyl Carbon (¹³C NMR)
This compound Multiplets in the aromatic regionSingletSignals in the aromatic regionSinglet
2-Chloro-4-fluorotoluene ~6.83-7.11 (multiplets)[5]~2.29 (singlet)[5]Data available, distinct pattern expectedData available
3-Chloro-4-fluorotoluene Multiplets in the aromatic regionSingletData available, distinct pattern expectedData available
2-Chloro-6-fluorotoluene Multiplets in the aromatic regionSingletData available, distinct pattern expectedData available
Infrared (IR) Spectroscopy

The C-H, C-C, C-Cl, and C-F stretching and bending vibrations give rise to a characteristic IR spectrum for each isomer. The fingerprint region (below 1500 cm⁻¹) is particularly useful for distinguishing between them.

Mass Spectrometry (MS)

All isomers have the same molecular weight, resulting in a molecular ion peak (M⁺) at the same m/z value. However, the fragmentation patterns, particularly the relative abundances of fragment ions resulting from the loss of Cl, F, or CH₃, can differ and aid in isomer identification. The presence of chlorine results in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M⁺ peak.

Reactivity Analysis

The electronic and steric effects of the chloro, fluoro, and methyl substituents govern the reactivity of the aromatic ring and the methyl group.

Electrophilic Aromatic Substitution

The methyl group is an activating, ortho-, para-directing group, while both chlorine and fluorine are deactivating, ortho-, para-directing groups due to the interplay of their inductive and resonance effects. The overall reactivity and the position of substitution will depend on the combined influence of these groups. The relative positions of the substituents in each isomer lead to different electron densities at various ring positions, thus influencing the regioselectivity of electrophilic attack.

Nucleophilic Aromatic Substitution

The presence of electron-withdrawing halogen substituents can activate the ring towards nucleophilic aromatic substitution, particularly when there is a strong electron-withdrawing group ortho or para to the leaving group. The reactivity of the isomers towards nucleophilic attack will vary depending on the stability of the Meisenheimer complex intermediate.

Reactions of the Methyl Group

The methyl group can undergo free-radical halogenation or oxidation. The reactivity of the methyl group can be influenced by the electronic effects of the halogen substituents on the ring.

Biological Activity

While specific biological activity data for these particular chlorofluorotoluene isomers is not extensively available in the public domain, they are widely used as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of fluorine and chlorine atoms into organic molecules can significantly modulate their biological properties, including metabolic stability, binding affinity, and lipophilicity. Therefore, the isomeric purity of these starting materials is crucial for the synthesis of specific, biologically active target molecules.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves a multi-step process starting from a suitable aniline derivative, followed by diazotization and Sandmeyer-type reactions. A representative workflow is depicted below.

G Synthesis Workflow for this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Purification Start 3-Fluoro-4-methylaniline Intermediate1 Diazonium Salt Intermediate Start->Intermediate1 Reaction Reagents1 NaNO₂, HCl 0-5 °C Reagents1->Intermediate1 Product This compound Intermediate1->Product Reaction Reagents2 CuCl, HCl Reagents2->Product Purification Extraction & Distillation Product->Purification

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol:

  • Diazotization: Dissolve 3-fluoro-4-methylaniline in a cooled aqueous solution of hydrochloric acid. Slowly add a solution of sodium nitrite in water while maintaining the temperature between 0 and 5 °C. Stir the mixture for a specified time to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid. Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Nitrogen gas will evolve.

  • Work-up and Purification: After the reaction is complete, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄). Remove the solvent under reduced pressure and purify the crude product by distillation.

Comparative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of isomers.

G GC-MS Analysis Workflow for Isomer Separation Sample Mixture of Chlorofluorotoluene Isomers Injection GC Injection Port Sample->Injection 1. Sample Introduction Separation Capillary GC Column (e.g., DB-5ms) Injection->Separation 2. Vaporization & Separation Detection Mass Spectrometer Separation->Detection 3. Ionization & Detection Data Chromatogram & Mass Spectra Detection->Data 4. Data Acquisition Analysis Isomer Identification based on Retention Time & Fragmentation Data->Analysis 5. Interpretation

References

Comparative Guide to Analytical Method Validation for 4-Chloro-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide offers a comparative overview of principal analytical techniques for the quantitative determination of 4-Chloro-3-fluorotoluene, a key intermediate in various synthetic processes. The subsequent sections provide a comparison of analytical methodologies, detailed experimental protocols, and supporting data based on established validation practices for similar halogenated aromatic compounds.

Comparison of Analytical Methods

The selection of an analytical method for this compound is contingent on the specific requirements of the analysis, including but not limited to, the nature of the sample matrix, the expected concentration of the analyte, and the desired level of sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques for the analysis of such compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase passing through a stationary phase.
Typical Applicability Suitable for non-volatile and thermally labile compounds.[1]Ideal for volatile and thermally stable compounds.[1]
Common Detectors Ultraviolet (UV), Diode Array Detector (DAD), Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)[2]
Advantages High resolution, versatile for a wide range of compounds, non-destructive.[3]High sensitivity and specificity, especially with MS detection, allowing for impurity identification.[4]
Limitations May require derivatization for compounds without a suitable chromophore for UV detection.Limited to compounds that can be volatilized without decomposition.
Reported Purity Analysis A purity of ≥99.5% is often achievable and required for pharmaceutical development.[5]Purity of ≥99.9% has been reported for this compound.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the successful implementation and validation of analytical methods. The following protocols are representative methodologies for the analysis of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general guideline for the quantitative analysis of this compound and its related impurities.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or DAD detector.[1]

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly employed.[1][5]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with a buffer like phosphate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[5][7]

  • Flow Rate: Typically maintained at 1.0 mL/min.[7]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).[8]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) is standard.[5]

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of a this compound reference standard is prepared in a suitable solvent (e.g., methanol or mobile phase) and diluted to create calibration standards.[1]

    • Sample Preparation: The sample is dissolved in the chosen solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.[1]

Gas Chromatography (GC) Method

This protocol is designed for the analysis of volatile impurities and the quantification of this compound.

  • Instrumentation: A gas chromatograph coupled to a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[2][5]

  • Column: A capillary column with a suitable stationary phase, such as a DB-5ms (5% phenyl-methylpolysiloxane), is often used.[2]

  • Carrier Gas: Helium or hydrogen is typically used as the carrier gas.[5]

  • Inlet Temperature: Set at a temperature that ensures rapid and complete volatilization of the sample without degradation (e.g., 280 °C).[2]

  • Oven Temperature Program: A temperature program is used to separate the analyte from impurities. For example, an initial temperature hold followed by a ramp to a final temperature.[2]

  • Detector Temperature: Maintained at a temperature higher than the final oven temperature to prevent condensation (e.g., 300 °C).[2]

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of the this compound reference standard is prepared in a volatile organic solvent (e.g., methanol, chloroform, or hexane) and diluted to create calibration standards.[2]

    • Sample Preparation: The sample is dissolved in the chosen solvent, filtered if necessary, and injected into the GC system.[2]

Validation Parameters and Acceptance Criteria

Method validation is performed to ensure that the analytical procedure is suitable for its intended purpose. The following parameters are typically evaluated according to ICH Q2(R1) guidelines:

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The analyte peak should be well-resolved from other peaks, and peak purity should be demonstrated.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99.
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.To be defined based on the intended application.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for the drug substance.
Precision (Repeatability & Intermediate Precision)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when method parameters are slightly varied.

Visualizing the Validation Workflow

A clear understanding of the analytical method validation process is crucial for its successful execution.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation Method_Selection Method Selection (e.g., HPLC, GC) Optimization Optimization of Parameters Method_Selection->Optimization Specificity Specificity Optimization->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report Routine_Use Routine Use Validation_Report->Routine_Use

Caption: A flowchart illustrating the typical workflow for analytical method validation.

Signaling_Pathway_Placeholder A Analyte Introduction B Separation (Chromatographic Column) A->B Injection C Detection (Detector) B->C Elution D Data Acquisition & Processing C->D Signal Generation E Quantification & Reporting D->E Chromatogram Analysis

Caption: A simplified diagram of the analytical process from sample introduction to result reporting.

References

A Comparative Guide to the Reactivity of 4-Chloro-3-fluorotoluene and Other Halotoluenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4-Chloro-3-fluorotoluene against other structurally related halotoluenes. The reactivities are evaluated across several key reaction types relevant to pharmaceutical and chemical synthesis: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), nucleophilic aromatic substitution (SNAr), and benzylic oxidation. This document aims to provide a clear, data-driven comparison to aid in substrate selection and reaction design.

Executive Summary

This compound possesses a unique reactivity profile due to the electronic effects of its halogen substituents. The presence of both an electron-withdrawing fluorine atom and a chlorine atom on the toluene ring influences its susceptibility to various transformations. This guide summarizes available quantitative data and provides detailed experimental protocols for key reactions, offering a framework for predicting and understanding the chemical behavior of this and related halotoluenes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern drug discovery and development for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is critically dependent on the nature and position of the halogen substituents, as they influence the rate-determining oxidative addition step to the palladium(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The general reactivity trend for halogens in this reaction is I > Br > OTf > Cl > F. For aryl chlorides, electron-withdrawing groups on the aromatic ring generally increase the rate of the oxidative addition step.

Comparative Data for Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001898N/A
3,4-DichlorotoluenePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1001292N/A
This compoundPhenylboronic acidData not available------

Note: Direct comparative experimental data for this compound under the same conditions was not found in the literature. However, based on electronic effects, the presence of the electron-withdrawing fluorine atom at the meta-position to the chlorine is expected to activate the C-Cl bond towards oxidative addition, suggesting a reactivity comparable to or greater than 4-chlorotoluene.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides

A mixture of the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%) in a 10:1 mixture of toluene and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Mix Aryl Halide, Boronic Acid, Base B Add Solvent A->B C Degas with Argon B->C D Add Catalyst C->D E Heat at 100°C D->E F Cool to RT E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I Product Product I->Product Buchwald_Hartwig_Amination_Cycle Pd0 Pd(0)L_n PdII_ArX L_nPd(II)(Ar)(X) Pd0->PdII_ArX Ar-X ArX Ar-X OxAdd Oxidative Addition PdII_Amide L_nPd(II)(Ar)(NR₂) PdII_ArX->PdII_Amide + R₂NH - HX Amine R₂NH Coord Amine Coordination & Deprotonation Base Base PdII_Amide->Pd0 Product Ar-NR₂ PdII_Amide->Product RedElim Reductive Elimination SNAr_Mechanism Reactants Aryl Halide + Nucleophile Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Addition Product Substituted Arene Meisenheimer->Product Elimination of Halide

Comparative Analysis of the Biological Activities of 4-Chloro-3-fluorotoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the anticancer, antimicrobial, and anti-inflammatory potential of novel heterocyclic compounds derived from 4-Chloro-3-fluorotoluene and its analogues.

This guide provides a comparative overview of the biological activities of various heterocyclic derivatives synthesized from this compound and its close structural analogue, 3-chloro-4-fluoroaniline. The unique substitution pattern of this fluorinated toluene derivative offers a scaffold for the development of novel therapeutic agents. This document summarizes key quantitative data, details experimental protocols for biological assays, and visualizes relevant synthetic pathways to support further research and development in this area.

I. Antimicrobial Activity of Thiazolidinone Derivatives

A notable class of compounds derived from the structurally related 3-chloro-4-fluoroaniline are 2,5-disubstituted-4-thiazolidinones. These derivatives have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Quantitative Data Summary

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The table below presents the MIC values for a series of 2-(3-chloro-4-fluorophenylimino)-5-arylidene-4-thiazolidinones against various bacterial strains.

Compound IDSubstituent (at position 5)Bacillus subtilis (MIC, µg/mL)Staphylococcus aureus (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
6a 2-Chlorobenzylidene125250125250
6b 4-Chlorobenzylidene125125250125
6c 2,4-Dichlorobenzylidene62.562.512562.5
6d 4-Hydroxybenzylidene250500500500
6e 4-Methoxybenzylidene125250250125
6f 4-Nitrobenzylidene62.512512562.5
6g 3-Nitrobenzylidene125125250125
Ciprofloxacin -3.126.253.126.25

Data sourced from a study on 2,5-disubstituted-4-thiazolidinones. Note that these compounds did not exhibit significant antifungal activity against Candida albicans.

Experimental Protocols

Synthesis of 2-(3-chloro-4-fluorophenylimino)-4-thiazolidinone: The synthesis involves a multi-step process starting from 3-chloro-4-fluoroaniline.

  • Step 1: Synthesis of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide: Chloroacetyl chloride is added dropwise to a solution of 3-chloro-4-fluoroaniline under anhydrous conditions. The resulting mixture is stirred and then poured into cold water to precipitate the product, which is subsequently recrystallized from ethanol.

  • Step 2: Synthesis of 2-(3-chloro-4-fluorophenylimino)thiazolidin-4-one: The product from Step 1 is refluxed with ammonium thiocyanate in ethanol for several hours. The resulting intermediate is then treated with an aqueous solution of sodium hydroxide and subsequently acidified to yield the thiazolidinone ring. The crude product is purified by recrystallization from dioxane.

  • Step 3: Synthesis of 2-(3-chloro-4-fluorophenylimino)-5-arylidene-4-thiazolidinones (6a-g): The 4-thiazolidinone from Step 2 is condensed with various substituted aromatic aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid under reflux. The resulting arylidene derivatives are then purified.

Antimicrobial Susceptibility Testing (Agar Dilution Method): The Minimum Inhibitory Concentration (MIC) of the synthesized compounds was determined using the agar dilution method.

  • Preparation of Media: Mueller-Hinton agar was prepared and sterilized.

  • Incorporation of Compounds: The test compounds were dissolved in dimethylformamide (DMF) and added to the molten agar at various concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.2, 15.6, 7.8, 3.9 µg/mL).

  • Inoculation: The agar plates were inoculated with standardized suspensions of the test microorganisms.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria.

  • Observation: The MIC was recorded as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism. Ciprofloxacin was used as a positive control.

Structure-Activity Relationship (SAR) Insights

The antibacterial activity of the 4-thiazolidinone derivatives was influenced by the nature of the substituent on the arylidene ring at position 5. The presence of electron-withdrawing groups, such as chloro and nitro substituents, on the benzylidene moiety generally enhanced the antibacterial activity. For instance, the 2,4-dichlorobenzylidene (6c) and 4-nitrobenzylidene (6f) derivatives exhibited the most potent activity among the tested compounds. Conversely, the presence of an electron-donating group, such as a hydroxyl group (6d), led to a decrease in activity.

Workflow Diagram

Synthesis_and_Antimicrobial_Screening cluster_synthesis Synthesis Pathway cluster_screening Antimicrobial Screening A 3-Chloro-4-fluoroaniline B 2-chloro-N-(3-chloro-4- fluorophenyl)acetamide A->B Chloroacetyl chloride C 2-(3-chloro-4-fluorophenylimino) -4-thiazolidinone B->C 1. NH4SCN 2. NaOH, H+ E 2-(3-chloro-4-fluorophenylimino) -5-arylidene-4-thiazolidinones C->E D Substituted Aromatic Aldehydes D->E NaOAc, AcOH F Synthesized Compounds (6a-g) E->F G Agar Dilution Method F->G I MIC Determination G->I H Bacterial Strains H->G

Caption: Synthetic workflow for 4-thiazolidinone derivatives and subsequent antimicrobial screening.

II. Anticancer and Anti-inflammatory Potential (Further Research Directions)

While specific studies detailing the synthesis of anticancer or anti-inflammatory agents directly from this compound are limited in the readily available literature, the broader field of medicinal chemistry provides strong indications for its potential. Heterocyclic scaffolds such as pyrazoles, benzimidazoles, and chalcones, which can be synthesized from halogenated aromatic precursors, are well-established pharmacophores with significant anticancer and anti-inflammatory activities.

Future research could explore the following synthetic routes and biological evaluations:

  • Pyrazole Derivatives: this compound can be converted to the corresponding acetophenone, which can then serve as a precursor for chalcone synthesis. These chalcones can be cyclized with hydrazine derivatives to yield pyrazoles. These compounds could be screened for their cytotoxic activity against various cancer cell lines (e.g., MCF-7, HCT-116) using assays like the MTT assay to determine IC50 values.

  • Benzimidazole Derivatives: Oxidation of the methyl group of this compound to a carboxylic acid or an aldehyde would provide a key intermediate. This intermediate could then be condensed with o-phenylenediamine derivatives to form benzimidazoles. These derivatives could be evaluated for their anti-inflammatory properties, for instance, by measuring their ability to inhibit cyclooxygenase (COX) enzymes or reduce the production of pro-inflammatory cytokines in cell-based assays.

  • Schiff Bases and their Metal Complexes: 4-Chloro-3-fluoroaniline, a close derivative, can be readily condensed with various aldehydes to form Schiff bases. These ligands can then be complexed with transition metals. Both the Schiff bases and their metal complexes often exhibit enhanced biological activities and could be screened for a wide range of antimicrobial and anticancer effects.

Illustrative Signaling Pathway

The following diagram illustrates a generalized signaling pathway that is often targeted by anti-inflammatory drugs, such as the inhibition of the NF-κB pathway, which could be a potential mechanism of action for novel derivatives.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IκB degradation DNA DNA NFkB_active->DNA Translocates Gene Pro-inflammatory Gene Transcription DNA->Gene Stimulus Inflammatory Stimulus Stimulus->Receptor Derivative Potential Derivative (Inhibitor) Derivative->IKK Inhibits

Spectroscopic Comparison: 4-Chloro-3-fluorotoluene vs. 4-Chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison between the starting material, 4-Chloro-3-fluorotoluene, and its oxidation product, 4-Chloro-3-fluorobenzoic acid. This analysis is crucial for researchers in synthetic chemistry and drug development for reaction monitoring and structural confirmation. The transformation involves the oxidation of a methyl group to a carboxylic acid, a fundamental process in organic synthesis that induces significant changes in the molecule's spectroscopic signature.

Executive Summary

The oxidation of the methyl group in this compound to a carboxylic acid in 4-Chloro-3-fluorobenzoic acid is clearly evidenced by distinct changes across various spectroscopic techniques. In ¹H NMR, the characteristic singlet of the methyl protons is replaced by a broad singlet of the carboxylic acid proton. ¹³C NMR shows the appearance of a downfield signal corresponding to the carboxyl carbon. Infrared (IR) spectroscopy confirms the transformation through the appearance of a broad O-H stretch and a strong C=O stretch, alongside the disappearance of C-H stretches associated with the methyl group. Mass spectrometry reflects the addition of two oxygen atoms and the loss of two hydrogen atoms, resulting in an increased molecular weight of the product.

Data Presentation

The following tables summarize the key spectroscopic data for the starting material and the product.

Table 1: ¹H NMR Data Comparison

CompoundFunctional GroupChemical Shift (δ) ppmMultiplicity
This compound -CH₃~2.3Singlet
Aromatic-H~7.0 - 7.4Multiplet
4-Chloro-3-fluorobenzoic acid Aromatic-H~7.6 - 8.1Multiplet
-COOH>10Broad Singlet

Table 2: ¹³C NMR Data Comparison

CompoundCarbon TypeChemical Shift (δ) ppm
This compound -CH₃~15-20
Aromatic C-H, C-Cl, C-F, C-C~115 - 160
4-Chloro-3-fluorobenzoic acid Aromatic C-H, C-Cl, C-F, C-C~115 - 160
-COOH>165

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundFunctional GroupWavenumber (cm⁻¹)Appearance
This compound Aromatic C-H3000-3100Sharp
Aliphatic C-H (-CH₃)2850-3000Sharp
C=C Aromatic1400-1600Sharp
C-F1000-1400Strong
C-Cl600-800Strong
4-Chloro-3-fluorobenzoic acid Carboxylic Acid O-H2500-3300Very Broad
Aromatic C-H3000-3100Sharp
Carbonyl C=O1680-1710Strong, Sharp
C=C Aromatic1400-1600Sharp
C-F1000-1400Strong
C-Cl600-800Strong

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey m/z Fragments
This compound C₇H₆ClF144.57 g/mol 144/146 (M/M+2, ~3:1 ratio), 109 (M-Cl)
4-Chloro-3-fluorobenzoic acid C₇H₄ClFO₂174.55 g/mol 174/176 (M/M+2, ~3:1 ratio), 157/159 (M-OH), 129/131 (M-COOH)

Experimental Protocols

1. Synthesis of 4-Chloro-3-fluorobenzoic Acid

This protocol describes a representative method for the oxidation of this compound.

  • Materials: this compound, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), deionized water, diethyl ether.

  • Procedure:

    • A solution of sodium hydroxide (e.g., 1 M) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • This compound (1.0 eq) is added to the flask.

    • Potassium permanganate (approx. 3.0 eq) is added portion-wise to the stirred solution.

    • The reaction mixture is heated to reflux (approx. 100 °C) and maintained for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

    • The mixture is cooled to room temperature and the manganese dioxide byproduct is removed by vacuum filtration.

    • The filtrate is transferred to a beaker and cooled in an ice bath. Concentrated hydrochloric acid is added dropwise to acidify the solution to a pH of ~2, leading to the precipitation of the carboxylic acid product.

    • The crude product is collected by vacuum filtration, washed with cold deionized water, and dried.

    • Recrystallization from an appropriate solvent (e.g., ethanol/water mixture) can be performed for further purification.

2. Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Samples are dissolved in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film on a salt plate (e.g., NaCl), while solid samples are analyzed using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, typically with an electron ionization (EI) source. The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, which helps in confirming the molecular weight and structure.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from the starting material to the final spectroscopic analysis.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis SM This compound Reaction Oxidation (e.g., KMnO4, NaOH, H2O, Heat) SM->Reaction Product 4-Chloro-3-fluorobenzoic Acid Reaction->Product NMR NMR (¹H, ¹³C) Product->NMR Confirms Functional Group Transformation IR FTIR Product->IR Identifies C=O & O-H Stretches MS Mass Spec Product->MS Confirms olecular Weight

Caption: Workflow from synthesis to spectroscopic confirmation.

A Comparative Guide to Assessing the Purity of Synthesized 4-Chloro-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized chemical intermediates is paramount to the integrity of their research and the safety of potential therapeutics. 4-Chloro-3-fluorotoluene is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of the primary analytical techniques used to assess its purity: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The choice of analytical technique for purity determination depends on several factors, including the expected impurities, the required level of sensitivity, and the desired quantitative accuracy. The following table summarizes the key performance characteristics of GC, HPLC, and NMR for the analysis of this compound.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.Provides structural information and quantification based on the magnetic properties of atomic nuclei in a magnetic field.
Typical Purity Determination High; often used for final purity assessment (e.g., ≥99.9%).[1]High; widely used for purity assessment in pharmaceutical development.Provides detailed structural confirmation and can be used for quantitative purity assessment (qNMR).
Common Impurities Detected Volatile organic compounds, residual solvents, starting materials, and by-products of the synthesis.Non-volatile organic compounds, starting materials, intermediates, and degradation products.Structural isomers, and a wide range of organic impurities with distinct NMR signals.
Sample Preparation The sample is typically diluted in a volatile solvent (e.g., dichloromethane, hexane).The sample is dissolved in the mobile phase or a compatible solvent.The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Analysis Time Relatively fast, with typical run times of 15-30 minutes.Can vary from short (5-15 minutes) to longer run times (>30 minutes) depending on the separation complexity.Relatively fast for qualitative analysis, but quantitative NMR can require longer acquisition times for high accuracy.
Strengths High resolution for volatile compounds, high sensitivity with common detectors (e.g., FID), and well-established methods.Versatile for a wide range of compounds, including non-volatile and thermally labile molecules.Provides unambiguous structural information, can identify and quantify unknown impurities, and is non-destructive.
Limitations Limited to volatile and thermally stable compounds.Can be less sensitive for compounds without a UV chromophore (unless a universal detector like a mass spectrometer is used).Lower sensitivity compared to GC and HPLC, and may not be suitable for detecting trace-level impurities.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound often proceeds through a multi-step process starting from o-nitro-p-toluidine, involving diazotization, Sandmeyer, reduction, and Schiemann reactions.[1] Potential impurities that may be present in the final product include:

  • Starting Materials: Unreacted o-nitro-p-toluidine and subsequent intermediates.

  • Isomeric Impurities: Positional isomers of the final product, such as 2-chloro-5-fluorotoluene or 3-fluoro-6-chlorotoluene, which can be difficult to separate.

  • By-products: Compounds formed from side reactions during the diazotization and Sandmeyer steps, such as phenols or azo compounds.

  • Residual Solvents: Solvents used during the synthesis and purification steps.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and impurity profiles.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is a robust and widely used method for assessing the purity of volatile compounds like this compound.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at 10 °C/min.

    • Hold: Hold at 200 °C for 5 minutes.

  • Injection Volume: 1 µL of a 1 mg/mL solution in dichloromethane.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of dichloromethane.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique suitable for a broad range of impurities, including less volatile and more polar compounds.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with 50% B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the initial mobile phase composition (50:50 acetonitrile:water).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation and purity assessment of organic molecules, providing both qualitative and quantitative information.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which the sample and potential impurities are soluble.

  • Experiments:

    • ¹H NMR: Provides information on the proton environment and can be used for quantitative analysis (qNMR) with an internal standard.

    • ¹³C NMR: Provides information on the carbon skeleton and helps in identifying structural isomers.

    • ¹⁹F NMR: Particularly useful for fluorine-containing compounds to confirm the presence and environment of the fluorine atom.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube. For quantitative analysis, a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) should be added.

  • Analysis: Acquire the spectra with appropriate parameters to ensure good signal-to-noise and resolution. Purity is determined by comparing the integral of the signals corresponding to the main compound with those of the impurities and the internal standard.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of assessing the purity of synthesized this compound and a decision-making process for selecting the appropriate analytical technique.

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound start Synthesized This compound Sample Received sample_prep Sample Preparation (Dilution/Dissolution) start->sample_prep gc_analysis GC-FID Analysis (Primary Purity Assay) sample_prep->gc_analysis hplc_analysis HPLC-UV Analysis (Non-volatile Impurities) sample_prep->hplc_analysis nmr_analysis NMR Spectroscopy (Structural Confirmation & Isomer Check) sample_prep->nmr_analysis data_analysis Data Analysis (Peak Integration, Spectral Interpretation) gc_analysis->data_analysis hplc_analysis->data_analysis nmr_analysis->data_analysis purity_spec Purity Meets Specification? data_analysis->purity_spec impurity_id Impurity Identification Required? purity_spec->impurity_id Yes reprocess Repurification/ Resynthesis purity_spec->reprocess No gcms_analysis GC-MS for Impurity ID impurity_id->gcms_analysis Yes lcms_analysis LC-MS for Impurity ID impurity_id->lcms_analysis Yes release Product Released impurity_id->release No final_report Final Purity Report & Certificate of Analysis gcms_analysis->final_report lcms_analysis->final_report release->final_report Analytical_Technique_Selection Decision Matrix for Analytical Technique Selection start Goal of Purity Assessment decision1 Routine Quality Control? start->decision1 decision2 Structural Confirmation & Isomer Check Needed? decision1->decision2 No (In-depth Analysis) gc_fid Use GC-FID decision1->gc_fid Yes decision3 Suspected Non-Volatile or Thermal Impurities? decision2->decision3 No nmr Use NMR Spectroscopy decision2->nmr Yes hplc Use HPLC decision3->hplc Yes gc_ms Use GC-MS for Impurity Identification decision3->gc_ms No (Focus on Volatile Impurities) nmr->decision3 hplc->gc_ms

References

Cross-Validation of Experimental Results for 4-Chloro-3-fluorotoluene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data for 4-Chloro-3-fluorotoluene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. To offer a comprehensive cross-validation, this document contrasts its properties and synthesis with its structural isomers, 2-Chloro-4-fluorotoluene and 3-Chloro-4-fluorotoluene. All quantitative data is summarized in structured tables, and detailed experimental protocols for cited experiments are provided. Visual diagrams generated using the DOT language are included to illustrate reaction pathways and workflows.

Physicochemical Properties: A Comparative Overview

The structural arrangement of the halogen atoms on the toluene ring significantly influences the physicochemical properties of chlorofluorotoluene isomers. These differences can impact reactivity, solubility, and chromatographic behavior. The following table summarizes key physical and chemical properties for this compound and its isomers.

PropertyThis compound2-Chloro-4-fluorotoluene3-Chloro-4-fluorotoluene
CAS Number 5527-94-6[1]452-73-3[2]1513-25-3[3]
Molecular Formula C₇H₆ClF[1]C₇H₆ClF[2]C₇H₆ClF[3]
Molecular Weight 144.57 g/mol [1]144.57 g/mol [2]144.57 g/mol [3]
Boiling Point Not explicitly found154-156 °C[4]167 °C[5]
Density Not explicitly found1.197 g/mL at 25 °C[4]1.358 g/cm³[5]
Purity (typical) ≥98%[1]≥99.9% (by GC)[2]≥98%[5]

Synthesis of this compound and its Isomers

The primary synthesis route for this compound involves a multi-step process starting from o-nitro-p-toluidine. This process includes a diazo reaction, a Sandmeyer reaction for chlorination, reduction of the nitro group, and a Schiemann reaction for fluorination.[6] The overall yield for this process is reported to be 33.8% with a purity of ≥99.9% as determined by Gas Chromatography (GC).[6]

Experimental Protocol: Synthesis of this compound

Materials:

  • o-nitro-p-toluidine (Fast Red Base GL)

  • Cuprous chloride (CuCl)

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Reagents for reduction (e.g., Sn/HCl or catalytic hydrogenation)

  • Reagents for Schiemann reaction (e.g., HBF₄, followed by heating)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Diazotization: Dissolve o-nitro-p-toluidine in an appropriate acidic solution (e.g., aqueous HCl) and cool to 0-5 °C in an ice bath. Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

  • Sandmeyer Reaction (Diazo-chlorination): Prepare a solution of cuprous chloride. The optimal reported conditions are a reaction temperature of 50 °C for 2.5 hours, with a molar ratio of the diazonium salt precursor to cuprous chloride of 1:0.55, and a final reaction temperature of 70°C.[6] Slowly add the cold diazonium salt solution to the cuprous chloride solution. Nitrogen gas will evolve.

  • Reduction of the Nitro Group: Following the chlorination, the nitro group is reduced to an amino group. This can be achieved through various methods, such as treatment with tin and concentrated hydrochloric acid or through catalytic hydrogenation.

  • Schiemann Reaction: The resulting amino group is then converted to a fluorine atom via the Schiemann reaction. This typically involves diazotization with fluoroboric acid (HBF₄) to form the diazonium tetrafluoroborate salt, which is then isolated and thermally decomposed to yield the final product.

  • Workup and Purification: After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified, for example by distillation, to yield pure this compound.

Synthesis Workflow

Synthesis_of_4_Chloro_3_fluorotoluene start o-nitro-p-toluidine diazo Diazotization (NaNO2, HCl, 0-5 °C) start->diazo Step 1 sandmeyer Sandmeyer Reaction (CuCl, 50-70 °C) diazo->sandmeyer Step 2 reduction Reduction (e.g., Sn/HCl) sandmeyer->reduction Step 3 schiemann Schiemann Reaction (HBF4, heat) reduction->schiemann Step 4 product This compound schiemann->product Step 5

Caption: Synthesis workflow for this compound.

Spectroscopic Data Comparison

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying components of a mixture. The retention time in GC is characteristic of a compound under specific conditions, and the mass spectrum provides a molecular fingerprint.

CompoundKey MS Fragmentation Peaks (m/z)
This compound Data not available. Expected molecular ion peak at m/z 144, with an isotope peak at m/z 146 (approximately 1/3 the intensity of the M+ peak due to ³⁷Cl). Fragmentation would likely involve loss of Cl, F, and CH₃ radicals.
2-Chloro-4-fluorotoluene Molecular ion (M⁺) at m/z 144. Other significant peaks are likely present due to fragmentation.
4-chlorotoluene (for comparison) Molecular ion at m/z 126, with a base peak at m/z 91 (tropylium ion).[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are indicative of the electronic environment of the nuclei.

¹H NMR Data

CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)
This compound Data not available.Data not available.
2-Chloro-4-fluorotoluene 7.11, 7.04, 6.83[5]2.29[5]
3-Chloro-4-fluorotoluene Data available but specific shifts not provided in the search results.[3]Data available but specific shifts not provided in the search results.[3]

¹³C NMR Data

CompoundAromatic Carbons (δ, ppm)Methyl Carbon (δ, ppm)
This compound Data not available.Data not available.
2-Chloro-4-fluorotoluene Data available but specific shifts not provided in the search results.[2]Data available but specific shifts not provided in the search results.[2]
3-Chloro-4-fluorotoluene Data available but specific shifts not provided in the search results.[3]Data available but specific shifts not provided in the search results.[3]

Reactivity and Applications

The positions of the chlorine and fluorine atoms on the aromatic ring influence the electronic properties and, consequently, the reactivity of the chlorofluorotoluene isomers. Both halogens are electron-withdrawing, affecting the susceptibility of the aromatic ring to electrophilic and nucleophilic substitution reactions.

This compound and its isomers are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[8] The specific substitution pattern of each isomer makes it suitable for different synthetic strategies and target molecules.

Logical Relationship of Isomers in Synthesis

Isomer_Applications cluster_isomers Chlorofluorotoluene Isomers This compound This compound Pharmaceuticals Pharmaceuticals This compound->Pharmaceuticals Intermediate Agrochemicals Agrochemicals This compound->Agrochemicals Intermediate 2-Chloro-4-fluorotoluene 2-Chloro-4-fluorotoluene 2-Chloro-4-fluorotoluene->Pharmaceuticals Intermediate 2-Chloro-4-fluorotoluene->Agrochemicals Intermediate 3-Chloro-4-fluorotoluene 3-Chloro-4-fluorotoluene 3-Chloro-4-fluorotoluene->Pharmaceuticals Intermediate Specialty Chemicals Specialty Chemicals 3-Chloro-4-fluorotoluene->Specialty Chemicals Intermediate

Caption: Applications of chlorofluorotoluene isomers.

References

A Comparative Guide to Catalysts for 4-Chloro-3-fluorotoluene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of 4-chloro-3-fluorotoluene is a critical step in the synthesis of numerous pharmaceutical and agrochemical compounds. The selection of an appropriate catalyst is paramount to achieving high efficiency, selectivity, and cost-effectiveness in these transformations. This guide provides a comparative analysis of various catalytic systems for common cross-coupling reactions involving this compound, supported by experimental data from analogous substrates to facilitate catalyst selection and methods development.

Performance Comparison of Catalysts

The efficiency of a catalytic system is highly dependent on the specific reaction, substrates, and conditions. Below, we present a comparative overview of catalyst performance in key cross-coupling reactions applicable to this compound. The data is compiled from studies on structurally similar aryl chlorides, providing a strong predictive framework for catalyst efficacy.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For the activation of the C-Cl bond in this compound, the choice of palladium catalyst and ligand is crucial. Generally, electron-rich and bulky phosphine ligands are effective in promoting the oxidative addition of palladium to the aryl chloride bond.[1]

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ / SPhos0.0005Toluene/H₂OK₃PO₄1002>99198,00099,000
Pd₂(dba)₃ / XPhos0.0025MeOH/THFK₃PO₄RT12~9538,0003,167
[Pd(IPr)(allyl)Cl]0.00125MeOH/THFK₃PO₄RT12~8568,0005,667
Palladacycle10⁻⁹AnisoleK₂CO₃1205>995 x 10⁹1 x 10⁹
Pd/C (3%)3WaterK₃PO₄1000.1710011820

Data is representative for the coupling of 4-chlorotoluene and phenylboronic acid and serves as a strong indicator for reactions with this compound.[2][3]

Key Observations:

  • Palladacycles exhibit exceptional performance with extremely high turnover numbers (TON) and turnover frequencies (TOF), making them ideal for large-scale applications where catalyst cost and loading are critical factors.[3]

  • Homogeneous catalysts with bulky phosphine ligands like SPhos and XPhos offer excellent yields under relatively mild conditions. SPhos, in particular, can facilitate reactions at room temperature with high efficiency.[4]

  • Heterogeneous catalysts such as Palladium on Carbon (Pd/C) provide the significant advantage of easy separation and recyclability, aligning with green chemistry principles, though they generally exhibit lower TON and TOF values compared to their homogeneous counterparts.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of ligand is critical, with bulky, electron-rich phosphine ligands significantly enhancing catalyst performance, especially for challenging substrates like aryl chlorides.[5]

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Substrates (Aryl Halide + Amine)Yield (%)
Pd(OAc)₂XPhosKOt-BuToluene1000.17Haloarenes + Various AminesGood to Excellent
Pd₂(dba)₃BINAPNaOt-BuToluene110-Haloarenes + Various AminesHigh
Pd(OAc)₂SPhosCs₂CO₃THF--Haloarenes + Various AminesHigh
Pd(OAc)₂RuPhosNaOt-BuDioxane1002-24Haloarenes + Various AminesHigh

Performance data is based on general studies of Buchwald-Hartwig aminations of aryl chlorides.[5]

Key Observations:

  • The development of increasingly sophisticated biarylphosphine ligands has led to several "generations" of Buchwald-Hartwig catalysts, each with improved reactivity and broader substrate scope.[5]

  • Modern ligands such as XPhos, SPhos, and RuPhos , when combined with palladium precursors, create highly active and versatile catalysts effective for challenging substrates like aryl chlorides.[4][5]

  • Nickel-based catalysts are emerging as a cost-effective alternative to palladium for Buchwald-Hartwig aminations, showing promise especially with electron-deficient aryl chlorides.[6]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. While traditionally a palladium- and copper-co-catalyzed reaction, copper-free systems have been developed to avoid issues with homocoupling and catalyst contamination.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Substrates (Aryl Halide + Alkyne)Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHFRT-602-12Aryl Iodides/Bromides + Terminal AlkynesGood to Excellent
[DTBNpP]Pd(crotyl)ClNoneTMPDMSORT1-3Aryl Bromides + Terminal Alkynesup to 97
Cu(OTf)₂ / Phosphate LigandNone--13016Aryl Iodides + Terminal AlkynesModerate to Good

Data compiled from various sources on Sonogashira couplings.[7][8]

Key Observations:

  • The use of a copper co-catalyst generally allows for milder reaction conditions.[7] However, this can lead to undesirable alkyne homocoupling.[8]

  • Copper-free Sonogashira reactions , often employing bulky, electron-rich phosphine ligands, have been developed to circumvent the issues associated with the co-catalyst.[8]

  • Recent advances have also explored palladium-free, copper-catalyzed Sonogashira reactions, offering a more economical and environmentally friendly alternative.[9]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for reactions using this compound.

General Protocol for Suzuki-Miyaura Coupling
  • Preparation: In an inert atmosphere glovebox, a reaction vessel is charged with the palladium catalyst (e.g., Pd(OAc)₂, 0.0005-3 mol%), the phosphine ligand (if applicable, e.g., SPhos, 1:1 to 2:1 ligand-to-palladium ratio), the base (e.g., K₃PO₄, 2-3 equivalents), and the arylboronic acid (1.2-1.5 equivalents).

  • Reagent Addition: Anhydrous solvent (e.g., toluene/water mixture) and this compound (1.0 equivalent) are added via syringe.

  • Reaction: The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 100 °C) for the specified time (e.g., 2 hours).

  • Workup and Analysis: After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2][10]

General Protocol for Buchwald-Hartwig Amination
  • Catalyst Preparation: Under an inert atmosphere (e.g., nitrogen), a 2-necked flask is charged with the palladium precursor (e.g., Pd(dba)₂, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), the base (e.g., sodium tert-butoxide, 2.0 equivalents), and degassed solvent (e.g., toluene). The mixture is stirred at room temperature for 5 minutes.

  • Reagent Addition: this compound (1.0 equivalent) and the amine (1.5 equivalents) are added to the reaction mixture.

  • Reaction: The resulting mixture is stirred at the desired temperature (e.g., 100 °C) for the required time (e.g., 6 hours).

  • Quenching and Extraction: The reaction is cooled to room temperature and quenched with water. The organic layer is separated, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography.[5]

Mandatory Visualization

Catalytic_Cycle_Suzuki_Miyaura A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X Ln B->C D Transmetalation C->D E Ar-Pd(II)-R Ln D->E F Reductive Elimination E->F F->A J Ar-R F->J G Ar-X G->B H R-B(OR)₂ H->D I Base I->D

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow_Cross_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_catalyst Charge Catalyst, Ligand, and Base prep_solvent Add Anhydrous Solvent prep_catalyst->prep_solvent prep_reagents Add this compound and Coupling Partner react_heat Heat and Stir under Inert Atmosphere prep_reagents->react_heat prep_solvent->prep_reagents react_monitor Monitor Reaction Progress (TLC, GC-MS) react_heat->react_monitor workup_quench Quench Reaction react_monitor->workup_quench workup_extract Extraction workup_quench->workup_extract workup_purify Column Chromatography workup_extract->workup_purify product Isolated Product workup_purify->product

Caption: General experimental workflow for cross-coupling reactions.

References

Structure-Activity Relationship of 4-Chloro-Substituted Phenyl Analogs in Anticancer Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogs, which serve as a pertinent case study for understanding the impact of substitutions on a 4-chlorinated phenyl scaffold. While direct SAR studies on 4-Chloro-3-fluorotoluene analogs are limited in publicly available literature, this analysis of structurally related compounds offers valuable insights into how modifications to a core structure containing a 4-chlorophenyl moiety can significantly influence anticancer activity. The data presented is based on a study by Al-Omaim et al., which details the synthesis, characterization, and anticancer evaluation of these compounds.[1][2]

Comparative Analysis of Anticancer Activity

The anticancer activity of the synthesized 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogs (designated as 6a-h ) was evaluated by the National Cancer Institute (NCI) against a panel of approximately 60 cancer cell lines. The data is presented as percent growth inhibition (PGI) at a 10 µM concentration. A higher PGI value indicates greater inhibition of cancer cell growth.

CompoundAryl Substituent (R)Mean Percent Growth Inhibition (%)Most Sensitive Cell Lines (PGI %)
6a 4-Fluorophenyl--
6b 4-Chlorophenyl--
6c 4-Nitrophenyl--
6d 4-Methoxyphenyl--
6e 3,4-Dimethoxyphenyl--
6f 4-Hydroxyphenyl--
6g 4-Hydroxy-3-methoxyphenyl--
6h 3,4,5-Trimethoxyphenyl40.19SNB-19 (65.12), NCI-H460 (55.61), SNB-75 (54.68)

Key Findings from the SAR Study:

  • Impact of Aryl Substitution: The nature and position of the substituent on the aryl ring attached to the 1,3,4-oxadiazole core played a crucial role in the anticancer activity.

  • Electron-Donating Groups: The presence of multiple methoxy groups on the aryl ring significantly enhanced the anticancer activity. Compound 6h , with a 3,4,5-trimethoxyphenyl substituent, demonstrated the most potent and broad-spectrum activity across the tested cell lines.[1][2]

  • Single vs. Multiple Substitutions: Compounds with single substitutions on the aryl ring (fluoro, chloro, nitro, methoxy, hydroxy) showed minimal to no significant growth inhibition at the tested concentration. The presence of two or three methoxy groups, as seen in compounds 6e and 6h , was associated with a notable increase in activity.

  • Molecular Target: Molecular docking studies suggest that these compounds bind to the colchicine binding site of tubulin, thereby inhibiting microtubule polymerization, a critical process in cell division.[1]

Experimental Protocols

Synthesis of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogs (6a-h)

The synthesis of the target compounds was achieved through a multi-step process, as outlined in the workflow diagram below. The key final step involves the cyclization of an N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide intermediate with various substituted aromatic aldehydes.[3]

General Procedure for the Final Step:

  • An equimolar mixture of N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide (1 mmol) and the respective aromatic aldehyde (1 mmol) is dissolved in 5 mL of ethanol.

  • To this solution, 5 mL of water is added.

  • The reaction mixture is refluxed at 100 °C for 8–10 hours in the presence of a catalytic amount of 10% mol NaHSO₃.

  • After completion of the reaction (monitored by TLC), the mixture is concentrated and poured into crushed ice.

  • The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the final pure product.[3]

In Vitro Anticancer Screening

The anticancer activity of the synthesized compounds was evaluated at the National Cancer Institute (NCI) using their standard 60-cell line screening protocol.

  • Cell Lines: A panel of approximately 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, were used.

  • Drug Concentration: The compounds were tested at a single concentration of 10 µM.

  • Assay: The sulforhodamine B (SRB) assay was used to determine cell growth and viability.

  • Data Analysis: The results are expressed as the percentage of growth inhibition (PGI). A PGI value of 100 indicates total growth inhibition, while a value of 0 indicates no effect. Negative values suggest cell killing.

Visualizations

Synthetic Workflow

Synthetic Workflow Synthetic Pathway for 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogs cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product 4-Chlorophenol 4-Chlorophenol 4-Chloro-2-nitrophenol 4-Chloro-2-nitrophenol 4-Chlorophenol->4-Chloro-2-nitrophenol HNO3, H2SO4 Aromatic Aldehydes Aromatic Aldehydes Final Product (6a-h) Final Product (6a-h) Aromatic Aldehydes->Final Product (6a-h) 2-Amino-4-chlorophenol 2-Amino-4-chlorophenol 4-Chloro-2-nitrophenol->2-Amino-4-chlorophenol Reduction Ethyl 2-(5-chloro-2-hydroxyphenyl)hydrazine-1-carboxylate Ethyl 2-(5-chloro-2-hydroxyphenyl)hydrazine-1-carboxylate 2-Amino-4-chlorophenol->Ethyl 2-(5-chloro-2-hydroxyphenyl)hydrazine-1-carboxylate Multiple Steps N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide Ethyl 2-(5-chloro-2-hydroxyphenyl)hydrazine-1-carboxylate->N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide Hydrazine Hydrate N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide->Final Product (6a-h) Reflux, NaHSO3

Caption: Synthetic route for 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogs.

Inferred Structure-Activity Relationship (SAR)

SAR_Summary Inferred SAR for Anticancer Activity cluster_Core Core Scaffold cluster_Substituents Aryl Substitutions (R) Core 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol High_Activity High Activity (e.g., 3,4,5-trimethoxy) Core->High_Activity Multiple electron- donating groups Moderate_Activity Moderate Activity (e.g., 3,4-dimethoxy) Core->Moderate_Activity Two electron- donating groups Low_Activity Low/No Activity (e.g., F, Cl, NO2, OMe, OH) Core->Low_Activity Single electron-withdrawing or donating groups

Caption: Inferred SAR of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogs.

Proposed Mechanism of Action

Mechanism of Action Proposed Interaction with Tubulin Compound 4-Chloro-Substituted Analog (e.g., 6h) Tubulin Tubulin Protein (Colchicine Binding Site) Compound->Tubulin Binds to Microtubule Microtubule Polymerization Compound->Microtubule Inhibits Tubulin->Microtubule Essential for CellCycle Cell Cycle Arrest Microtubule->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

References

A Comparative Benchmarking Guide to the Synthesis of 4-Chloro-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of established methodologies for the synthesis of 4-Chloro-3-fluorotoluene, a key intermediate in the development of various pharmaceuticals and agrochemicals. The following sections present a detailed analysis of two primary synthetic routes, including quantitative performance data, step-by-step experimental protocols, and workflow visualizations to aid in methodological selection and process optimization.

Comparative Performance Data

The selection of a synthetic route for this compound is often a trade-off between overall yield, purity, number of steps, and the availability of starting materials. The two primary methods benchmarked are the multi-step synthesis from o-nitro-p-toluidine and the diazotization-fluorination of 4-chloro-3-aminotoluene.

ParameterMethod 1: Multi-step from o-Nitro-p-toluidineMethod 2: Diazotization of 4-Chloro-3-aminotoluene
Starting Material o-Nitro-p-toluidine (Fast Red Base GL)4-Chloro-3-aminotoluene
Key Reactions Diazo reaction, Sandmeyer, Reduction, SchiemannDiazotization, Balz-Schiemann Reaction
Overall Yield 33.8%[1]Potentially high (up to 98% reported for a regioisomer[2])
Purity (GC) ≥ 99.9%[1]High (99.9% reported for a regioisomer[2])
Number of Steps 42
Key Advantages Well-documented with specific yield and purity data available.Fewer steps, potentially higher overall yield.
Key Disadvantages Lower overall yield due to multiple steps.Requires the synthesis or sourcing of 4-chloro-3-aminotoluene.

Experimental Protocols

Method 1: Multi-step Synthesis from o-Nitro-p-toluidine

This synthetic pathway involves four key transformations: diazotization of o-nitro-p-toluidine, a Sandmeyer reaction to introduce the chloro group, reduction of the nitro group, and finally, a Schiemann reaction to introduce the fluoro group.

Step 1 & 2: Diazo-chlorination (Sandmeyer Reaction)

The optimal conditions for the diazo-chlorination of o-nitro-p-toluidine (Fast Red Base GL) are reported as follows: a reaction temperature of 50°C for the diazotization, followed by the Sandmeyer reaction at 70°C for 2.5 hours.[1] The molar ratio of the diazonium salt to cuprous chloride is 1:0.55.[1]

  • Diazotization: o-Nitro-p-toluidine is suspended in an aqueous acidic solution (e.g., HCl) and cooled to 0-5°C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.

  • Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of cuprous chloride (CuCl) at an elevated temperature (around 70°C) to yield 4-chloro-3-nitrotoluene.

Step 3: Reduction of the Nitro Group

The resulting 4-chloro-3-nitrotoluene is then reduced to 4-chloro-3-aminotoluene.

  • A common method for this reduction is the use of a metal catalyst, such as iron powder in the presence of a weak acid like acetic acid or ammonium chloride. The reaction mixture is heated, and upon completion, the product is isolated by extraction.

Step 4: Schiemann Reaction

The final step is the conversion of the amino group of 4-chloro-3-aminotoluene to a fluoro group.

  • The 4-chloro-3-aminotoluene is diazotized in the presence of fluoroboric acid (HBF₄) or by using sodium nitrite in anhydrous hydrofluoric acid.[2][3][4] The resulting diazonium tetrafluoroborate salt is often isolated as a precipitate.

  • The isolated diazonium salt is then thermally decomposed, typically by gentle heating, to yield this compound with the evolution of nitrogen gas and boron trifluoride.[3][4]

Method 2: Diazotization and Fluorination of 4-Chloro-3-aminotoluene

This streamlined, two-step approach begins with the readily available or synthesized 4-chloro-3-aminotoluene. A patent for the synthesis of the regioisomeric 4-chloro-2-fluorotoluene via a similar route reports a high yield of 98% and a purity of 99.9%, suggesting this method's high potential.[2]

Step 1: Diazotization in Anhydrous Hydrofluoric Acid

  • Anhydrous hydrofluoric acid is cooled, and 4-chloro-3-aminotoluene is added dropwise at a controlled temperature (e.g., 5-7°C) to form the corresponding ammonium salt.[2]

  • Sodium nitrite is then added portion-wise at a low temperature (e.g., -3 to 0°C) to carry out the diazotization.[2]

Step 2: Thermal Decomposition

  • The reaction mixture containing the diazonium salt is then carefully heated to induce thermal decomposition, leading to the formation of this compound.[2] The product can then be isolated and purified by distillation.

Visualized Workflows

Method_1_Workflow cluster_start Starting Material cluster_process Synthetic Steps cluster_product Final Product o-Nitro-p-toluidine o-Nitro-p-toluidine Diazotization Diazotization o-Nitro-p-toluidine->Diazotization Sandmeyer Sandmeyer Reaction (CuCl) Diazotization->Sandmeyer Reduction Nitro Group Reduction Sandmeyer->Reduction Schiemann Schiemann Reaction (HBF4 or HF/NaNO2) Reduction->Schiemann This compound This compound Schiemann->this compound Method_2_Workflow cluster_start Starting Material cluster_process Synthetic Steps cluster_product Final Product 4-Chloro-3-aminotoluene 4-Chloro-3-aminotoluene Diazotization Diazotization (HF/NaNO2) 4-Chloro-3-aminotoluene->Diazotization Decomposition Thermal Decomposition Diazotization->Decomposition This compound This compound Decomposition->this compound

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Chloro-3-fluorotoluene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is not just a matter of regulatory compliance but a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-3-fluorotoluene, a halogenated organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and is harmful if inhaled. It is also toxic to aquatic life with long-lasting effects. Therefore, stringent safety measures must be in place during its handling and disposal.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Skin Protection: A complete suit protecting against chemicals, or a lab coat with chemical-resistant aprons, should be worn.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Gloves must be inspected before use and disposed of properly after handling the chemical.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste at the source is paramount to prevent dangerous reactions and to facilitate compliant disposal. This compound is classified as a halogenated organic waste.

Experimental Protocol for Waste Collection:

  • Container Selection: Use only designated, compatible, and properly labeled waste containers. High-density polyethylene (HDPE) containers can be used, but given that chlorobenzene can have a severe effect on HDPE, it is crucial to use containers that are specifically rated for halogenated aromatic compounds or to use glass containers.[2][3] The container must have a secure, tight-fitting lid.

  • Waste Identification: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. Do not use abbreviations or chemical formulas.

  • Segregation: Collect this compound waste separately from non-halogenated organic wastes, aqueous wastes, and other incompatible materials.

  • Accumulation: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area that is at or near the point of generation and under the control of the operator.

  • Spill Containment: Ensure the satellite accumulation area has secondary containment to capture any potential leaks or spills.

Disposal Plan: From Laboratory to Licensed Facility

The disposal of this compound must be handled by a licensed hazardous waste disposal company. The primary method for the destruction of halogenated organic compounds is high-temperature incineration.

Operational Plan for Disposal:

  • Engage a Licensed Waste Vendor: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a certified vendor.

  • Documentation: Complete all necessary hazardous waste manifests and other documentation as required by your institution and local regulations. This will include the proper RCRA waste code. For spent this compound, a likely RCRA waste code would fall under the "F" list for hazardous wastes from non-specific sources, such as F002 or F005, depending on its use as a solvent.[4][5][6][7]

  • Incineration: The licensed vendor will transport the waste to a permitted hazardous waste incinerator. Halogenated organic compounds require specific incineration conditions to ensure complete destruction and to manage the resulting acid gases.

Quantitative Data for Disposal

The following table summarizes key quantitative parameters for the proper disposal of this compound.

ParameterValue/SpecificationCitation
RCRA Waste Code (potential) F002, F005 (if used as a solvent)[4][5][6][7]
Primary Disposal Method High-Temperature Incineration[1]
Incineration Temperature 982°C to 1204°C (1800°F to 2200°F)[8]
Incinerator Residence Time Approximately 2.0 seconds[8]
Special Incineration Requirement Use of an acid gas scrubber on the outlet[9]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from the laboratory to the final treatment.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management & Disposal A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Select Compatible & Labeled Waste Container B->C D Segregate as Halogenated Organic Waste C->D E Store in Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F Request Disposal G Complete Hazardous Waste Manifest F->G H Transport by Licensed Waste Vendor G->H I High-Temperature Incineration at Permitted Facility H->I Final Treatment

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Chloro-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Chloro-3-fluorotoluene (CAS No. 5527-94-6). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid that can cause skin, eye, and respiratory irritation.[1] Proper personal protective equipment is mandatory to minimize exposure risks.

Table 1: Summary of Hazards for this compound

Hazard StatementDescription
H226Flammable liquid and vapor[1]
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[1]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation. Ensure gloves are appropriate for the specific solvent and breakthrough time.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.Minimizes inhalation of vapors, which can cause respiratory tract irritation.

Handling and Storage Protocol

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Operational Steps for Handling:

  • Preparation: Before handling, ensure that an appropriate fire extinguisher, safety shower, and eyewash station are readily accessible.

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood.

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded.[2]

  • Transfer: Use non-sparking tools for all transfers.[2] Keep containers tightly closed when not in use.

  • Personal Hygiene: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.[3]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]

  • Keep containers tightly closed and sealed in an upright position to prevent leakage.[2]

  • Store separately from incompatible materials such as strong oxidizing agents.

Disposal Plan

The disposal of this compound and its containers must be handled as hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation: Collect all waste materials containing this compound, including contaminated solvents and disposable labware, in a designated and properly labeled hazardous waste container. This is a halogenated organic compound and should be segregated accordingly.

  • Container Management: Do not dispose of the chemical in household garbage or down the drain.[4] Empty containers may retain product residue and should be treated as hazardous.

  • Institutional Guidelines: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Always follow local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a laboratory experiment involving the handling of this compound.

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_cleanup Final Cleanup A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Chemical Fume Hood and Equipment B->C D Measure and Transfer This compound C->D E Conduct Experiment D->E F Quench Reaction (if applicable) E->F G Segregate Halogenated Waste F->G H Decontaminate Glassware G->H I Store Waste in Labeled Container H->I J Contact EHS for Disposal I->J K Clean Work Area J->K L Doff and Dispose of PPE K->L M Wash Hands Thoroughly L->M

Caption: Experimental workflow for handling this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.